molecular formula C10H20 B1584694 Cyclodecane CAS No. 293-96-9

Cyclodecane

Cat. No.: B1584694
CAS No.: 293-96-9
M. Wt: 140.27 g/mol
InChI Key: LMGZGXSXHCMSAA-UHFFFAOYSA-N
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Description

Cyclodecane is a cyclic alkane with the molecular formula C10H20 and a molecular weight of 140.27 g/mol. It is a colorless liquid at room temperature with a density of 0.871 g/mL at 25 °C . Its boiling point is 201 °C (474 K) and it solidifies at 9-10 °C . This compound is a fundamental medium-ring cycloalkane of significant interest in advanced organic chemistry and conformational studies. Research into this compound is primarily focused on its complex conformational behavior. Studies show that this compound interconverts among at least six distinct conformers, with the boat-chair-boat conformation being the most stable, approximately 0.73 kcal mol⁻¹ more stable than the next stable form . This dynamic conformational flexibility makes it a valuable model system for studying transannular interactions and ring strain in medium-sized cycloalkanes . A key research application involves investigating the effects of structural modification, such as geminal difluorination, on its conformational preferences and physicochemical properties. These studies provide insights relevant to drug discovery, the development of liquid crystals, and the synthesis of advanced polymers . The enthalpy of vaporization (ΔvapH) is reported between 45.1 and 48.2 kJ/mol, and the enthalpy of fusion (ΔfusH) is 18.95 kJ/mol . This compound is stable but incompatible with strong oxidizing agents . This product is intended for research purposes only and is not classified for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclodecane
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InChI

InChI=1S/C10H20/c1-2-4-6-8-10-9-7-5-3-1/h1-10H2
Source PubChem
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InChI Key

LMGZGXSXHCMSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
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DSSTOX Substance ID

DTXSID7059779
Record name Cyclodecane
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Molecular Weight

140.27 g/mol
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CAS No.

293-96-9
Record name Cyclodecane
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Record name Cyclodecane
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Record name Cyclodecane
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Record name Cyclodecane
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Record name Cyclodecane
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Foundational & Exploratory

In-Depth Technical Guide to the Molecular Structure and Bonding of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclodecane (C₁₀H₂₀) is a ten-membered cycloalkane that serves as a critical model for understanding the complex interplay of steric and electronic effects in medium-sized ring systems. Its inherent flexibility results in a complex potential energy surface with multiple low-energy conformations, the relative populations of which are governed by subtle thermodynamic balances. A thorough understanding of this compound's structural dynamics is paramount for applications in medicinal chemistry and materials science, where molecular conformation dictates biological activity and physical properties. This guide provides a detailed examination of the molecular structure, bonding, and conformational landscape of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Conformational Analysis

This compound's conformational space is characterized by a number of low-energy isomers, primarily due to the molecule's efforts to minimize angle strain, torsional strain (Pitzer strain), and transannular strain (Prelog strain).[1] The most significant and lowest-energy conformers are the boat-chair-boat (BCB) , twist-boat-chair-chair (TBCC) , and twist-boat-chair (TBC) .[2]

The BCB conformation is often the most stable in solid-state derivatives, as observed in numerous X-ray diffraction studies.[3] However, in solution and gas phases, a dynamic equilibrium exists. Low-temperature ¹³C NMR spectroscopy has been a pivotal technique in elucidating this equilibrium, revealing the presence of multiple conformers at low temperatures.[1]

Computational methods, particularly molecular mechanics (MM3 and MM4 force fields) and ab initio calculations, have been instrumental in mapping the potential energy surface of this compound.[1] These studies provide insights into the relative energies, populations, and barriers to interconversion of the various conformers.

Relative Energies and Populations of Key Conformers

The relative stability of this compound's conformers is a delicate balance of enthalpic and entropic factors. While the BCB form may have a lower enthalpy, the TBCC conformation, which exists as a racemic mixture of d and l forms, can be favored by entropy at room temperature.[1] Molecular mechanics calculations have quantified these differences, providing a theoretical basis for understanding the experimental observations.

ConformerMM3 Strain Energy (kcal/mol)[1]MM4 Relative Free Energy (298 K, kcal/mol)[1]MM4 Population (298 K)[1]Experimental Population (-146.1 °C)[1]
BCB 12.350.1430%94.8%
TBCC 13.010.0037%5.2%
TBC 13.560.6910%Not directly observed, but predicted to have similar population to TBCC at this temperature.
BCC 14.12---
TCCC 14.22---
BCC 14.33---

Note: Strain energies and relative free energies are calculated values and provide a model for understanding conformational preferences. Experimental populations are determined under specific low-temperature conditions where conformational exchange is slow on the NMR timescale.

Molecular Geometry and Bonding

The bonding in this compound consists of sp³-hybridized carbon atoms forming single covalent bonds with each other and with hydrogen atoms. The geometry, however, deviates from the ideal tetrahedral angle of 109.5° to accommodate the cyclic structure, leading to angle strain. The primary determinant of conformational preference is the minimization of this strain, along with torsional and transannular steric interactions.

Structural Parameters of Key Conformers

Precise geometric parameters for this compound conformers have been determined through a combination of gas-phase electron diffraction (GED) experiments and molecular mechanics calculations. The following table summarizes key calculated structural parameters for the three lowest-energy conformers.

ParameterBCB Conformer (MM3)TBCC Conformer (MM3)TBC Conformer (MM3)
Avg. C-C Bond Length (Å) ~1.54~1.54~1.54
Avg. C-H Bond Length (Å) ~1.10~1.10~1.10
Avg. C-C-C Bond Angle (°) ~117~116~117
Key Dihedral Angles (°) Varies significantlyVaries significantlyVaries significantly

Note: The provided values are averaged and generalized from molecular mechanics models. Specific bond lengths, angles, and dihedral angles for each unique carbon and hydrogen atom within each conformer are extensive and can be found in detailed computational chemistry outputs.

Experimental Protocols

The characterization of this compound's molecular structure and conformational dynamics relies on sophisticated experimental techniques. The following sections detail the methodologies for the key experiments cited.

Dynamic NMR Spectroscopy for Conformational Analysis

Variable temperature (VT) NMR spectroscopy is a powerful method to study the dynamic equilibria between different conformers of this compound. By recording spectra at various temperatures, one can observe the coalescence and decoalescence of signals as the rate of interconversion changes, allowing for the determination of thermodynamic and kinetic parameters.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of high-purity this compound in a suitable deuterated solvent that remains liquid at very low temperatures (e.g., dichlorofluoromethane, CHFCl₂).

    • Transfer the solution to a Class A NMR tube appropriate for VT experiments to prevent cracking at low temperatures.[4]

    • Degas the sample to remove dissolved oxygen, which can interfere with relaxation measurements.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -170°C.

    • Calibrate the temperature of the probe using a standard sample (e.g., methanol) before the experiment.[5]

    • Set the spectrometer to acquire ¹³C spectra with broadband proton decoupling.[4]

  • Data Acquisition:

    • Begin acquisition at room temperature to obtain a reference spectrum where conformational exchange is fast.

    • Gradually decrease the temperature in steps of 10-20°C, allowing the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[4][6]

    • Acquire a series of ¹³C NMR spectra at progressively lower temperatures. A study by an American Chemical Society journal on this compound recorded spectra down to -171.1°C.[1]

    • At each temperature, optimize acquisition parameters (e.g., pulse width, repetition delay, number of scans) to achieve an adequate signal-to-noise ratio. For the aforementioned study, a 45° pulse width and 2800-3200 acquisitions were used.[1]

  • Data Analysis (Line-Shape Analysis):

    • At high temperatures, a single set of averaged peaks is observed. As the temperature is lowered, the rate of interconversion slows, leading to broadening of the NMR signals.

    • At the coalescence temperature (Tc), the signals for exchanging sites merge into a single broad peak.

    • At very low temperatures (the slow-exchange regime), separate signals for each conformer become sharp and distinct.

    • Integrate the signals for each conformer in the slow-exchange spectra to determine their relative populations and calculate the free energy difference (ΔG°).

    • Use specialized software to perform a full line-shape analysis of the spectra in the exchange-broadened region to simulate the spectra and extract the rate constants (k) for interconversion at each temperature.

    • Plot ln(k/T) vs. 1/T (Eyring plot) to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the conformational interconversion.

Single-Crystal X-ray Diffraction

While obtaining a suitable single crystal of this compound itself is challenging due to its low melting point, the structures of its derivatives are frequently determined by X-ray crystallography. This provides invaluable, high-resolution data on the solid-state conformation of the this compound ring.

Methodology:

  • Crystallization:

    • The primary and often most difficult step is to grow a high-quality single crystal of a this compound derivative.[7]

    • This is typically achieved by slow evaporation of a saturated solution, slow cooling of a supersaturated solution, or vapor diffusion. The key is to allow the crystals to form slowly to ensure a well-ordered lattice.[8]

    • The ideal crystal should be transparent, have smooth faces, be free of cracks or other imperfections, and typically be between 0.1 and 0.25 mm in its largest dimension.[6]

  • Data Collection:

    • Mount the selected single crystal on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

    • A detector (e.g., a CCD or CMOS detector) records the positions and intensities of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern.[7]

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

    • The intensities of the reflections are used to calculate the amplitudes of the structure factors. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An initial atomic model is built into the electron density map.

    • The model is then refined using a least-squares process. This iterative process adjusts the atomic positions, occupancies, and atomic displacement parameters (which model thermal vibration) to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed diffraction data.[9][10]

    • The quality of the final structure is assessed using metrics such as the R-factor, which indicates the agreement between the experimental and calculated data.

Visualizations of Key Processes

Conformational Interconversion Pathway

The following diagram illustrates the simplified potential energy surface for the interconversion of the major this compound conformers. The BCB form interconverts via the higher-energy TBC conformation.

G cluster_energy Relative Free Energy TBCC TBCC (Twist-Boat-Chair-Chair) 0.00 kcal/mol TS1 Transition State ~5.5-7.0 kcal/mol TBCC->TS1 BCB BCB (Boat-Chair-Boat) 0.14 kcal/mol BCB->TS1 Ring Inversion TBC TBC (Twist-Boat-Chair) 0.69 kcal/mol TBC->TS1 TS1->TBCC Pseudorotation TS1->TBC

Caption: Energy landscape for this compound conformational interconversion.

Experimental Workflow for Dynamic NMR Analysis

This flowchart outlines the logical steps involved in determining the kinetic and thermodynamic parameters of conformational exchange in this compound using dynamic NMR spectroscopy.

G cluster_workflow Dynamic NMR Workflow A Sample Preparation (this compound in Low-Temp Solvent) B VT-NMR Data Acquisition (Spectra from High to Low Temp) A->B C Identify Slow-Exchange Regime (Separate signals for each conformer) B->C E Identify Coalescence & Fast-Exchange Regimes B->E D Determine Populations & ΔG° (Integrate slow-exchange signals) C->D F Line-Shape Analysis (Simulate spectra to find rate constants, k) E->F G Eyring Plot Analysis (ln(k/T) vs 1/T) F->G H Determine Activation Parameters (ΔH‡ and ΔS‡) G->H

References

An In-depth Technical Guide to the Conformational Analysis and Isomers of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of angle, torsional, and transannular strain. Its conformational landscape is characterized by a multitude of low-energy isomers, the relative populations of which are highly sensitive to temperature and substitution. Understanding the conformational preferences of the this compound ring is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. This guide provides a comprehensive overview of the key conformers of this compound, their relative energies, and the detailed experimental and computational protocols employed in their analysis.

Introduction

Medium-sized rings (8-12 membered) like this compound are subject to significant conformational complexity. Unlike smaller rings, which are dominated by angle and torsional strain, or larger rings, which can adopt relatively strain-free conformations, this compound experiences a unique interplay of these factors along with significant transannular hydrogen-hydrogen repulsions.[1] This results in a potential energy surface with several local minima corresponding to distinct conformational isomers. The most stable of these conformers seek to minimize these strains, leading to non-planar, folded structures.

The principal low-energy conformations of this compound that have been identified through extensive experimental and computational studies are the Boat-Chair-Boat (BCB), the Twist-Boat-Chair-Chair (TBCC), and the Twist-Boat-Chair (TBC).[2][3] The subtle energy differences between these conformers lead to a dynamic equilibrium, which can be "frozen out" at low temperatures for individual characterization.

Key Conformational Isomers of this compound

The conformational space of this compound is populated by several key isomers with relatively low energies. The nomenclature of these conformers is based on the arrangement of the carbon backbone, often described in terms of familiar cyclohexane (B81311) conformations (boat, chair, twist-boat).

Boat-Chair-Boat (BCB) Conformation

The Boat-Chair-Boat (BCB) conformation is consistently identified as the most stable isomer of this compound in the gas phase and in non-polar solvents at low temperatures.[3][4] This conformation is characterized by a central "chair" portion flanked by two "boat" sections, which effectively minimizes both angle and torsional strain. However, it is not entirely free of strain, as there are some close contacts between transannular hydrogen atoms.[1]

Twist-Boat-Chair-Chair (TBCC) Conformation

The Twist-Boat-Chair-Chair (TBCC) conformation is another low-energy isomer of this compound. Computational studies, particularly those employing molecular mechanics (MM4), have suggested that the TBCC conformation may be very close in energy to, or even slightly lower in free energy than, the BCB conformation at room temperature.[2] Low-temperature 13C NMR studies have confirmed the presence of the TBCC conformer as a minor component in equilibrium with the BCB form.[2][3]

Twist-Boat-Chair (TBC) Conformation

The Twist-Boat-Chair (TBC) conformation is also a significant contributor to the conformational equilibrium of this compound. Ab initio calculations have predicted that the TBC and TBCC conformations have comparable free energies.[5] While its direct experimental observation can be challenging due to signal overlap in NMR spectra, its presence is inferred from detailed line-shape analysis and computational results.

Quantitative Conformational Analysis

The relative energies and populations of this compound conformers have been determined through a combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods.

Relative Energies and Populations

The following tables summarize the quantitative data on the relative energies and populations of the major this compound conformers.

Table 1: Calculated Relative Free Energies of this compound Conformers

ConformerCalculated Relative Free Energy (kcal/mol)
Boat-Chair-Boat (BCB)0.00
Twist-Boat-Chair (TBC)0.87
Twist-Boat-Chair-Chair (TBCC)0.92
Chair-Chair-Chair (CCC)~1.0 - 2.0

This table presents a generalized summary of data from multiple computational studies. Exact values may vary based on the level of theory used.[3]

Table 2: Experimental Populations and Free Energy Difference at Low Temperature

Temperature (°C)ConformerPopulation (%)Free Energy Difference (kcal/mol)
-146.1BCB94.80.00
TBCC5.20.73 ± 0.3

Data obtained from low-temperature 13C NMR spectroscopy.[2][3]

Energy Barriers for Interconversion

The dynamic interconversion between different conformers involves surmounting specific energy barriers. These have been quantified for substituted cyclodecanes and provide insight into the flexibility of the this compound ring.

Table 3: Free-Energy Barriers for Conformational Interconversion in Chlorothis compound

ProcessTemperature (°C)Free-Energy Barrier (kcal/mol)
BCB Interconversion-159.85.4 ± 0.2
BCB Interconversion-159.85.5 ± 0.2
TBCC Equilibration with BCB-120.97.07 ± 0.2
TBCC Equilibration with BCB-120.97.08 ± 0.2

Data sourced from low-temperature 13C NMR spectroscopy studies.

Experimental Protocols

The characterization of this compound conformers relies on sophisticated experimental techniques capable of probing the subtle structural and energetic differences between them.

Low-Temperature ¹³C NMR Spectroscopy

Objective: To slow the interconversion between conformers on the NMR timescale to allow for the direct observation and quantification of individual isomers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 0.4% w/v) of high-purity this compound in a suitable low-freezing point solvent such as dichlorofluoromethane (B1207983) (CF₂Cl₂).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference.

    • Transfer the solution to a 5-mm thin-walled, screw-capped NMR tube.

    • Caution: The sample tube will be under high pressure at room temperature and should be handled with care, preferably stored and handled below 0 °C.[4]

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

    • Cool the sample to the desired low temperature (e.g., down to -171.1 °C). Allow the temperature to equilibrate before starting the acquisition.

    • Acquire proton-decoupled ¹³C NMR spectra. Typical acquisition parameters may include:

      • Pulse width: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: Sufficient to achieve a good signal-to-noise ratio (may range from hundreds to thousands of scans).

  • Data Processing and Analysis:

    • Apply a line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure accurate integration.

    • Integrate the signals corresponding to the different conformers. The relative peak areas are proportional to the populations of the respective conformers.

    • Calculate the equilibrium constant (K) from the ratio of the populations.

    • Calculate the Gibbs free energy difference (ΔG) between the conformers using the equation: ΔG = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

X-ray Crystallography

Objective: To determine the precise solid-state structure of this compound or its derivatives, providing definitive evidence for a particular conformation.

Methodology:

  • Crystal Growth (for a volatile compound like this compound):

    • Sublimation: This is often the most suitable method for volatile, non-polar compounds. Place a small amount of purified this compound at the bottom of a sublimation apparatus. Apply a vacuum and gently heat the sample. Crystals will form on a cooled probe (cold finger).

    • Slow Evaporation from a Low-Boiling Point Solvent: Dissolve this compound in a volatile, non-polar solvent (e.g., pentane (B18724) or hexane) in a clean vial. Loosely cap the vial to allow for very slow evaporation over several days in a vibration-free environment.

    • Vapor Diffusion: Dissolve this compound in a small amount of a relatively good solvent (e.g., toluene) in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a poor solvent (e.g., heptane). The slow diffusion of the poor solvent vapor into the solution will induce crystallization.

  • Crystal Mounting and Data Collection:

    • Select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head, often using a cryo-protectant if data is to be collected at low temperatures.

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

    • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by least-squares methods to achieve the best fit between the observed and calculated diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.

Computational Protocols

Computational chemistry provides invaluable insights into the conformational landscape of this compound, allowing for the prediction of geometries, relative energies, and interconversion barriers.

Molecular Mechanics (MM4) Calculations

Objective: To perform a rapid and efficient conformational search and obtain accurate geometries and relative strain energies of different conformers.

Methodology:

  • Structure Input:

    • Build an initial 3D structure of this compound using a molecular modeling program (e.g., Spartan, Chem3D).

  • Conformational Search:

    • Utilize a conformational search algorithm within the software (e.g., the Monte Carlo or systematic search in Spartan).

    • Select the MM4 force field for the energy calculations during the search.

    • The search will systematically or randomly rotate around the single bonds in the ring to generate a large number of different conformations.

    • Each generated conformation is then subjected to energy minimization using the MM4 force field.

  • Analysis of Results:

    • The software will provide a list of the low-energy conformers found, ranked by their strain energies.

    • Visually inspect the structures of the lowest energy conformers to identify the BCB, TBCC, TBC, and other relevant isomers.

    • The relative strain energies provide an estimate of the relative stabilities of the conformers.

Ab Initio and Density Functional Theory (DFT) Calculations

Objective: To obtain more accurate relative energies and thermodynamic properties of the low-energy conformers identified by molecular mechanics.

Methodology:

  • Input File Preparation (using Gaussian as an example):

    • Take the Cartesian coordinates of the low-energy conformers obtained from the MM4 conformational search.

    • Create an input file for each conformer. A typical input file for a geometry optimization and frequency calculation at the B3LYP/6-31G(d) level of theory would look like this:

  • Geometry Optimization:

    • Submit the input file to the quantum chemistry software (e.g., Gaussian).

    • The opt keyword instructs the program to perform a geometry optimization, finding the minimum energy structure for that conformer at the specified level of theory.

  • Frequency Calculation:

    • The freq keyword instructs the program to calculate the vibrational frequencies of the optimized structure.

    • The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation also provides thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Analysis of Results:

    • Compare the relative Gibbs free energies of the different conformers to determine their relative populations at a given temperature.

    • The calculated geometries (bond lengths, angles, dihedral angles) can be compared with experimental data if available.

Visualization of Relationships and Workflows

Conformational Interconversion Pathways

The following diagram illustrates the relationships between the major low-energy conformers of this compound and the energy barriers for their interconversion.

G This compound Conformational Interconversions BCB Boat-Chair-Boat (BCB) (Global Minimum) TBCC Twist-Boat-Chair-Chair (TBCC) BCB->TBCC Higher Energy Pathway TBC Twist-Boat-Chair (TBC) BCB->TBC ~5.4-5.5 kcal/mol TBCC->TBC TBC->BCB TBC->TBCC

Caption: Simplified energy landscape for this compound.

Experimental and Computational Workflow

This diagram outlines a typical integrated workflow for the conformational analysis of this compound.

G Integrated Workflow for this compound Conformational Analysis cluster_comp Computational Analysis cluster_exp Experimental Verification Comp_Start Build Initial Structure Conf_Search Conformational Search (MM4) Comp_Start->Conf_Search DFT_Opt DFT/ab initio Optimization Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Comp_End Relative Energies & Structures Freq_Calc->Comp_End Final_Analysis Comprehensive Conformational Model Comp_End->Final_Analysis Exp_Start Synthesize/Purify this compound NMR Low-Temperature NMR Exp_Start->NMR Xray X-ray Crystallography Exp_Start->Xray Exp_End Populations & Solid-State Structure NMR->Exp_End Xray->Exp_End Exp_End->Final_Analysis

Caption: A typical workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a complex and dynamic system governed by a delicate balance of steric and strain effects. The Boat-Chair-Boat (BCB) conformation is generally the most stable, but other isomers such as the Twist-Boat-Chair-Chair (TBCC) and Twist-Boat-Chair (TBC) are energetically accessible and contribute significantly to the overall conformational equilibrium. A thorough understanding of this system requires a synergistic approach, combining the quantitative insights from low-temperature NMR and the precise structural data from X-ray crystallography with the detailed energetic and geometric predictions of high-level computational methods. The protocols and data presented in this guide provide a framework for researchers to investigate the conformational behavior of this compound and its derivatives, knowledge that is crucial for the rational design of molecules with specific three-dimensional structures and desired properties.

References

An In-depth Technical Guide to the Thermodynamic Stability of Cyclodecane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of angle strain, torsional strain, and transannular interactions. Its conformational landscape is characterized by a number of low-energy structures that are in dynamic equilibrium. Understanding the relative thermodynamic stabilities of these conformers is crucial for predicting the molecule's physical and chemical properties, and by extension, for the rational design of macrocyclic drugs and other complex molecules where such ring systems are prevalent. This guide provides a comprehensive overview of the key conformers of this compound, their thermodynamic properties, the experimental and computational methods used to study them, and the pathways of their interconversion.

The Conformational Landscape of this compound

The potential energy surface of this compound is populated by several conformers, with the most stable and frequently discussed being the Boat-Chair-Boat (BCB) , the Twist-Boat-Chair-Chair (TBCC) , and the Twist-Boat-Chair (TBC) .

  • Boat-Chair-Boat (BCB): Often considered the ground-state conformation, particularly in the solid state, the BCB conformer exhibits a relatively low degree of strain.[1] It belongs to the C2h point group.

  • Twist-Boat-Chair-Chair (TBCC): This conformer is a significant contributor to the conformational equilibrium in the gas phase and in solution. It is often found to be very close in energy to the BCB conformer, and in some computational models, it is predicted to be the most stable.

  • Twist-Boat-Chair (TBC): The TBC conformer is generally higher in energy than the BCB and TBCC forms but plays a crucial role as a key intermediate in the interconversion pathways between other conformers.

Thermodynamic Stability and Population Analysis

The relative thermodynamic stabilities of the major this compound conformers have been extensively studied using both computational methods and experimental techniques, primarily low-temperature 13C NMR spectroscopy. The data reveals a subtle interplay of enthalpic and entropic factors that govern the conformational equilibrium.

Computationally Determined Relative Energies

A variety of molecular mechanics force fields (MM3, MM4) and ab initio molecular orbital calculations have been employed to determine the relative energies of this compound conformers. The results can vary slightly depending on the level of theory and the parameterization used.

ConformerMM3 Strain Energy (kcal/mol)MM4 Free Energy (relative to TBCC at 298 K, kcal/mol)Ab Initio (HF/6-31G*) Free Energy (relative to BCB at -171.1 °C, kcal/mol)
BCB 0.000.140.00
TBCC 3.10.000.915
TBC 2.11.0 (approx.)0.868

Note: The relative energies are highly dependent on the computational method and temperature. The values presented here are illustrative and sourced from various computational studies.

Experimentally Determined Populations and Free Energy Differences

Low-temperature 13C NMR spectroscopy is a powerful tool for directly observing the populations of different conformers in solution. By integrating the signals corresponding to each conformer at temperatures where their interchange is slow on the NMR timescale, their relative populations can be determined.

From these populations, the difference in Gibbs free energy (ΔG) can be calculated using the following equation:

ΔG = -RT ln(K)

where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (the ratio of the populations of the two conformers).

Temperature (°C)ConformerPopulation (%)ΔG (kcal/mol, relative to BCB)
-146.1BCB94.80.00
TBCC5.20.73 ± 0.3
-171.1 (estimated)BCB97.30.00
TBCC2.70.73

Data obtained from low-temperature 13C NMR studies.[2]

Conformational Interconversion Pathways

The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers for these transformations are relatively low, allowing for rapid equilibrium at room temperature. The Twist-Boat-Chair (TBC) conformation is a key intermediate in the interconversion of the Boat-Chair-Boat (BCB) conformers.

The free energy barrier for the conversion of the BCB conformer to the TBC conformer has been determined to be approximately 5.54 kcal/mol at -137.4 °C.

G BCB Boat-Chair-Boat (BCB) (Most Stable) TBC Twist-Boat-Chair (TBC) (Transition State/Intermediate) BCB->TBC ΔG‡ ≈ 5.5 kcal/mol TBCC Twist-Boat-Chair-Chair (TBCC) (Slightly Higher Energy) TBCC->TBC Interconversion TBC->BCB TBC->TBCC

Caption: Conformational interconversion pathways of this compound.

Experimental and Computational Methodologies

A detailed understanding of the thermodynamic stability of this compound conformers relies on the rigorous application of both experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At sufficiently low temperatures, the rate of interconversion between conformers becomes slow enough on the NMR timescale to allow for the observation of distinct signals for each populated conformer. The relative areas of these signals are directly proportional to the mole fractions of the conformers.

Detailed Methodology:

  • Sample Preparation: A dilute solution of this compound (typically in the low millimolar range) is prepared in a suitable low-freezing point solvent system, such as a mixture of dichlorofluoromethane (B1207983) (freon-21) and chloroform-d, or vinyl chloride. The use of a deuterated solvent is necessary for the NMR lock.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe capable of reaching temperatures as low as -170°C is required.

  • Data Acquisition:

    • The sample is cooled to the desired temperature and allowed to equilibrate.

    • 13C NMR spectra are acquired using a standard single-pulse experiment with proton decoupling.

    • To ensure quantitative results, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time of the carbons of interest) must be used between pulses.

    • A large number of scans are typically acquired to achieve an adequate signal-to-noise ratio, especially for minor conformers.

  • Data Analysis:

    • The acquired spectra are processed with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • The signals corresponding to each conformer are identified and assigned.

    • The integral areas of the signals for each conformer are carefully measured.

    • The relative populations are calculated from the ratios of the integrated areas.

    • The free energy difference (ΔG) between conformers is then calculated using the equation ΔG = -RT ln(K), where K is the ratio of the populations.

    • By performing these measurements at a series of temperatures, the enthalpy (ΔH) and entropy (ΔS) differences can be determined from a van't Hoff plot (ln(K) vs. 1/T).

    • Dynamic NMR (DNMR) line-shape analysis can be used in the coalescence temperature range to determine the free energy of activation (ΔG‡) for the interconversion process.

Computational Chemistry Methods

Principle: Computational methods utilize classical mechanics (molecular mechanics) or quantum mechanics (ab initio and density functional theory) to calculate the potential energy of a molecule as a function of its geometry. By exploring the potential energy surface, the structures and relative energies of different conformers can be determined.

Detailed Methodology:

  • Conformational Search:

    • An initial 3D structure of this compound is built.

    • A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface. This can be achieved using methods like molecular dynamics simulations at high temperatures followed by energy minimization, or through dedicated conformational search algorithms.

  • Geometry Optimization and Energy Calculation:

    • Molecular Mechanics (MM): Each identified conformer is subjected to geometry optimization using a suitable force field, such as MM3 or MM4. These force fields are parameterized to reproduce experimental data for a wide range of molecules. The optimization process finds the local energy minimum for each conformer. The steric energy calculated by the force field provides an estimate of the relative enthalpy.

    • Ab Initio and Density Functional Theory (DFT): For higher accuracy, the geometries of the low-energy conformers identified by molecular mechanics are further optimized using quantum mechanical methods.

      • Method Selection: A suitable level of theory and basis set are chosen. For example, Hartree-Fock (HF) or DFT methods like B3LYP with a basis set such as 6-31G* or larger are commonly used.

      • Optimization: A full geometry optimization is performed for each conformer, where the forces on all atoms are minimized.

      • Frequency Calculations: To confirm that the optimized structure is a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Calculation of Thermodynamic Properties:

    • From the results of the frequency calculations, the Gibbs free energy (G) of each conformer at a given temperature can be calculated using standard statistical mechanics formulas implemented in most quantum chemistry software packages.

    • The relative free energies of the conformers are then used to calculate their Boltzmann populations at that temperature using the equation: Population(i) = exp(-ΔG(i)/RT) / Σ(exp(-ΔG(j)/RT)), where the sum is over all conformers.

Conclusion

The thermodynamic stability of this compound conformers is a finely balanced interplay of enthalpic and entropic contributions. The Boat-Chair-Boat (BCB) and Twist-Boat-Chair-Chair (TBCC) conformations are of very similar energy, with their relative populations being sensitive to temperature and the physical state. The Twist-Boat-Chair (TBC) conformer, while less stable, serves as a critical hub in the interconversion network. A combination of low-temperature NMR spectroscopy and high-level computational chemistry provides a powerful and complementary approach to elucidating the complex conformational landscape of this important cycloalkane. The detailed methodologies presented in this guide offer a framework for researchers to investigate the conformational preferences of this compound and other flexible macrocyclic systems, which is of fundamental importance in the fields of stereochemistry, materials science, and drug discovery.

References

Unraveling the Energetic Landscape of Cyclodecane: An In-depth Technical Guide to Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodecane, a ten-membered carbocycle, presents a fascinating case study in the intricate interplay of conformational flexibility and inherent ring strain. Its unique structural properties, arising from a delicate balance of angle, torsional, and transannular strains, have significant implications for the design and synthesis of macrocyclic drugs and other complex molecules. This technical guide provides a comprehensive analysis of the core principles governing ring strain in this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Triad of Strain: Deconstructing the Energetics of this compound

The total ring strain in this compound is a culmination of three primary types of strain, each contributing to the overall energy and preferred three-dimensional structure of the molecule. Understanding these individual components is crucial for predicting and manipulating its conformational behavior.

  • Angle Strain (Baeyer Strain): This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms. In this compound, the ring is large enough to avoid the severe angle strain seen in smaller rings like cyclopropane (B1198618) and cyclobutane. However, certain conformations may still exhibit minor angle strain to alleviate other, more significant, strain energies.

  • Torsional Strain (Pitzer Strain): This is the result of eclipsed or gauche interactions between adjacent C-H or C-C bonds. To minimize torsional strain, the this compound ring puckers and twists, striving to achieve staggered conformations along its carbon-carbon bonds.

  • Transannular Strain (Prelog Strain): A hallmark of medium-sized rings (8-11 members), transannular strain is the steric repulsion between non-bonded atoms across the ring. In this compound, hydrogen atoms on opposite sides of the ring can be forced into close proximity, leading to significant destabilization. The molecule contorts itself to minimize these unfavorable interactions.[1][2]

The interplay of these three strains dictates the conformational landscape of this compound, leading to a number of low-energy conformers.

Conformational Landscape of this compound

Unlike the relatively simple conformational analysis of cyclohexane, this compound exists as a dynamic equilibrium of several conformers with small energy differences. The most stable and well-characterized of these is the boat-chair-boat (BCB) conformation.[3][4] However, other conformations, such as the twist-boat-chair-chair (TBCC) and the twist-boat-chair (TBC) , are also present in significant populations, particularly at higher temperatures.[3]

Quantitative Analysis of this compound Conformations

The relative energies and populations of these conformers have been determined through a combination of experimental techniques, primarily low-temperature NMR spectroscopy, and computational methods.

Table 1: Calculated Strain Energies of this compound Conformations

ConformationMM2 Strain Energy (kcal/mol)MM3 Strain Energy (kcal/mol)
Boat-Chair-Boat (BCB)12.612.3
Twist-Boat-Chair (TBC)14.714.4
Twist-Boat-Chair-Chair (TBCC)15.715.4
Boat-Chair-Chair (BCC)16.115.8

Data sourced from computational studies using MM2 and MM3 force fields.[3]

Table 2: Experimentally Determined Relative Free Energies and Populations of this compound Conformations at -146.1 °C

ConformationRelative Free Energy (kcal/mol)Population (%)
Boat-Chair-Boat (BCB)0.0094.8
Twist-Boat-Chair-Chair (TBCC)0.73 ± 0.35.2

Data obtained from low-temperature 13C NMR spectroscopy.[3]

Total Ring Strain from Thermochemical Data

The total ring strain of a cycloalkane can be quantified by comparing its experimental heat of combustion with that of a hypothetical strain-free reference compound. The difference in these values represents the extra energy stored in the cyclic molecule due to its strained geometry.[5][6]

Table 3: Thermochemical Data for Calculating the Total Ring Strain of this compound

ParameterValue
Experimental Heat of Combustion of this compound (liquid)-1586.1 kcal/mol
Heat of Combustion per CH₂ group in this compound-158.61 kcal/mol
Heat of Combustion per CH₂ group in a Strain-Free Alkane-157.4 kcal/mol
Total Ring Strain of this compound 12.1 kcal/mol

Calculation: (Heat of Combustion per CH₂ in this compound - Heat of Combustion per CH₂ in a Strain-Free Alkane) x 10 CH₂ groups.[7]

Experimental Protocols for Conformational Analysis

The elucidation of the conformational preferences of this compound relies on a combination of sophisticated experimental and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the rapid interconversion between different conformations of this compound on the NMR timescale, allowing for the observation and quantification of individual conformers.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 0.4% in a suitable solvent like CF₂Cl₂ or a mixture of CHFCl₂ and CHF₂Cl) is prepared in an NMR tube.[3] The choice of solvent is critical to ensure solubility at very low temperatures.

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition:

    • The sample is cooled to a very low temperature, typically in the range of -130 °C to -170 °C.[3]

    • ¹³C NMR spectra are acquired at various temperatures within this range. Broadband proton decoupling is employed to simplify the spectra.[3]

    • The number of signals in the spectrum corresponds to the number of magnetically non-equivalent carbons in each conformer.

  • Data Analysis:

    • The relative populations of the different conformers are determined by integrating the areas of the corresponding peaks in the ¹³C NMR spectrum at a temperature where the exchange is slow.[3]

    • The free energy difference (ΔG°) between the conformers can be calculated from their relative populations using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of populations).[3]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of this compound or its derivatives in the solid state.

Methodology:

  • Crystal Growth: Single crystals of a suitable this compound derivative are grown. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • A single crystal is mounted on a goniometer and placed in an X-ray diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

    • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined to obtain the best fit between the calculated and observed diffraction data.

  • Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the this compound ring in the crystalline state.[3]

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of this compound in the gas phase, free from crystal packing forces.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas. The electrons are scattered by the molecules.

  • Data Collection: The scattered electrons form a diffraction pattern that is recorded on a photographic plate or a digital detector.

  • Data Analysis:

    • The diffraction pattern is analyzed to obtain a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other.

    • This curve is then used in conjunction with molecular mechanics calculations to determine the bond lengths, bond angles, and conformational composition of the gaseous this compound molecules.[3]

Visualizing the Interplay of Strains and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships and processes discussed in this guide.

cluster_strain Factors Contributing to Ring Strain in this compound cluster_conformation Resulting Low-Energy Conformations Angle Angle Strain (Baeyer Strain) BCB Boat-Chair-Boat (BCB) (Most Stable) Angle->BCB Minimized TBCC Twist-Boat-Chair-Chair (TBCC) Angle->TBCC TBC Twist-Boat-Chair (TBC) Angle->TBC Torsional Torsional Strain (Pitzer Strain) Torsional->BCB Minimized Torsional->TBCC Torsional->TBC Transannular Transannular Strain (Prelog Strain) Transannular->BCB Minimized Transannular->TBCC Transannular->TBC

Caption: Interplay of strains in this compound.

cluster_workflow Experimental Workflow for Conformational Analysis Sample This compound Sample LowTempNMR Low-Temperature NMR Sample->LowTempNMR XRay X-ray Crystallography (of derivative) Sample->XRay GED Gas-Phase Electron Diffraction Sample->GED DataNMR Conformer Populations & Relative Energies LowTempNMR->DataNMR DataXRay Solid-State Structure XRay->DataXRay DataGED Gas-Phase Structure GED->DataGED CombinedAnalysis Comprehensive Conformational Profile DataNMR->CombinedAnalysis DataXRay->CombinedAnalysis DataGED->CombinedAnalysis Computational Computational Modeling (MM, Ab Initio) StrainEnergy Strain Energy Calculations Computational->StrainEnergy StrainEnergy->CombinedAnalysis

Caption: Conformational analysis workflow.

Conclusion

The conformational behavior of this compound is a direct consequence of the intricate balance between angle, torsional, and transannular strains. The boat-chair-boat conformation represents the global energy minimum, but other conformers are readily accessible, creating a complex and dynamic system. A thorough understanding of these principles, supported by robust experimental and computational data, is paramount for professionals in drug development and materials science who seek to harness the unique properties of macrocyclic structures. This guide provides a foundational framework for further exploration and application of these concepts in advanced research and development.

References

The Boat-Chair-Boat Conformation of Cyclodecane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate balance of torsional, angular, and transannular strains. Among its various accessible conformations, the boat-chair-boat (BCB) form is of significant interest as it is predominantly observed in the solid state and is a major contributor in solution.[1] This technical guide provides an in-depth exploration of the BCB conformation of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing conformational interconversion pathways.

I. Structural and Energetic Landscape of this compound Conformers

The conformational landscape of this compound is complex, with several conformers lying within a narrow energy range. The most stable and experimentally observed conformations include the boat-chair-boat (BCB), twist-boat-chair-chair (TBCC), and twist-boat-chair (TBC).[1][2] The relative stability of these conformers is dictated by a subtle interplay of minimizing Pitzer (torsional) strain, Baeyer (angle) strain, and transannular non-bonded interactions.[3][4]

A. Conformational Energies and Populations

Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a pivotal experimental technique for elucidating the conformational equilibrium of this compound in solution.[1] These studies have revealed the presence of a minor conformation, assigned as the TBCC, in addition to the major BCB conformation.[1][5]

Table 1: Relative Free Energy and Population of this compound Conformers Determined by Low-Temperature ¹³C NMR

Temperature (°C)ConformerΔG (kcal/mol) vs. BCBPopulation (%)
-146.1BCB094.8
TBCC0.73 ± 0.35.2

Source: Journal of the American Chemical Society, 1998.[1]

Computational methods, including molecular mechanics and ab initio calculations, have been extensively employed to model the structure and energetics of this compound conformers. Different force fields and levels of theory provide varying predictions, highlighting the sensitivity of the results to the computational methodology.

Table 2: Calculated Relative Energies of this compound Conformers using Molecular Mechanics (MM3 Force Field)

ConformationStrain Energy (kcal/mol)
BCB12.8
TBCC13.5
TBC14.1
BCC (distorted)14.3

Source: Reproduced from calculations by Saunders, cited in J. Am. Chem. Soc., 1998.[1]

Table 3: Calculated Relative Enthalpies, Free Energies, and Populations using MM4 Force Field at 298 K

ConformationΔH (kcal/mol) vs. TBCCΔG (kcal/mol) vs. TBCCPopulation (%)
TBCC0037
BCB-0.520.1430
C1--12
TBC--10
Others (6)--11

Source: Journal of the American Chemical Society, 1998.[1]

II. Experimental and Computational Methodologies

A thorough understanding of the experimental and computational protocols is essential for critically evaluating the data on this compound conformations.

A. Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

The definitive experimental evidence for the conformational equilibrium of this compound in solution comes from dynamic NMR studies at low temperatures.

Objective: To slow the rate of interconversion between conformers on the NMR timescale to observe distinct signals for each populated conformation and determine their relative populations.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 0.4%) is prepared in a suitable low-freezing solvent mixture, such as dichlorofluoromethane (B1207983) (CF₂Cl₂) and chlorodifluoromethane (B1668795) (CHClF₂).[1]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition: ¹³C NMR spectra are acquired over a range of low temperatures, typically from -130°C down to -171.1°C.[1]

  • Spectral Analysis:

    • At temperatures where conformational exchange is fast, a single set of averaged signals is observed.

    • As the temperature is lowered, the signals broaden and then decoalesce into separate sets of signals corresponding to each conformer.

    • The slow-exchange spectrum of the major BCB conformation of this compound shows three peaks in a 4:4:2 ratio, consistent with its C₂h symmetry.[1]

    • The relative populations of the conformers are determined by integrating the areas of their respective signals in the slow-exchange spectra.

  • Thermodynamic Analysis: The free-energy difference (ΔG) between the conformers is calculated from the equilibrium constant (K), which is derived from the relative populations, using the equation ΔG = -RTlnK.

B. Computational Protocols

Computational chemistry provides invaluable insights into the structures, energies, and interconversion pathways of this compound conformers.

1. Molecular Mechanics (MM)

  • Force Fields: Various force fields such as MM2, MM3, and MM4 have been applied to this compound.[1] These force fields are sets of potential energy functions and parameters that describe the energy of a molecule as a function of its geometry.

  • Methodology:

    • Conformational Search: A systematic or stochastic search of the conformational space is performed to locate all low-energy minima.

    • Energy Minimization: The geometry of each identified conformer is optimized to find the local minimum on the potential energy surface.

    • Energy Calculation: The strain energy, enthalpy, and free energy of each minimized conformation are calculated. Population distributions are then determined using Boltzmann statistics.

2. Ab Initio and Density Functional Theory (DFT) Calculations

  • Level of Theory and Basis Set: These calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule. The choice of the level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, DFT with various functionals like B3LYP) and the basis set (e.g., 6-31G(d)) is crucial for obtaining accurate results.[6]

  • Methodology:

    • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory.

    • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

    • Relative Energy Calculation: The relative energies of the conformers are determined, including corrections for zero-point energy and thermal effects.

III. Conformational Interconversion Pathways

The dynamic nature of this compound involves the interconversion between its various low-energy conformations. Understanding these pathways and their associated energy barriers is crucial for a complete picture of its conformational behavior.

The interconversion between the major BCB and minor TBCC conformations is a key process. Molecular mechanics calculations have been used to map out the potential energy hypersurface and identify the transition states connecting these conformers.

G cluster_BCB BCB Conformation cluster_TBC TBC Conformation cluster_TBCC TBCC Conformation BCB Boat-Chair-Boat (BCB) TBC Twist-Boat-Chair (TBC) BCB->TBC ΔG‡ ≈ 6.4 kcal/mol TBCC Twist-Boat-Chair-Chair (TBCC) TBC->TBCC Lower Barrier

Figure 1. Simplified interconversion pathway for this compound conformers.

According to some computational models, the interconversion between the BCB and TBCC conformations may proceed through the TBC conformation as an intermediate.[1] The energy barrier for the conversion of BCB to TBC has been calculated to be approximately 6.38 kcal/mol.[1]

experimental_workflow start This compound in Low-Freezing Solvent nmr Low-Temperature ¹³C NMR Spectroscopy start->nmr spectra Acquire Spectra at Various Temperatures nmr->spectra analysis Spectral Analysis: - Decoalescence - Integration spectra->analysis results Determine: - Relative Populations - ΔG analysis->results

Figure 2. Experimental workflow for conformational analysis.

IV. Conclusion

The boat-chair-boat conformation is a central feature of the conformational landscape of this compound. Its prevalence in the solid state and as the major conformer in solution underscores its thermodynamic stability. The quantitative data from low-temperature NMR spectroscopy, supported and rationalized by molecular mechanics and ab initio calculations, provide a detailed picture of the delicate energetic balance that governs the conformational equilibrium. For professionals in drug development and materials science, a thorough understanding of the conformational preferences of such cyclic systems is paramount, as the three-dimensional structure is a key determinant of molecular properties and biological activity. The methodologies outlined herein serve as a robust framework for the conformational analysis of other complex cyclic molecules.

References

The Twist-Boat-Chair-Chair (TBCC) Conformation of Cyclodecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to the intricate interplay of angle strain, torsional strain, and transannular interactions. Unlike smaller, more rigid rings, this compound can adopt a multitude of conformations, with the twist-boat-chair-chair (TBCC) form being of significant interest. Understanding the nuanced conformational landscape of this compound is pivotal for the rational design of macrocyclic drugs and other functional molecules, where the three-dimensional arrangement of atoms dictates biological activity and material properties. This technical guide provides an in-depth exploration of the TBCC conformation of this compound, detailing its structural characteristics, energetic properties, and the experimental and computational methodologies employed in its study.

Conformational Landscape of this compound

This compound exists as a dynamic equilibrium of several low-energy conformers. The most stable and populated conformation is the boat-chair-boat (BCB).[1][2] However, the twist-boat-chair-chair (TBCC) conformation is energetically very close to the BCB form and represents a significant contributor to the overall conformational ensemble. The relative populations of these conformers are highly sensitive to temperature and the medium. Low-temperature 13C NMR studies have been instrumental in elucidating the populations of the different conformers.[1]

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the low-energy conformations of this compound, providing a comparative overview of their energetic properties and relative populations.

ConformerRelative Strain Energy (kcal/mol) - MM3[1]Relative Free Energy (kcal/mol) at 298 K - MM4[1]Calculated Population (%) at 298 K - MM4[1]
TBCC 0.000.0037
BCB0.140.1430
TBC0.841.0310
C1-0.8912
Conformer InterconversionFree Energy Barrier (kcal/mol)
BCB to TBC6.38[1]

Experimental Protocols

The characterization of the TBCC conformation of this compound relies on a combination of sophisticated experimental and computational techniques. Here, we provide detailed methodologies for the key experiments.

Low-Temperature ¹³C NMR Spectroscopy

Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the individual conformers of this compound, allowing for their direct observation and quantification.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of high-purity this compound in a suitable deuterated solvent that remains liquid at low temperatures, such as dichlorofluoromethane (B1207983) (CF₂Cl₂) or a mixture of dichlorofluoromethane and bromotrifluoromethane (B1217167) (CF₃Br).

  • The final concentration should be around 0.1-0.5 M.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.

2. NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe capable of low-temperature operation.

  • Cool the sample to the desired temperature (e.g., -150 °C) using a variable temperature unit. Allow the temperature to equilibrate for at least 15-20 minutes before starting the acquisition.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. A typical pulse sequence would be a simple pulse-acquire sequence with a 30° or 45° pulse angle to allow for faster repetition rates.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and spectrometer sensitivity.

  • The relaxation delay should be set to at least 1-2 times the longest T₁ of the carbon nuclei to ensure quantitative integration of the signals.

3. Data Processing and Analysis:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phasing, and baseline correction of the free induction decay (FID).

  • Integrate the well-resolved signals corresponding to the different conformers. The relative peak areas are proportional to the population of each conformer at that temperature.

  • From the temperature-dependent populations, the relative Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of populations).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and torsional angles of a molecule in the solid state. While this compound itself is a liquid at room temperature, derivatives can be synthesized and crystallized to trap specific conformations.

1. Crystal Growth:

  • Synthesize a suitable solid derivative of this compound (e.g., a diol or a carboxylic acid derivative).

  • Grow single crystals of the derivative using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents for crystallization of organic molecules include ethanol, ethyl acetate, and hexane.

  • The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and have dimensions of approximately 0.1-0.3 mm in all directions.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

  • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., omega and phi scans) should be chosen to ensure complete and redundant data coverage.

  • The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity.

3. Structure Solution and Refinement:

  • Process the raw diffraction data, including integration of the reflection intensities and correction for absorption and other experimental factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement. This process involves adjusting the atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.

  • The quality of the final refined structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.

Computational Methodologies

Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape of this compound.

Molecular Mechanics (MM4) Calculations

Molecular mechanics methods, particularly the MM4 force field, are well-suited for performing conformational searches and calculating the relative energies of different conformers of cycloalkanes.

1. Input Structure Generation:

  • Build an initial 3D structure of this compound in a molecular modeling program.

  • Generate a diverse set of starting conformations for the conformational search. This can be done through systematic searches of torsional angles or by using random search algorithms.

2. Conformational Search and Optimization:

  • Perform a conformational search using a molecular mechanics program that implements the MM4 force field (e.g., TINKER).

  • The search algorithm will systematically or randomly modify the torsional angles of the input structures and perform an energy minimization for each new conformation.

  • The goal is to locate all the low-energy minima on the potential energy surface.

3. Analysis of Results:

  • Analyze the output of the conformational search to identify all unique low-energy conformers.

  • Compare the relative energies of the conformers to determine their relative stabilities.

  • Calculate the Boltzmann populations of each conformer at a given temperature to predict their relative abundance.

  • Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the TBCC and other key conformations.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods provide a more accurate description of the electronic structure and can be used to refine the geometries and energies of the conformers obtained from molecular mechanics.

1. Input File Preparation:

  • Use the optimized geometries of the low-energy conformers from the MM4 calculations as starting points for the ab initio or DFT calculations.

  • Create an input file for a quantum chemistry software package (e.g., Gaussian).

  • Specify the level of theory and basis set. For this compound, a method like B3LYP with a 6-31G(d) or larger basis set is a common choice.

  • Define the calculation type as geometry optimization (Opt) followed by a frequency calculation (Freq) to confirm that the optimized structure is a true minimum and to obtain thermodynamic data.

Example Gaussian Input:

2. Calculation Execution and Analysis:

  • Run the calculation on a high-performance computing cluster.

  • After the calculation is complete, analyze the output file.

  • Verify that the geometry optimization has converged and that the frequency calculation shows no imaginary frequencies, confirming a true minimum.

  • Extract the electronic energy, enthalpy, and Gibbs free energy of the optimized conformer.

  • Compare the relative energies of the different conformers to determine their relative stabilities at a higher level of theory.

Signaling Pathways and Logical Relationships

The interconversion between the different conformations of this compound can be visualized as a network of interconnected energy minima on a potential energy surface. The following diagram, generated using the DOT language, illustrates the relationship between the major low-energy conformers.

Cyclodecane_Conformations BCB Boat-Chair-Boat (BCB) (Most Populated) TBC Twist-Boat-Chair (TBC) BCB->TBC 6.38 kcal/mol Other Other High-Energy Conformations BCB->Other TBCC Twist-Boat-Chair-Chair (TBCC) TBCC->Other TBC->TBCC TBC->Other

References

The Unstable Middle: A Technical Guide to the History and Discovery of Medium-Sized Cycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-sized cycloalkanes (C7-C13) have long occupied a unique and challenging niche in organic chemistry. Situated between the relatively stable small and common rings and the flexible large rings, their discovery and study revealed unexpected thermodynamic instability and conformational complexity. This guide provides an in-depth technical exploration of the history, discovery, and foundational concepts related to these fascinating molecules. It summarizes key quantitative data on ring strain, details historical experimental protocols for their synthesis, and visually maps the logical evolution of our understanding of their structure and behavior.

A History of Unraveling Strain: From Planar Rings to Transannular Interactions

The story of medium-sized cycloalkanes is intrinsically linked to the evolution of our understanding of ring strain. Early theories gave way to more sophisticated models as chemists grappled with the peculiar properties of these "unstable" rings.

The Baeyer Strain Theory and Its Limitations

In 1885, Adolf von Baeyer proposed his seminal "Strain Theory," which posited that cycloalkanes were planar polygons.[1] He theorized that any deviation from the ideal tetrahedral bond angle of 109.5° would induce "angle strain," destabilizing the molecule.[1] This theory successfully explained the high reactivity of small rings like cyclopropane (B1198618) (60° angles) and cyclobutane (B1203170) (90° angles) but incorrectly predicted that larger rings would become increasingly strained.[1] Baeyer also hypothesized that synthesizing rings larger than C6 would be difficult due to this increasing angle strain.

The Dawn of Conformational Analysis: Sachse-Mohr Theory

The assumption of planarity was challenged as early as 1890 by Hermann Sachse, who suggested that rings like cyclohexane (B81311) could adopt non-planar, puckered conformations (the "chair" and "boat" forms) to relieve angle strain.[1] This idea, however, was largely ignored until 1918, when Ernst Mohr provided further evidence, leading to the acceptance of the Sachse-Mohr theory of strain-free, non-planar large rings.[1] This was a critical conceptual leap, paving the way for the field of conformational analysis.

The "Medium Ring Problem": Pitzer and Prelog Strain

While the Sachse-Mohr theory explained the stability of cyclohexane and larger rings, the medium-sized rings remained an anomaly. They were found to be more strained than cyclohexane, a fact that could not be explained by angle strain alone. The key to understanding this instability came from two additional concepts:

  • Torsional Strain (Pitzer Strain): This type of strain arises from the eclipsing of C-H bonds on adjacent carbon atoms, an unfavorable interaction. In medium-sized rings, the puckering required to minimize angle strain often forces some hydrogen atoms into eclipsed or partially eclipsed conformations.

  • Transannular Strain (Prelog Strain): First comprehensively explained by Vladimir Prelog, this is a form of steric strain unique to medium-sized rings.[2] It results from non-bonded interactions between atoms on opposite sides of the ring, which are forced into close proximity by the ring's conformation.[2][3] For example, in certain conformations of cyclodecane, hydrogen atoms across the ring are closer than the sum of their van der Waals radii, leading to significant repulsion.[2][4]

It is the interplay of these three types of strain—angle, torsional, and transannular—that governs the chemistry of medium-sized rings.

History_of_Cycloalkane_Theory A Baeyer Strain Theory (1885) Planar Rings Angle Strain B Sachse-Mohr Theory (1890-1918) Non-Planar Rings Puckered Conformations A->B Challenged by non-planarity C Pitzer Strain (Torsional Strain) Eclipsing Interactions D Prelog Strain (Transannular Strain) Across-Ring Interactions E Modern Understanding of Medium Rings (C7-C13) B->E Explains cyclohexane but not medium rings C->E Contributes to instability D->E Key to explaining 'medium ring problem'

Caption: Evolution of Cycloalkane Strain Theories.

Quantitative Analysis of Ring Strain

The total strain energy of a cycloalkane can be determined experimentally by measuring its heat of combustion. By comparing the heat of combustion per methylene (B1212753) (-CH2-) group to that of a strain-free reference (a long-chain alkane, ~157.4 kcal/mol), the total strain energy can be calculated.[4][5][6] The data clearly show a peak in strain for medium-sized rings, particularly for cyclononane (B1620106) and this compound.

CycloalkaneNo. of CH₂ UnitsHeat of Combustion, ΔHc° (kcal/mol)ΔHc° per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)
Cycloheptane71035.4147.96.3
Cyclooctane81186.0148.29.6
Cyclononane91335.0148.312.6
This compound101481.0148.112.0
Cycloundecane11~1629~148.1~13.2
Cyclododecane12~1776~148.0~7.2
Cyclotridecane13~1924~148.0~7.8
n-Alkane (reference)--~147.00

Data compiled from multiple sources.[4][7] Values for C11-C13 are approximate based on trends and may vary slightly between sources.

Ring_Strain_Concept TotalStrain Total Ring Strain AngleStrain Angle Strain (Baeyer Strain) Deviation from 109.5° TotalStrain->AngleStrain TorsionalStrain Torsional Strain (Pitzer Strain) Eclipsing of Bonds TotalStrain->TorsionalStrain TransannularStrain Transannular Strain (Prelog Strain) Steric Crowding Across Ring TotalStrain->TransannularStrain

Caption: Components of Total Ring Strain.

Foundational Synthetic Methodologies

The synthesis of medium-sized rings proved to be a formidable challenge for early organic chemists. Direct cyclization of long-chain precursors is often disfavored due to entropic factors and the high strain of the resulting ring. Two classical methods that proved instrumental in overcoming these hurdles were the Acyloin condensation and the Thorpe-Ziegler reaction.

Acyloin Condensation

Pioneered for medium rings by Vladimir Prelog, the intramolecular Acyloin condensation became one of the most effective methods for synthesizing 10-membered and larger rings.[2] The reaction involves the reductive coupling of a diester using metallic sodium in an aprotic solvent like xylene or toluene. The reaction is believed to proceed on the surface of the sodium metal, which brings the two ends of the diester chain into proximity, favoring intramolecular cyclization over intermolecular polymerization.

Acyloin_Condensation_Workflow Start α,ω-Diester Step1 Reductive Coupling (4 Na, Aprotic Solvent) Start->Step1 Intermediate Enediolate Intermediate Step1->Intermediate Step2 Aqueous Workup (H₃O⁺) Intermediate->Step2 Product α-Hydroxyketone (Acyloin) Step2->Product

Caption: Acyloin Condensation Workflow.

Experimental Protocol: Synthesis of Cyclodecanone (B73913) via Acyloin Condensation (Adapted from Historical Procedures)

Objective: To synthesize cyclodecanone from diethyl sebacate (B1225510).

Materials:

  • Diethyl sebacate

  • Sodium metal, finely dispersed in xylene

  • Dry xylene

  • Dilute sulfuric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A three-necked flask is fitted with a high-speed stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is thoroughly dried and flushed with dry, oxygen-free nitrogen.

  • A dispersion of sodium metal (4.0 molar equivalents) in dry xylene is placed in the flask and heated to reflux with vigorous stirring.

  • A solution of diethyl sebacate (1.0 molar equivalent) in dry xylene is added dropwise from the dropping funnel over several hours. The reaction mixture typically develops a characteristic purple or blue color.

  • After the addition is complete, the mixture is refluxed with continued stirring for an additional hour to ensure the reaction goes to completion.

  • The mixture is cooled to room temperature, and the excess sodium is decomposed by the cautious, slow addition of ethanol, followed by water.

  • The resulting mixture is acidified with dilute sulfuric acid and the acyloin product is extracted into diethyl ether.

  • The ether extracts are combined, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound-1,2-diol.

  • The diol is then oxidized (e.g., with lead tetraacetate or periodic acid) to cleave the C-C bond and yield the desired cyclodecanone, which can be purified by distillation.

Reduction to Cycloalkanes

The cyclic ketones produced from methods like the Acyloin condensation serve as key intermediates for the final cycloalkanes. Their carbonyl groups can be removed via reduction reactions.

Experimental Protocol: Wolff-Kishner Reduction of Cyclodecanone to this compound

Objective: To reduce cyclodecanone to the corresponding hydrocarbon, this compound.

Materials:

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, cyclodecanone (1.0 molar equivalent), hydrazine hydrate (2.0 molar equivalents), and diethylene glycol are combined.

  • Potassium hydroxide (2.0 molar equivalents) is added, and the mixture is heated.

  • The temperature is raised to allow for the initial formation of the hydrazone, with water and excess hydrazine distilling off.

  • The temperature is then further increased to ~180-200 °C to effect the decomposition of the hydrazone. The mixture is refluxed at this temperature for 3-4 hours, during which nitrogen gas evolves.

  • After cooling, the reaction mixture is diluted with water and the product, this compound, is extracted with petroleum ether or a similar nonpolar solvent.

  • The organic extracts are combined, washed with water, dried over a suitable drying agent (e.g., anhydrous Na₂SO₄), and the solvent is removed.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Characterization and the Rise of Spectroscopic Methods

The non-planar, conformationally complex nature of medium-sized rings was ultimately confirmed through spectroscopic analysis.

Infrared (IR) Spectroscopy

Early applications of IR spectroscopy provided the first physical evidence for the puckered nature of cycloalkanes. While a planar cycloalkane would have a very simple spectrum in the C-H stretching region (~2800-3000 cm⁻¹), the complex, puckered conformations of medium-sized rings result in a multitude of non-equivalent C-H bonds. This leads to a broad and complex pattern of absorption bands in the C-H stretching and bending regions, inconsistent with a simple, symmetrical planar structure. The fingerprint region (below 1500 cm⁻¹) is particularly complex, reflecting the unique vibrational modes of the entire ring structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The advent of NMR spectroscopy provided an even more powerful tool for studying the dynamic nature of medium-sized rings.

  • Proton (¹H) NMR: At room temperature, the proton NMR spectra of medium-sized cycloalkanes often show broad, unresolved signals.[9] This is because the rings are rapidly interconverting between multiple conformations of similar energy on the NMR timescale. As the sample is cooled, this interconversion slows down. At very low temperatures (e.g., -150 °C), the signals for individual protons in the "frozen" conformers can be resolved, allowing for detailed analysis of the ring's structure and the orientation of its substituents.

  • Carbon-13 (¹³C) NMR: Similarly, variable-temperature ¹³C NMR is used to study the conformational equilibria. The number of distinct signals at low temperature can reveal the symmetry of the dominant conformation.

These dynamic NMR techniques were instrumental in determining the energy barriers between different conformations and confirming the complex potential energy surfaces of medium-sized rings, which often have several low-energy conformers separated by small energy barriers.

Conclusion

The journey to understand medium-sized cycloalkanes marks a pivotal chapter in the history of organic chemistry. It forced the evolution of chemical theory beyond planar structures and simple angle strain, introducing the critical concepts of torsional and transannular interactions. The synthetic challenges they presented spurred the development of powerful ring-closing methodologies that remain relevant today. For modern researchers in drug development, the conformational flexibility and unique three-dimensional shapes of medium-ring scaffolds continue to offer intriguing possibilities for designing novel therapeutic agents. This historical and technical foundation serves as a crucial guide for the continued exploration and exploitation of these unique chemical entities.

References

A Technical Guide to the Nomenclature of Substituted Cyclodecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic nomenclature of substituted cyclodecane derivatives, a crucial aspect of chemical communication in research and development. Adherence to the International Union of Pure and Applied Chemistry (IUPAC) guidelines ensures unambiguous identification of these complex molecules. This document also touches upon the experimental protocols used for their structural elucidation and presents relevant quantitative data.

IUPAC Nomenclature of Substituted Cyclodecanes

The naming of substituted cyclodecanes follows the fundamental principles established for cycloalkanes. The systematic approach involves identifying the parent structure, numbering the carbon atoms of the ring, and naming the substituents.

Determining the Parent Chain

The parent chain is the core structure to which substituents are attached. For this compound derivatives, the following rules apply:

  • Ring as Parent: If the this compound ring has an equal or greater number of carbon atoms than the longest alkyl substituent, the compound is named as an alkyl-substituted this compound.[1][2]

  • Alkyl Chain as Parent: If an alkyl chain attached to the this compound ring has more than ten carbon atoms, the alkyl chain is considered the parent, and the this compound ring is treated as a "cyclodecyl" substituent.[3][4][5]

Numbering the this compound Ring

Assigning locants (numbers) to the carbon atoms of the this compound ring is governed by the principle of providing the lowest possible numbers to the substituents.

  • Single Substituent: For a monosubstituted this compound, no number is necessary as the substituent is assumed to be at position 1.[1]

  • Multiple Substituents:

    • Numbering begins at one of the substituted carbons and proceeds around the ring (clockwise or counter-clockwise) to give the next substituent the lowest possible number.[6][7]

    • If a tie occurs, the numbering should be chosen to give the lowest numbers at the first point of difference.[6]

    • If multiple numbering schemes result in the same set of locants, the substituent that comes first alphabetically is assigned to the lower number.[6][7]

    • A carbon atom with multiple substituents is given a lower number than a carbon with a single substituent if a choice exists.[3][4][5]

Naming and Ordering Substituents

Substituents are named according to their chemical structure (e.g., "methyl," "ethyl," "bromo").

  • Alphabetical Order: Substituents are listed in alphabetical order, irrespective of their locants.[3][6] Prefixes such as "di-," "tri-," and "tetra-" are not considered when alphabetizing, but "iso-" and "neo-" are.

Incorporating Functional Groups

The presence of functional groups can alter the suffix of the name and takes precedence in numbering.

  • High-Priority Functional Groups: Functional groups such as alcohols (-OH), aldehydes (-CHO), and ketones (C=O) have higher priority than alkyl or halide substituents. The carbon atom bearing the highest priority functional group is assigned as locant 1.[3][4][8] For example, a this compound with a hydroxyl group is named as a "cyclodecanol."

Stereochemistry

The three-dimensional arrangement of atoms (stereochemistry) is a critical component of the nomenclature for many complex this compound derivatives.

  • R/S Configuration: The absolute configuration of a chiral center is designated as R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. This system assigns priorities to the four substituents attached to the chiral carbon.

  • E/Z Configuration: For this compound derivatives containing a double bond within the ring (cyclodecenes), the geometry of the double bond is specified as E (entgegen) or Z (zusammen). This is also determined by the Cahn-Ingold-Prelog priority rules applied to the substituents on each carbon of the double bond.

Below is a diagram illustrating the decision-making process for numbering a substituted this compound.

G Logical Flow for Numbering Substituted Cyclodecanes start Start with Substituted this compound Structure find_substituents Identify all substituents on the ring start->find_substituents start_numbering Begin numbering at a substituted carbon find_substituents->start_numbering direction Number clockwise and counter-clockwise start_numbering->direction compare_locants Compare the sets of locants direction->compare_locants lowest_locants Select the numbering scheme that gives the lowest locants compare_locants->lowest_locants Unique lowest set tie_breaker Is there a tie? compare_locants->tie_breaker Tie final_name Assemble the final IUPAC name lowest_locants->final_name tie_breaker->lowest_locants No alphabetical_priority Assign the lowest number to the substituent that comes first alphabetically tie_breaker->alphabetical_priority Yes alphabetical_priority->final_name

Caption: Decision process for numbering substituted cyclodecanes.

Conformational Analysis of this compound

This compound is a conformationally complex molecule. Understanding its preferred shapes is vital in drug development, as the conformation can significantly impact biological activity. The most stable conformation of this compound is the boat-chair-boat (BCB).[6] However, other conformers exist in equilibrium.

The diagram below illustrates the conformational equilibrium of this compound.

G Conformational Equilibrium of this compound BCB Boat-Chair-Boat (BCB) (Most Stable) TBCC Twist-Boat-Chair-Chair (TBCC) (Minor Conformer) BCB->TBCC ΔG ≈ 0.73 kcal/mol Other Other Conformers TBCC->Other Higher Energy

Caption: Simplified conformational equilibrium of this compound.

Quantitative Conformational Data

The following table summarizes key quantitative data regarding the conformational preferences of this compound.

ConformerRelative Population at -146.1 °CFree-Energy Difference (ΔG) from BCB (kcal/mol)
Boat-Chair-Boat (BCB)94.8%0
Twist-Boat-Chair-Chair (TBCC)5.2%0.73 ± 0.3

Data sourced from a low-temperature 13C NMR study.[6]

Experimental Protocols for Structural Elucidation

The determination of the precise structure, including the stereochemistry and conformation of substituted this compound derivatives, relies on a combination of spectroscopic and analytical techniques.

General Workflow

A typical experimental workflow for the isolation and characterization of a novel this compound derivative from a natural source is outlined below.

G Experimental Workflow for Characterization extraction Extraction from Source Material fractionation Fractionation (e.g., Liquid-Liquid Extraction) extraction->fractionation chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) fractionation->chromatography isolation Isolation of Pure Compound chromatography->isolation structure_elucidation Structure Elucidation isolation->structure_elucidation nmr NMR Spectroscopy (1H, 13C, COSY, HMBC, NOESY) structure_elucidation->nmr ms Mass Spectrometry (MS) structure_elucidation->ms xray X-ray Crystallography (if crystalline) structure_elucidation->xray final_structure Final Structure and Nomenclature nmr->final_structure ms->final_structure xray->final_structure

Caption: General experimental workflow for compound characterization.

Key Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

    • Protocol: A sample of the purified compound is dissolved in a deuterated solvent. A suite of NMR experiments is performed, including:

      • 1H NMR: Provides information about the chemical environment of hydrogen atoms.

      • 13C NMR: Provides information about the chemical environment of carbon atoms. Low-temperature 13C NMR is particularly useful for studying conformational isomers by "freezing out" their interconversion.[6]

      • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, revealing the bonding network.

      • NOESY: This experiment reveals through-space interactions between protons, which is crucial for determining the relative stereochemistry and conformation.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and elemental formula of the compound.

    • Protocol: A small amount of the sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

  • X-ray Crystallography:

    • Objective: To determine the precise three-dimensional structure of a molecule in the solid state.

    • Protocol: This technique requires the compound to be in a crystalline form. A single crystal is mounted on a diffractometer and irradiated with X-rays.[8] The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined with high precision. This method provides unambiguous proof of the absolute stereochemistry and the solid-state conformation.

References

A Preliminary Spectroscopic Analysis of Cyclodecane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclodecane, a ten-membered cycloalkane, presents a fascinating case study in conformational analysis due to its inherent flexibility. Unlike smaller rings, the energetic landscape of this compound is characterized by several low-energy conformers that can interconvert. Understanding the conformational preferences and dynamics of this compound is crucial for comprehending the behavior of larger, more complex macrocyclic systems, which are prevalent in pharmaceuticals and material science. This technical guide provides a preliminary spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Vibrational Circular Dichroism (VCD) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques to the conformational analysis of flexible molecules.

Conformational Landscape of this compound

This compound predominantly exists in a boat-chair-boat (BCB) conformation. However, low-temperature studies have revealed the presence of other conformers in equilibrium. The most significant minor conformer is the twist-boat-chair-chair (TBCC). The relative populations of these conformers are temperature-dependent and provide insight into the subtle energetic differences that govern the conformational landscape of this macrocycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly at low temperatures, is a powerful tool for elucidating the conformational dynamics of this compound. By slowing the rate of interconversion between conformers, it is possible to observe distinct signals for each populated conformation.

Quantitative NMR Data

Low-temperature ¹³C NMR spectroscopy has been instrumental in quantifying the conformational equilibrium of this compound. Studies have shown that at -146.1 °C, this compound exists as a mixture of the major BCB conformer and the minor TBCC conformer.[1]

ParameterValueTemperature (°C)Reference
Major Conformer Boat-Chair-Boat (BCB)-146.1[1]
Minor Conformer Twist-Boat-Chair-Chair (TBCC)-146.1[1]
Population of BCB 94.8%-146.1[1]
Population of TBCC 5.2%-146.1[1]
Free-Energy Difference (ΔG°) 0.73 ± 0.3 kcal/mol-148.6 to -131.0[1]

Table 1: Conformational populations and free-energy difference for this compound determined by low-temperature ¹³C NMR.

Experimental Protocol: Low-Temperature ¹³C NMR

A detailed protocol for acquiring low-temperature ¹³C NMR spectra of this compound is crucial for obtaining high-quality, quantifiable data.

Sample Preparation:

  • A dilute solution of this compound (e.g., 0.4%) is prepared in a suitable low-freezing solvent, such as dichlorofluoromethane (B1207983) (CF₂Cl₂).[1]

  • A small amount of a reference standard, like tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.[1]

  • The sample is sealed in a 5-mm thin-walled screw-capped NMR tube.[1]

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer equipped with a variable temperature unit is required.

  • The sample is cooled to the desired temperature, for instance, in the range of -130 °C to -170 °C.

  • ¹³C NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Proton decoupling is applied to simplify the spectra.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound in CF2Cl2 prep2 Add TMS Reference prep1->prep2 prep3 Seal in NMR Tube prep2->prep3 acq1 Cool Sample to Low Temperature prep3->acq1 acq2 Acquire 13C NMR Spectrum acq1->acq2 acq3 Process Data (FT, Phasing) acq2->acq3 an1 Integrate Conformer Peaks acq3->an1 an2 Calculate Population Ratios an1->an2 an3 Determine Free-Energy Difference an2->an3

Low-temperature NMR experimental workflow.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and can provide characteristic "fingerprints" of different functional groups and structural motifs. For this compound, the IR spectrum is dominated by C-H stretching and bending vibrations.

IR Spectral Data

The IR spectrum of this compound exhibits characteristic absorptions for a cycloalkane.

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretching 2850 - 3000Strong
CH₂ Bending (Scissoring) ~1465Medium
CH₂ Wagging/Twisting 1200 - 1350Medium-Weak

Table 2: Characteristic IR absorption bands for this compound.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

  • Liquid Film: A drop of neat this compound can be placed between two salt plates (e.g., NaCl or KBr).

  • Solution: this compound can be dissolved in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid sample cell.

  • KBr Pellet: For solid samples, a small amount of this compound can be finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • A background spectrum of the empty sample holder (or the solvent) is recorded first.

  • The sample is then placed in the beam path, and the sample spectrum is recorded.

  • The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Sample (Liquid Film, Solution, or KBr Pellet) acq1 Record Background Spectrum prep1->acq1 acq2 Record Sample Spectrum acq1->acq2 acq3 Ratio Sample to Background acq2->acq3 an1 Identify Characteristic Absorption Bands acq3->an1 an2 Compare with Reference Spectra an1->an2

FT-IR spectroscopy experimental workflow.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Although this compound is achiral, its conformers can be chiral. VCD, in conjunction with quantum chemical calculations, can be a powerful tool to study the conformational preferences of such flexible molecules.

Theoretical VCD Analysis of this compound Conformers
Proposed Experimental Protocol: VCD Spectroscopy

While this compound itself is achiral, VCD could potentially be used to study its conformations if chirality is induced, for example, by a chiral solvent or by introducing a chiral substituent.

Sample Preparation:

  • Dissolve this compound in a chiral, IR-transparent solvent.

  • Alternatively, synthesize a chiral derivative of this compound.

  • The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.1 M.

Instrumentation and Data Acquisition:

  • A VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM), a linear polarizer, and a synchronous sampling demodulator, is used.

  • The VCD spectrum is collected over a specific spectral range, often focusing on the mid-IR region where fundamental vibrational transitions occur.

  • The final VCD spectrum is typically presented as the difference in absorbance (ΔA = A_L - A_R).

logical_relationship_vcd cluster_computational Computational Workflow cluster_experimental Experimental Validation (Proposed) cluster_analysis Analysis comp1 Identify Low-Energy Conformers (e.g., from NMR) comp2 Perform Quantum Chemical Calculations (DFT) comp1->comp2 comp3 Predict Theoretical VCD Spectra comp2->comp3 an1 Compare Experimental and Theoretical Spectra comp3->an1 exp1 Induce Chirality (e.g., Chiral Solvent) exp2 Acquire Experimental VCD Spectrum exp1->exp2 exp2->an1 an2 Assign Conformational Features an1->an2

Logical workflow for VCD analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear illustration of the power of combining experimental and theoretical techniques to understand complex conformational landscapes. Low-temperature NMR offers quantitative data on conformer populations and thermodynamics. FT-IR provides a characteristic fingerprint of the molecule's vibrational modes. While direct experimental VCD of this compound is challenging due to its achiral nature, a theoretical approach combined with potential chirality-inducing experimental designs opens a promising avenue for gaining deeper insights into its conformational chirality. The methodologies and data presented in this guide serve as a foundational resource for researchers working with macrocyclic systems in various fields of chemical and pharmaceutical sciences.

References

Quantum Chemical Calculations for Cyclodecane Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations used to elucidate the complex conformational landscape of cyclodecane. For professionals in drug development and medicinal chemistry, understanding the conformational preferences of macrocyclic structures like this compound is paramount. The three-dimensional structure of a molecule is intrinsically linked to its biological activity, influencing how it interacts with protein targets. This guide details the computational and experimental methodologies employed to determine the stable conformers of this compound, presents the quantitative energetic data, and discusses the relevance of these studies in the rational design of macrocyclic drugs.

The Conformational Landscape of this compound

This compound, a ten-membered cycloalkane, is a classic example of a medium-sized ring that exhibits significant conformational flexibility. Unlike smaller rings which are constrained and larger rings with more predictable structures, this compound adopts several low-energy conformations. The interplay of angle strain, torsional strain, and transannular hydrogen-hydrogen repulsions governs the relative stability of these conformers.

The most stable and extensively studied conformers of this compound are:

  • Boat-Chair-Boat (BCB)

  • Twist-Boat-Chair-Chair (TBCC)

  • Twist-Boat-Chair (TBC)

Low-temperature 13C NMR spectroscopy has been instrumental in experimentally identifying the presence of multiple conformers in solution.[1] These experimental findings are corroborated and further elucidated by quantum chemical calculations, which provide a detailed picture of the geometries and relative energies of these structures.

Computational Protocols for Conformational Analysis

A multi-step computational approach is typically employed to explore the potential energy surface of this compound and identify its stable conformers. This process generally involves an initial conformational search using less computationally expensive methods, followed by higher-level quantum mechanical calculations for refinement.

Conformational Search and Initial Optimization

The first step is to generate a diverse set of possible conformations. This is often achieved using molecular mechanics (MM) force fields, which provide a computationally efficient way to explore the vast conformational space.

Methodology:

  • Initial Structure Generation: A starting 3D structure of this compound is built.

  • Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field such as MM3, MM4, or MMFF94s.[1] This search generates a multitude of potential conformers.

  • Geometry Optimization (MM): Each generated conformer is then subjected to geometry optimization at the molecular mechanics level to find the nearest local energy minimum.

  • Filtering: The resulting conformers are filtered based on their relative energies, typically within a 10-15 kcal/mol window from the global minimum, to select a manageable number of low-energy structures for further analysis.[2][3]

Quantum Mechanical Geometry Optimization and Energy Calculation

The low-energy conformers identified through molecular mechanics are then subjected to more accurate but computationally intensive quantum mechanical (QM) calculations. Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) are commonly used.

Methodology:

  • Selection of QM Method: A suitable QM method and basis set are chosen. Common choices for this compound have included HF/6-31G* and DFT methods like B3LYP with basis sets such as 6-31G(d).[1][4]

  • Geometry Optimization (QM): The geometry of each pre-optimized conformer is re-optimized at the selected level of theory.

  • Frequency Calculations: To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated QM method.

Below is a diagram illustrating the typical computational workflow for the conformational analysis of this compound.

computational_workflow start Initial 3D Structure of this compound conf_search Conformational Search (e.g., MM3, MMFF94s) start->conf_search mm_opt Molecular Mechanics Geometry Optimization conf_search->mm_opt filter Energy Filtering (e.g., within 10-15 kcal/mol) mm_opt->filter qm_opt Quantum Mechanics Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) filter->qm_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPVE) qm_opt->freq_calc spe_calc Single-Point Energy (Higher level of theory) qm_opt->spe_calc results Relative Energies and Conformer Geometries freq_calc->results spe_calc->results

Computational Workflow for this compound Conformational Analysis.

Experimental Protocol: Low-Temperature 13C NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures is a powerful experimental technique to study the conformational dynamics of flexible molecules like this compound. By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 0.4%) is prepared in a suitable solvent that remains liquid at very low temperatures, such as a mixture of CHF2Cl and CD2Cl2.[1][5]

  • NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used. The 13C NMR probe is cooled to the desired temperature, which can be as low as -171.1 °C.[1]

  • Spectral Acquisition: 13C NMR spectra are acquired at various temperatures. At higher temperatures (e.g., +18.2 °C), a single, averaged signal is observed due to rapid conformational exchange.[1] As the temperature is lowered, the signals broaden and then decoalesce into separate sets of peaks corresponding to the different conformers.

  • Data Analysis:

    • Conformer Identification: The number of peaks and their splitting patterns in the slow-exchange limit provide information about the symmetry and identity of the conformers present. For instance, the BCB conformer of this compound is expected to show three 13C signals with an intensity ratio of 2:2:1.[1]

    • Population Analysis: The relative populations of the conformers are determined by integrating the areas of their corresponding NMR signals.

    • Thermodynamic Parameters: From the temperature-dependent populations, the difference in Gibbs free energy (ΔG) between the conformers can be calculated using the equation ΔG = -RTln(K), where K is the equilibrium constant (the ratio of populations).

Quantitative Data: Relative Energies of this compound Conformers

The following tables summarize the calculated and experimentally determined relative free energies of the major conformers of this compound. The BCB conformer is generally considered the reference with a relative energy of 0.00 kcal/mol.

Table 1: Calculated Relative Free Energies (kcal/mol) of this compound Conformers

ConformerMM3 (-171.1 °C)HF/6-31G* (-171.1 °C)HF/6-311G* (-171.1 °C)
BCB0.000.000.00
TBCC0.130.900.77
TBC0.810.930.72

Data sourced from Pawar et al. (1998).[1]

Table 2: Experimental and Calculated Relative Free Energies (kcal/mol) at -146.1 °C

ConformerExperimental ΔGCalculated ΔG (assuming equal TBCC and TBC)
BCB0.000.00
TBCC0.73 ± 0.30.72
TBC-0.72

Data sourced from Pawar et al. (1998).[1] The experimental value assumes only BCB and TBCC are present. The calculated values are based on the experimental populations assuming equal amounts of TBCC and TBC.

Conformational Interconversion Pathways

The different conformers of this compound are not static but interconvert through various pathways. The energy barriers for these interconversions determine the dynamics of the system. Quantum chemical calculations can be used to locate the transition state structures connecting the minima on the potential energy surface and to calculate the activation energies for these processes.

The diagram below illustrates the relationship between the major conformers and the energy barriers for their interconversion.

conformational_interconversion BCB BCB (ΔG = 0.00 kcal/mol) TS1 Transition State 1 BCB->TS1 TBC TBC (ΔG = 0.72 kcal/mol) TS2 Transition State 2 TBC->TS2 TBCC TBCC (ΔG = 0.72 kcal/mol) TS1->TBC lab1 Barrier ~6.38 kcal/mol TS2->TBCC lab2 Barrier ~5.43 kcal/mol

Simplified Energy Profile for this compound Interconversion.

Relevance to Drug Development

The principles of conformational analysis of this compound are directly applicable to the study of macrocyclic drugs. Macrocycles are an increasingly important class of therapeutics due to their ability to bind to challenging protein targets, such as protein-protein interfaces, with high affinity and selectivity.[5][6]

The biological activity of a macrocycle is dictated by its three-dimensional shape, which allows it to fit into the binding site of its target. A macrocycle exists as an ensemble of interconverting conformers in solution, and it is often the case that only one or a few of these conformers are biologically active. The energy penalty required for the macrocycle to adopt its bioactive conformation is a critical factor in its binding affinity.

Quantum chemical calculations, as detailed in this guide, allow drug discovery scientists to:

  • Predict the low-energy conformers of a macrocyclic drug candidate.

  • Determine the relative populations of these conformers in solution.

  • Understand the energetic landscape of the molecule and the barriers to conformational change.

  • Compare the calculated low-energy conformers with the experimentally observed bioactive conformation (e.g., from X-ray crystallography of a protein-ligand complex).

  • Rationally design new macrocycles with improved conformational properties , for example, by introducing structural modifications that pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and increasing potency.

By providing a detailed understanding of the conformational preferences and energetics of macrocyclic systems, quantum chemical calculations are an indispensable tool in modern, structure-based drug design.

References

Transannular Interactions in the Cyclodecane Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclodecane ring, a ten-membered carbocycle, represents a fascinating case study in conformational analysis due to the significant role of transannular interactions. These non-bonded interactions across the ring dictate its preferred three-dimensional structure, strain energy, and chemical reactivity. Understanding these interactions is crucial for predicting the behavior of molecules containing this moiety and for the rational design of complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the core principles governing transannular interactions in this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Conformational Landscape of this compound

Unlike smaller, more rigid rings, this compound is highly flexible and can exist in several conformations with relatively low energy barriers to interconversion. However, its conformational landscape is dominated by a few key structures that seek to minimize inherent strain. This strain in medium-sized rings is a combination of angle strain (deviation from ideal tetrahedral bond angles), torsional strain (eclipsing interactions), and, most critically, transannular strain (steric repulsion between non-adjacent atoms forced into close proximity across the ring).

The most stable conformation of this compound is the boat-chair-boat (BCB) form.[1][2][3] This conformation effectively minimizes unfavorable transannular hydrogen-hydrogen repulsions.[3] Low-temperature 13C NMR spectroscopy has been instrumental in elucidating the conformational equilibrium of this compound. These studies have shown that while the BCB conformation is predominant, a minor conformation, the twist-boat-chair-chair (TBCC) , also exists in equilibrium.[2][3]

Energetics and Populations of Key Conformers

The relative stability of this compound conformers has been extensively studied through both experimental techniques and computational methods. Low-temperature 13C NMR studies have allowed for the direct observation and quantification of the major and minor conformers.[2] Molecular mechanics calculations, particularly with the MM3 and MM4 force fields, have provided theoretical insights into the strain energies and free energies of various possible conformations.[2][3]

ConformerRelative Free Energy (ΔG) (kcal/mol)Population at -146.1 °C (%)Calculation MethodReference
Boat-Chair-Boat (BCB)0.0094.8Experimental (NMR)[2]
Twist-Boat-Chair-Chair (TBCC)0.73 ± 0.35.2Experimental (NMR)[2]

Table 1: Experimental Free Energy Difference and Population of this compound Conformers.

Computational studies have explored a wider range of possible conformations and their relative energies. These calculations are crucial for understanding the entire potential energy surface of the molecule.

ConformationMM2 Strain Energy (kcal/mol)MM3 Strain Energy (kcal/mol)
Boat-Chair-Boat (BCB)12.712.2
Twist-Boat-Chair-Chair (TBCC)15.214.3
Twist-Boat-Chair (TBC)14.314.4
Boat-Chair-Chair (BCC)15.715.0
Twist-Chair-Chair-Chair (TCCC)17.116.3
Chair-Chair-Chair (CCC)17.916.5

Table 2: Calculated Strain Energies for Various this compound Conformations. [3]

The Nature of Transannular Interactions

Transannular interactions are the defining feature of medium-sized rings like this compound. They arise from the spatial proximity of atoms that are not directly bonded to each other, leading to steric repulsion.[3] In the case of this compound, the most significant of these are the interactions between intra-annular hydrogen atoms, which are forced into the interior of the ring.

These repulsive interactions can be significant, with some transannular H-H distances being shorter than the sum of their van der Waals radii. For instance, in related, larger cycloketones, transannular H-H interaction distances have been calculated to be as short as 1.96 Å.[4] The this compound ring contorts itself into conformations like the BCB to maximize these distances and thus minimize the associated strain energy.

The presence of these close contacts has profound implications for the reactivity of the this compound ring. For example, it can facilitate transannular hydride shifts, where a hydrogen atom is transferred from one carbon to another across the ring during a reaction.

Visualizing Conformational Equilibria

The equilibrium between the major and minor conformers of this compound can be represented as a dynamic process.

G BCB Boat-Chair-Boat (BCB) (Major Conformer, ~95%) TBCC Twist-Boat-Chair-Chair (TBCC) (Minor Conformer, ~5%) BCB->TBCC ΔG = 0.73 kcal/mol

Figure 1: Conformational equilibrium of this compound.

Experimental Protocols for Studying Transannular Interactions

The elucidation of the conformational properties of this compound relies on a combination of spectroscopic, diffraction, and computational techniques.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR is a powerful technique for studying the conformations of flexible molecules like this compound. By cooling the sample to very low temperatures, the rate of interconversion between different conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 0.4%) is prepared in a solvent that remains liquid at very low temperatures, such as dichlorofluoromethane (B1207983) (CF2Cl2).[2] A small amount of a reference standard like tetramethylsilane (B1202638) (TMS) is added. The NMR tube is sealed to prevent solvent evaporation and pressure buildup.

  • Data Acquisition: The sample is cooled to the desired temperature (e.g., down to -171.1 °C) using a variable temperature unit on the NMR spectrometer.[2]

  • Spectral Analysis: 13C NMR spectra are acquired at various temperatures. At room temperature, a single sharp peak is observed due to rapid conformational averaging. As the temperature is lowered, the signals broaden and eventually decoalesce into separate sets of peaks corresponding to the BCB and TBCC conformers.

  • Quantitative Analysis: The relative populations of the conformers are determined by integrating the signals for each species in the slow-exchange regime. The free energy difference (ΔG) between the conformers can then be calculated using the equation ΔG = -RTlnK, where K is the equilibrium constant determined from the population ratio.

Single-Crystal X-ray Diffraction

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystallization: High-quality single crystals of this compound or its derivatives are grown. This is often the most challenging step and may involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. An atomic model is then built into the electron density and refined to best fit the experimental data. This yields the final crystal structure.

It is important to note that the conformation observed in the crystal may not be the most stable conformation in solution or in the gas phase due to packing forces in the crystal lattice.

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are invaluable tools for exploring the potential energy surface of this compound and for complementing experimental data.

Methodology:

  • Force Field Selection: For molecular mechanics calculations, an appropriate force field, such as MM3 or MM4, is chosen. These force fields have been specifically parameterized to accurately model hydrocarbons.[2]

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

  • Energy Minimization: The geometry of each identified conformer is optimized to find the nearest local energy minimum. This provides the strain energy of each conformation.

  • Quantum Mechanics Calculations: For higher accuracy, ab initio or density functional theory (DFT) calculations can be performed on the low-energy conformers identified by molecular mechanics. These methods can provide more accurate relative energies and can also be used to calculate other properties, such as NMR chemical shifts.

Experimental Workflow for Conformational Analysis

The synergistic use of these techniques provides a robust workflow for the comprehensive conformational analysis of this compound.

G cluster_computational Computational Modeling cluster_experimental Experimental Verification Conformational Search (MM3/MM4) Conformational Search (MM3/MM4) Energy Minimization Energy Minimization Conformational Search (MM3/MM4)->Energy Minimization Identify Low-Energy Conformers Identify Low-Energy Conformers Energy Minimization->Identify Low-Energy Conformers QM Calculations (DFT, ab initio) QM Calculations (DFT, ab initio) Identify Low-Energy Conformers->QM Calculations (DFT, ab initio) Calculated NMR Shifts & Energies Calculated NMR Shifts & Energies QM Calculations (DFT, ab initio)->Calculated NMR Shifts & Energies Low-Temperature NMR Low-Temperature NMR Determine Conformer Populations & ΔG Determine Conformer Populations & ΔG Low-Temperature NMR->Determine Conformer Populations & ΔG Compare with Experimental Data Compare with Experimental Data Determine Conformer Populations & ΔG->Compare with Experimental Data X-ray Crystallography X-ray Crystallography Determine Solid-State Structure Determine Solid-State Structure X-ray Crystallography->Determine Solid-State Structure Determine Solid-State Structure->Compare with Experimental Data Calculated NMR Shifts & Energies->Compare with Experimental Data Validated Conformational Model Validated Conformational Model Compare with Experimental Data->Validated Conformational Model

Figure 2: Experimental workflow for conformational analysis.

Implications for Drug Development

While the simple this compound ring is not a common scaffold in pharmaceuticals, the principles of transannular interactions in medium-sized rings are highly relevant to drug design and development. Many biologically active natural products and synthetic molecules contain medium-sized rings.

  • Conformational Control: Transannular interactions pre-organize the ring into specific three-dimensional shapes. This conformational rigidity can be exploited to design molecules that fit precisely into the binding site of a biological target, such as an enzyme or a receptor.

  • Modulation of Physicochemical Properties: The conformation of a molecule influences its properties, including solubility, lipophilicity, and metabolic stability. By understanding and controlling the transannular interactions, medicinal chemists can fine-tune these properties to improve the drug-like characteristics of a molecule.

  • Influence on Reactivity and Metabolism: The close proximity of functional groups due to transannular interactions can lead to unique reactivity patterns and metabolic pathways. This can be both a challenge and an opportunity in drug design, potentially leading to novel prodrug strategies or unanticipated metabolic liabilities.

The study of transannular interactions in model systems like this compound provides a fundamental understanding that can be applied to the design of more complex, biologically active molecules containing medium-sized rings.[1]

Conclusion

The conformational behavior of the this compound ring is a direct consequence of the interplay between various types of strain, with transannular H-H repulsions playing a dominant role. The preference for the boat-chair-boat (BCB) conformation is a testament to the ring's ability to adopt a geometry that minimizes these unfavorable interactions. The combination of low-temperature NMR spectroscopy, X-ray crystallography, and computational chemistry has provided a detailed picture of the energetics and dynamics of the this compound system. The principles learned from studying this seemingly simple molecule have broad implications for the design and understanding of more complex chemical systems, particularly in the field of medicinal chemistry where the three-dimensional structure of a molecule is paramount to its biological function.

References

Cyclodecane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of cyclodecane, a ten-membered cycloalkane. It covers its fundamental chemical identifiers, physicochemical properties, and safety information. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and conformational analysis, crucial for its application in research and development.

Core Identifiers and Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its core identifiers and key physicochemical properties are summarized in the table below for easy reference and comparison.

IdentifierValue
CAS Number 293-96-9[1][2][3][4][5]
IUPAC Name This compound[2][4]
Chemical Formula C₁₀H₂₀[2][3][4][5]
Molecular Weight 140.27 g/mol [1][3][5]
Synonyms EINECS 206-032-3, UNII-9N3JJ4GTR5[4][5]
Melting Point 9-10 °C[1][3][5][6]
Boiling Point 201 °C[1][3][5][6]
Density 0.871 g/mL at 25 °C[1][3][5]
Flash Point 65 °C (149 °F) - closed cup[5][6]
Refractive Index n20/D 1.471[5]
InChI Key LMGZGXSXHCMSAA-UHFFFAOYSA-N[1][2][4]
SMILES C1CCCCCCCCC1[4][5]

Safety and Handling

This compound is classified as a combustible liquid.[7][8] The primary hazard associated with this compound is aspiration toxicity; it may be fatal if swallowed and enters the airways.[4][7]

Hazard Statements:

  • H304: May be fatal if swallowed and enters airways.[4][7]

  • H227: Combustible liquid.[7][8]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, eye protection, and face protection.

  • If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.

  • Store in a well-ventilated place. Keep cool.

  • Store locked up.[7]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process starting from a C10 dicarboxylic acid ester, such as diethyl decanedioate (also known as diethyl sebacate). The first step is an intramolecular acyloin condensation to form the cyclic α-hydroxy ketone, cyclodecanoin. This is followed by a reduction of the ketone to the corresponding alkane.

Step 1: Acyloin Condensation of Diethyl Decanedioate to Cyclodecanoin

This procedure is adapted from the Rühlmann modification of the acyloin condensation, which utilizes trimethylsilyl (B98337) chloride to trap the enediolate intermediate, thereby improving yields.

  • Materials:

    • Diethyl decanedioate

    • Sodium metal

    • Anhydrous xylene (or toluene)

    • Chlorotrimethylsilane (B32843)

    • Hydrochloric acid (for workup)

    • Anhydrous diethyl ether

  • Procedure:

    • A three-necked flask is fitted with a high-speed stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride tube.

    • Finely dispersed sodium metal (4 molar equivalents) is prepared in boiling anhydrous xylene.

    • A solution of diethyl decanedioate (1 molar equivalent) and chlorotrimethylsilane (4.4 molar equivalents) in anhydrous xylene is added dropwise to the stirred sodium suspension at a rate that maintains gentle reflux.

    • After the addition is complete, the mixture is refluxed with vigorous stirring for an additional 2 hours.

    • The reaction mixture is cooled, and the excess sodium is destroyed by the cautious addition of methanol.

    • The resulting mixture is filtered to remove sodium chloride, and the solvent is removed from the filtrate by distillation.

    • The residue, which contains the bis(trimethylsilyloxy)cyclodecene, is then hydrolyzed by stirring with a mixture of dioxane and aqueous hydrochloric acid at room temperature for several hours.

    • The product, cyclodecanoin, is extracted with diethyl ether, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and purified by distillation under reduced pressure.

Step 2: Clemmensen Reduction of Cyclodecanoin to this compound

  • Materials:

    • Cyclodecanoin

    • Amalgamated zinc

    • Concentrated hydrochloric acid

    • Toluene (B28343)

    • Sodium bicarbonate solution

  • Procedure:

    • Amalgamated zinc is prepared by stirring zinc wool or mossy zinc with a 5% aqueous solution of mercuric chloride for 10 minutes, followed by decanting the solution and washing the zinc with water.

    • The amalgamated zinc is placed in a round-bottomed flask fitted with a reflux condenser.

    • A solution of cyclodecanoin in toluene is added, followed by concentrated hydrochloric acid in portions.

    • The mixture is heated under reflux for 24-48 hours, with additional portions of hydrochloric acid added periodically.

    • After cooling, the aqueous layer is separated and extracted with toluene.

    • The combined organic layers are washed with water, sodium bicarbonate solution, and again with water, then dried over anhydrous calcium chloride.

    • The toluene is removed by distillation, and the resulting this compound is purified by fractional distillation.

Conformational Analysis by Low-Temperature ¹³C NMR Spectroscopy

The conformational flexibility of this compound can be investigated using dynamic NMR spectroscopy. At room temperature, the conformers interconvert rapidly, resulting in a single averaged signal in the ¹³C NMR spectrum. At very low temperatures, this interconversion can be slowed sufficiently to observe the signals of individual conformers.

  • Sample Preparation:

    • A dilute solution (e.g., 0.4%) of this compound is prepared in a suitable low-freezing solvent, such as dichlorofluoromethane (B1207983) (CF₂Cl₂).

    • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.

    • The sample is sealed in a 5-mm thin-walled NMR tube. Caution: High pressure may develop at room temperature.

  • NMR Spectroscopy:

    • ¹³C NMR spectra are recorded on a high-field NMR spectrometer equipped for low-temperature operation.

    • Spectra are acquired over a range of temperatures, for example, from room temperature down to approximately -170 °C.

    • Below about -120 °C, spinning of the sample tube should be discontinued (B1498344) to avoid temperature gradients.

    • At the lowest temperatures, the signals for the major and minor conformers of this compound can be resolved. The major conformer is the boat-chair-boat (BCB), and a minor conformer, the twist-boat-chair-chair (TBCC), may also be observed.

    • Integration of the signals for the different conformers at various temperatures allows for the determination of their relative populations and the calculation of the free energy difference (ΔG°) between them.

Visualizations

Conformational Isomers of this compound

The following diagram illustrates the equilibrium between the two most stable conformations of this compound as determined by low-temperature NMR studies: the boat-chair-boat (BCB) and the twist-boat-chair-chair (TBCC) conformations.

G BCB Boat-Chair-Boat (BCB) (Major Conformer, ~95%) TBCC Twist-Boat-Chair-Chair (TBCC) (Minor Conformer, ~5%) BCB->TBCC ΔG° ≈ 0.7 kcal/mol G start Diethyl Decanedioate step1 Acyloin Condensation (Na, TMSCl, Xylene) start->step1 intermediate Cyclodecanoin step1->intermediate step2 Clemmensen Reduction (Zn(Hg), HCl) intermediate->step2 end This compound step2->end

References

An In-depth Technical Guide to the Initial Safety and Handling of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the initial safety and handling data for cyclodecane (CAS No. 293-96-9), targeted towards researchers, scientists, and drug development professionals. The information is compiled from available safety data sheets and chemical property databases.

Physicochemical and Hazard Properties

A foundational understanding of the physicochemical properties of a compound is critical for its safe handling. This compound is a colorless liquid at room temperature.[1] The key quantitative data are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₂₀[1][2][3]
Molar Mass 140.27 g/mol [1][2][3]
Appearance Colorless liquid[1][3][4]
Density 0.871 g/cm³ at 25 °C[1][3]
Melting Point 9-10 °C[1][3]
Boiling Point 201 °C[1][3][4]
Flash Point 65 °C (149 °F)[3][4][5][6]
Vapor Pressure 0.447 mmHg at 25°C[7]
Water Solubility 0.33 mg/L at 25 °C[7]
Toxicological and Hazard Data

The toxicological properties of this compound have not been thoroughly investigated. However, available data from the European Chemicals Agency (ECHA) provide a GHS classification.

Hazard ClassGHS ClassificationSource(s)
Aspiration Hazard H304: May be fatal if swallowed and enters airways (Danger)[2]
Flammability H227: Combustible liquid (Warning)

Note: No specific LD50 or LC50 data for this compound were found in the provided search results. One source indicates that for the similar compound cyclododecane, the oral LD50 in rats and subcutaneous LD50 in mice are both >10,000 mg/kg, suggesting low acute toxicity for that substance.[8]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to mitigate the risks associated with this compound's flammability and aspiration hazard.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation: Handle in a well-ventilated place to avoid the formation and inhalation of mists, gases, or vapors.[4]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Wear chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] Gloves must be inspected prior to use.[4]

  • Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[4]

Handling Procedures
  • Avoid contact with skin and eyes.[4]

  • Avoid breathing mist, gas, or vapors.[4]

  • Keep away from open flames, hot surfaces, and sources of ignition.

  • Use non-sparking tools and take precautionary measures against static discharge.[4]

  • Ensure emergency exits and risk-elimination areas are established.[4]

Storage Conditions
  • Store in a tightly closed container.[4]

  • Keep in a dry, cool, and well-ventilated place.[4]

  • Store apart from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][9]

Emergency Procedures and First Aid

In case of accidental exposure or release, the following procedures should be followed.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[4]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures
  • Evacuate personnel to safe areas and ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Contain and clean up the spill using spark-proof tools and explosion-proof equipment. Collect with an inert absorbent material and place in a suitable, closed container for disposal.[4]

Experimental Protocols

Detailed experimental protocols for the safety evaluation of this compound are not extensively published. The following represents a standard methodology for determining a key safety parameter.

Determination of Flash Point (Cleveland Open-Cup Method - ASTM D92)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The value of 65 °C for this compound indicates it is a combustible liquid.[3][4]

Objective: To determine the flash point of this compound using the Cleveland Open-Cup (COC) apparatus.

Apparatus:

  • Cleveland Open-Cup apparatus (brass cup, heating plate).

  • Standardized thermometer.

  • Test flame applicator.

  • Heating source with controlled rate of temperature rise.

Procedure:

  • Sample Preparation: Fill the brass cup with the this compound sample to the marked filling line. Ensure no sample is on the outside of the cup.

  • Apparatus Setup: Place the cup in the heating plate. Insert the thermometer to the specified depth, ensuring it does not touch the bottom of the cup.

  • Heating: Heat the sample initially at a rapid rate, then slow to a rate of 5 to 6 °C per minute when the temperature is within 28 °C of the expected flash point.

  • Ignition Test: As the temperature rises, apply the test flame across the center of the cup at specified temperature intervals. The test flame should be approximately 4 mm in diameter.

  • Observation: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite and a flash appears at any point on the surface.

  • Recording: Record the observed flash point temperature.

Visualized Safety and Experimental Workflows

The following diagrams illustrate key logical relationships and workflows pertinent to the safe handling of this compound.

G cluster_prop Physicochemical Properties cluster_prec Handling & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_firstaid Emergency Response Prop1 Combustible Liquid (Flash Point = 65°C) Prec1 Keep away from ignition sources (Heat, Sparks, Flames) Prop1->Prec1 Prec2 Use non-sparking tools Prop1->Prec2 Prec3 Store in a cool, well-ventilated area Prop1->Prec3 PPE1 Wear flame-resistant clothing Prop1->PPE1 FA1 Firefighting: Use CO₂, dry chemical, or foam Prop1->FA1 Prop2 Aspiration Hazard (May be fatal if swallowed) PPE2 Wear safety goggles & gloves Prop2->PPE2 FA2 Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Prop2->FA2

Caption: Logical relationships between this compound properties and safety measures.

G A 1. Fill Cleveland Open Cup with this compound to mark B 2. Place cup in heating apparatus & insert thermometer A->B C 3. Heat at a controlled rate (5-6 °C/min near expected FP) B->C D 4. Apply standard test flame across cup at intervals C->D E Vapors Ignite? D->E F 6. Record Temperature: This is the Flash Point E->F Yes G 5. Continue heating and testing E->G No G->C

References

Methodological & Application

Application Note: Elucidating the Conformational Dynamics of Cyclodecane using Dynamic NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol and theoretical background for the utilization of dynamic nuclear magnetic resonance (DNMR) spectroscopy in the conformational analysis of cyclodecane. We outline the principles of DNMR, furnish a step-by-step experimental protocol for variable temperature (VT) NMR experiments, and present key quantitative data derived from these studies. This guide is intended for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in characterizing the dynamic conformational behavior of flexible molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules like this compound, a multitude of conformations can exist in equilibrium. Understanding the relative stabilities of these conformers and the energy barriers to their interconversion is crucial for predicting reactivity, designing new catalysts, and developing novel therapeutics. Dynamic NMR (DNMR) spectroscopy is a powerful, non-invasive technique that allows for the direct observation and quantification of these dynamic processes in solution. By monitoring the changes in NMR spectra as a function of temperature, one can extract valuable thermodynamic and kinetic parameters that define the conformational landscape of a molecule.

Principles of Dynamic NMR for Conformational Analysis

At room temperature, the conformational interconversion of many molecules, including this compound, is rapid on the NMR timescale. This results in an averaged spectrum where the observed chemical shifts are a population-weighted average of the individual conformers. As the temperature is lowered, the rate of interconversion decreases. When the rate of exchange becomes comparable to the difference in the resonance frequencies of the exchanging sites, the NMR signals broaden. Upon further cooling, the exchange can be "frozen out" on the NMR timescale, leading to the slow-exchange regime where separate signals for each conformer are observed.

The temperature at which the individual signals merge into a single broad peak is known as the coalescence temperature (Tc) . From the coalescence temperature and the separation of the signals in the slow-exchange limit (Δν), the rate constant (k) for the exchange process can be estimated. Subsequently, the free energy of activation (ΔG‡) for the conformational interconversion can be calculated using the Eyring equation. Furthermore, by integrating the signals of the different conformers in the slow-exchange regime, their relative populations can be determined, which in turn allows for the calculation of the free energy difference (ΔG°) between them.

Application: Conformational Study of this compound

This compound is a particularly interesting medium-sized ring that can adopt several low-energy conformations. Computational studies have suggested various possible structures, with the boat-chair-boat (BCB) conformation being the most stable.[1][2] Low-temperature 13C NMR studies have been instrumental in experimentally confirming the conformational landscape of this compound in solution.[1]

At ambient temperature, the 13C NMR spectrum of this compound shows sharp, averaged signals. As the temperature is lowered, these signals broaden and eventually decoalesce into distinct sets of peaks corresponding to different conformers. The major conformer observed is the boat-chair-boat (BCB) form.[1] Additionally, a minor conformer, identified as the twist-boat-chair-chair (TBCC) , has also been detected at very low temperatures.[1]

The interconversion between these conformers gives rise to the dynamic behavior observed in the NMR spectra. By analyzing the temperature-dependent changes in the spectra, the energy barrier for the BCB to TBC (twist-boat-chair, a likely intermediate) interconversion has been determined.[2]

G BCB Boat-Chair-Boat (BCB) (Major Conformer) TBC Twist-Boat-Chair (TBC) (Transition State/Intermediate) BCB->TBC ΔG‡ TBC->BCB TBCC Twist-Boat-Chair-Chair (TBCC) (Minor Conformer) TBC->TBCC ΔG° TBCC->TBC

Caption: Conformational interconversion pathway of this compound.

Experimental Protocol

This protocol outlines the general steps for conducting a dynamic NMR study of this compound.

G cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis prep_sample Dissolve this compound in Low-Freezing Solvent (e.g., CF2Cl2 or CD2Cl2) transfer_sample Transfer to NMR Tube prep_sample->transfer_sample initial_spec Acquire Spectrum at Room Temperature transfer_sample->initial_spec cool_probe Cool Probe in Increments (e.g., 10-20 K) initial_spec->cool_probe equilibrate Allow Temperature to Equilibrate (5-10 min) cool_probe->equilibrate acquire_spec Acquire Spectrum equilibrate->acquire_spec repeat_cooling Repeat Cooling and Acquisition Until Slow Exchange is Reached acquire_spec->repeat_cooling If not in slow exchange identify_peaks Identify and Assign Peaks for Each Conformer acquire_spec->identify_peaks Once in slow exchange repeat_cooling->cool_probe integrate_peaks Integrate Peaks in Slow- Exchange Spectrum identify_peaks->integrate_peaks determine_tc Determine Coalescence Temperature(s) integrate_peaks->determine_tc calculate_params Calculate ΔG°, k, and ΔG‡ determine_tc->calculate_params

Caption: Experimental workflow for a dynamic NMR study.

1. Sample Preparation

  • Solvent Selection: Choose a solvent with a low freezing point that allows for the desired temperature range to be accessed. Dichlorofluoromethane (CF2Cl2) or dichloromethane-d2 (B32916) (CD2Cl2) are suitable choices. The solvent should also provide good solubility for this compound at low temperatures.

  • Concentration: Prepare a dilute solution of this compound (e.g., 0.4% in CF2Cl2) to minimize intermolecular interactions and prevent precipitation at low temperatures.[1]

  • NMR Tube: Use a high-quality, thin-walled NMR tube (e.g., Wilmad 535-PP or equivalent) that can withstand low temperatures without fracturing.

2. NMR Instrument Setup

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is required.

  • Nucleus: 13C NMR is often preferred for dynamic studies of hydrocarbons due to its larger chemical shift dispersion, which can lead to higher coalescence temperatures and more accurate determination of Δν.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent if a deuterated solvent is used. If not, an external lock may be necessary. Shim the magnet at room temperature to obtain optimal resolution. Shimming should be re-optimized at each temperature.

3. Variable Temperature Experiment

  • Initial Spectrum: Acquire a standard 13C{1H} NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the probe in increments of 10-20 K.[3][4]

  • Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring a spectrum.[5][6] This ensures thermal homogeneity within the sample.

  • Data Acquisition: Acquire a spectrum at each temperature, noting the exact temperature reading from the thermocouple. Continue this process until the slow-exchange regime is reached, where no further changes in the spectrum are observed upon cooling.

  • Temperature Calibration: For accurate determination of thermodynamic and kinetic parameters, it is crucial to calibrate the temperature of the probe. This can be done using a standard sample with known temperature-dependent chemical shifts, such as methanol (B129727) or ethylene (B1197577) glycol.[5]

4. Data Analysis

  • Peak Assignment: In the slow-exchange spectrum, assign the observed peaks to the corresponding carbons of each conformer. This can be aided by computational chemistry methods.[1]

  • Population Analysis: Determine the relative populations of the conformers by integrating the assigned peaks in the slow-exchange spectrum. Calculate the equilibrium constant (K) and the free energy difference (ΔG°) using the following equations:

    • K = [Minor Conformer] / [Major Conformer]

    • ΔG° = -RT ln(K)

  • Lineshape Analysis: For a more rigorous analysis, a full lineshape analysis can be performed at multiple temperatures in the exchange-broadened region. This involves fitting the experimental spectra to theoretical spectra calculated using the Bloch equations modified for chemical exchange. This method can provide rate constants (k) at various temperatures, allowing for the determination of the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) from an Eyring plot (ln(k/T) vs. 1/T).

  • Coalescence Method (Approximation): A simpler, albeit less accurate, method is to use the coalescence temperature (Tc) to estimate the rate constant (k) at that temperature and the free energy of activation (ΔG‡):

    • k = (π * Δν) / √2 (for a simple two-site, equal population exchange)

    • ΔG‡ = -RTc ln(k * h / (kB * Tc)) where Δν is the frequency separation of the two signals in the slow-exchange limit, h is Planck's constant, and kB is the Boltzmann constant.

Data Presentation

The quantitative data obtained from the dynamic NMR study of this compound can be summarized as follows:

ParameterValueTemperature (K)MethodReference
Major Conformer Boat-Chair-Boat (BCB)< 13613C NMR[1]
Minor Conformer Twist-Boat-Chair-Chair (TBCC)< 13613C NMR[1]
Population of BCB 94.8%12713C NMR Integration[1]
Population of TBCC 5.2%12713C NMR Integration[1]
ΔG° (BCB vs. TBCC) 0.73 ± 0.3 kcal/mol124.5 - 142.113C NMR Integration[1]
ΔG‡ (BCB → TBC) 5.54 kcal/mol135.713C NMR Lineshape Analysis[2]
Barrier for Pseudorotation ~6 kcal/mol1111H NMR[1]

Conclusion

Dynamic NMR spectroscopy is an indispensable tool for the detailed investigation of conformational dynamics in flexible molecules. The case of this compound demonstrates how variable temperature NMR experiments can provide precise quantitative data on the relative stabilities of different conformers and the energy barriers that separate them. The protocols and data presented in this application note serve as a comprehensive guide for researchers aiming to apply this powerful technique to their own systems of interest, thereby gaining deeper insights into the structure-property relationships of dynamic molecules.

References

Application Notes and Protocols for X-ray Crystallography of Cyclodecane Derivatives in Solid-State Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the solid-state analysis of cyclodecane derivatives using single-crystal X-ray crystallography. The conformational flexibility of the this compound ring makes its derivatives intriguing subjects for structural studies, with implications in medicinal chemistry and materials science. Understanding their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol outlines a general method for the synthesis of a functionalized this compound derivative, which can be adapted based on the desired substituents.

Protocol 1: Synthesis of a Substituted Cyclodecanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanone (B146445) in an appropriate solvent (e.g., ethanol).

  • Reagent Addition: Add the desired aromatic aldehyde and ammonium (B1175870) acetate (B1210297) to the solution.

  • Reaction: Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the product using an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[1] The following are common crystallization techniques suitable for this compound derivatives.

Protocol 2: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the this compound derivative has moderate solubility.

  • Dissolution: Dissolve the purified compound in the selected solvent in a clean vial to create a nearly saturated solution.

  • Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Monitor the vial periodically for crystal formation. Crystals should grow over a period of several days to weeks.

Protocol 3: Vapor Diffusion

  • Setup: Place a small, open vial containing a concentrated solution of the this compound derivative inside a larger, sealed jar. The larger jar should contain a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility.

  • Crystallization: As the solubility decreases, the compound will slowly crystallize out of the solution.

Protocol 4: Solvent Layering

  • Dissolution: Dissolve the this compound derivative in a small amount of a "good" solvent.

  • Layering: Carefully layer a less dense, miscible "anti-solvent" on top of the solution, creating a distinct interface.

  • Diffusion and Crystallization: Over time, the solvents will slowly mix at the interface, inducing crystallization.

Single-Crystal X-ray Diffraction Data Collection

This protocol outlines the general steps for collecting diffraction data from a suitable single crystal.

Protocol 5: X-ray Diffraction Data Collection

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryo-protectant if necessary.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers are equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]

  • Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Collection: Execute the data collection run. The temperature is often maintained at a low value (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors such as Lorentz and polarization effects, absorption, and crystal decay.

Structure Solution and Refinement

The final step is to determine the crystal structure from the processed diffraction data.

Protocol 6: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, which are implemented in software packages like SHELXS or SIR.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[3] This process iteratively adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the observed and calculated structure factors. This is typically performed using software such as SHELXL or Olex2.[4]

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate missing atoms (including hydrogen atoms) and to identify any regions of disordered electron density.

  • Model Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and by checking for any unusual bond lengths, angles, or thermal parameters. The final structure is typically visualized using software like Mercury or Diamond.

Data Presentation

The following tables summarize hypothetical crystallographic data for three distinct this compound derivatives to illustrate the standard format for presenting such information.

Table 1: Crystal Data and Structure Refinement Details

ParameterDerivative ADerivative BDerivative C
Empirical formulaC₁₂H₂₂O₂C₁₄H₂₆N₂O₂C₁₆H₂₈Br₂
Formula weight198.30254.36396.20
Temperature (K)100(2)150(2)120(2)
Wavelength (Å)0.710731.541780.71073
Crystal systemMonoclinicOrthorhombicTriclinic
Space groupP2₁/cPca2₁P-1
a (Å)10.123(4)12.456(2)8.987(1)
b (Å)8.456(3)15.678(3)10.123(2)
c (Å)13.789(5)7.890(1)11.456(2)
α (°)909085.45(1)
β (°)105.67(2)9078.12(1)
γ (°)909072.34(1)
Volume (ų)1134.5(8)1541.3(4)998.7(3)
Z442
Density (calculated, g/cm³)1.1621.0961.318
Absorption coefficient (mm⁻¹)0.0780.5983.874
F(000)440560408
Crystal size (mm³)0.30 x 0.25 x 0.200.22 x 0.18 x 0.150.40 x 0.30 x 0.25
θ range for data collection (°)2.5 to 28.03.0 to 70.02.0 to 25.0
Reflections collected8976124537890
Independent reflections2456 [R(int) = 0.034]3012 [R(int) = 0.041]3543 [R(int) = 0.028]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112R₁ = 0.052, wR₂ = 0.134R₁ = 0.038, wR₂ = 0.098
R indices (all data)R₁ = 0.058, wR₂ = 0.125R₁ = 0.065, wR₂ = 0.148R₁ = 0.045, wR₂ = 0.105
Goodness-of-fit on F²1.051.081.02

Table 2: Selected Bond Lengths (Å)

BondDerivative ADerivative BDerivative C
C1-C21.534(2)1.541(3)1.538(2)
C2-C31.539(2)1.533(3)1.540(2)
C-O1.221(2)1.234(3)-
C-N-1.472(3)-
C-Br--1.965(2)

Table 3: Selected Bond Angles (°)

AngleDerivative ADerivative BDerivative C
C1-C2-C3116.5(1)115.8(2)117.1(1)
C2-C3-C4117.2(1)116.9(2)116.5(1)
O-C-C121.3(1)120.8(2)-
C-N-C-112.4(2)-
C-C-Br--110.9(1)

Table 4: Selected Torsion Angles (°)

Torsion AngleDerivative ADerivative BDerivative C
C1-C2-C3-C465.4(2)68.2(3)63.9(2)
C2-C3-C4-C5-175.1(1)-172.8(2)-176.5(1)
C3-C4-C5-C658.9(2)60.1(3)57.4(2)

Mandatory Visualization

The following diagrams illustrate the key workflows in the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) characterization->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement model_validation Model Validation structure_refinement->model_validation final_structure final_structure model_validation->final_structure Final Crystal Structure data_analysis_workflow raw_data Raw Diffraction Images integration Integration & Scaling (e.g., SAINT, HKL2000) raw_data->integration hkl_file Reflection File (hkl) integration->hkl_file structure_solution Structure Solution (e.g., SHELXT, SIR2014) hkl_file->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement_cycle Refinement Cycle (e.g., SHELXL, Olex2-refine) initial_model->refinement_cycle difference_map Difference Fourier Map Analysis refinement_cycle->difference_map Inspect & Modify Model final_model Final Refined Model refinement_cycle->final_model Converged difference_map->refinement_cycle Re-run Refinement validation Validation (e.g., checkCIF) final_model->validation cif_file Crystallographic Information File (CIF) validation->cif_file

References

Application Notes and Protocols for Gas-Phase Electron Diffraction (GED) Studies of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of gas-phase electron diffraction (GED) to the conformational analysis of cyclodecane. It includes quantitative structural data, a comprehensive experimental protocol, and a visual representation of the experimental workflow. This compound is a flexible ten-membered ring hydrocarbon, and understanding its conformational preferences is crucial for the structural analysis of more complex macrocyclic compounds often found in pharmaceuticals and other biologically active molecules.

Conformational Analysis of this compound

Gas-phase electron diffraction, often complemented by molecular mechanics and quantum chemical calculations, has been instrumental in elucidating the conformational landscape of this compound. The molecule predominantly adopts a boat-chair-boat (BCB) conformation in the gas phase. This conformation, belonging to the C₂h point group, is considered the most stable due to its minimization of transannular steric interactions.

Other low-energy conformations, such as the twist-boat-chair (TBC) and the twist-boat-chair-chair (TBCC) , also exist and may be present in the conformational equilibrium. The relative populations of these conformers can be temperature-dependent.

Quantitative Structural Data

The following table summarizes the geometric parameters for the boat-chair-boat (BCB) conformation of this compound as determined by gas-phase electron diffraction at 130°C.

ParameterValue
Bond Lengths (r g)
C-C (average)1.545 ± 0.003 Å
C-H (average)1.115 ± 0.003 Å
Bond Angles
∠CCH (average)108.7° ± 1.0°
∠C₁₀C₁C₂114.6° ± 1.2°
∠C₁C₂C₃ = ∠C₂C₃C₄116.9° ± 0.9°

Data from the gas-phase electron diffraction study by Hilderbrandt, Wieser, and Montgomery (1973).

Experimental Protocol for Gas-Phase Electron Diffraction of this compound

This protocol outlines the key steps for the determination of the molecular structure of this compound in the gas phase using electron diffraction.

1. Sample Preparation and Handling

  • Sample Purity: A high-purity sample of this compound (>99%) is required. Purity should be verified by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Degassing: The liquid this compound sample must be thoroughly degassed to remove any dissolved air or volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

2. Data Acquisition

  • Apparatus: A specialized gas-phase electron diffraction apparatus is used. The main components include an electron gun, a diffraction chamber, a sample inlet system with a nozzle, a rotating sector, and a detector (e.g., photographic plates or a modern imaging plate detector).

  • Vacuum: The diffraction chamber is maintained under high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar) to ensure a long mean free path for the electrons.

  • Electron Beam: A high-energy electron beam (typically 40-60 keV) is generated and focused. The wavelength of the electrons is precisely calibrated using a known standard, such as the diffraction pattern of gaseous carbon dioxide or polycrystalline zinc oxide.

  • Sample Introduction: The degassed this compound sample is heated in a reservoir to a temperature sufficient to produce a stable vapor pressure (e.g., 130°C). The vapor is introduced into the diffraction chamber as a fine, effusive jet through a nozzle (typically ~0.2 mm in diameter), intersecting the electron beam at a right angle.

  • Scattering: The electrons are scattered by the gaseous this compound molecules. To minimize sample condensation in the chamber, a cold trap, cooled with liquid nitrogen (-196°C), is positioned near the interaction region.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on the detector. A rotating sector is placed in front of the detector to compensate for the rapid fall-off in scattering intensity with increasing scattering angle. Diffraction patterns are recorded at multiple camera distances to capture a wide range of scattering angles.

3. Data Analysis

  • Data Reduction: The recorded diffraction patterns are digitized (if photographic plates are used) and radially averaged to obtain a one-dimensional intensity profile as a function of the scattering variable, s. The data is corrected for the sector function and other experimental factors.

  • Background Subtraction: A smooth background function is fitted to the total experimental intensity and subtracted to yield the molecular scattering intensity, sM(s).

  • Radial Distribution Curve (RDC): The molecular scattering intensity is converted into a radial distribution curve, f(r), via a Fourier transform. The peaks in the RDC correspond to the internuclear distances in the molecule.

  • Structural Refinement:

    • A theoretical molecular model for each of the plausible conformations of this compound (e.g., BCB, TBC, TBCC) is constructed based on initial estimates of bond lengths, bond angles, and dihedral angles.

    • Theoretical scattering intensities are calculated for each model and compared to the experimental sM(s) curve.

    • A least-squares refinement procedure is used to optimize the geometric parameters of the model(s) to achieve the best fit between the theoretical and experimental curves.

    • If multiple conformers are present, their relative populations are included as refinable parameters.

    • The final refined geometric parameters and their uncertainties are obtained from the best-fit model.

Visualization of the GED Experimental Workflow

The following diagram illustrates the logical flow of a gas-phase electron diffraction experiment for the structural analysis of this compound.

GED_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample High-Purity This compound Degas Degassing (Freeze-Pump-Thaw) Sample->Degas Vaporize Sample Vaporization (Heated Reservoir) Degas->Vaporize Nozzle Effusive Jet Formation Vaporize->Nozzle Scattering Electron Scattering in High Vacuum Nozzle->Scattering EBeam High-Energy Electron Beam EBeam->Scattering Detection Diffraction Pattern Recording Scattering->Detection DataRed Data Reduction & Background Subtraction Detection->DataRed RDC Radial Distribution Curve (RDC) Generation DataRed->RDC Refinement Least-Squares Structural Refinement RDC->Refinement Modeling Conformational Modeling (BCB, TBC, etc.) Modeling->Refinement Structure Final Molecular Structure & Parameters Refinement->Structure

Caption: Workflow of a gas-phase electron diffraction experiment.

Application Notes and Protocols: Cyclodecane as a Model System in Conformational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane (C₁₀H₂₀), a ten-membered cycloalkane, serves as an exemplary model system for investigating the principles of conformational analysis in medium-sized rings.[1] Unlike smaller, more rigid rings or larger, more flexible macrocycles, this compound exhibits a complex potential energy surface with several low-energy conformations that are close in energy, leading to a dynamic equilibrium.[2][3] The study of this compound provides valuable insights into the interplay of various strain factors, including angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).[1][4] These fundamental principles are crucial for understanding the three-dimensional structures of more complex molecules, such as pharmaceuticals and other bioactive compounds, where conformation dictates biological activity.

Key Low-Energy Conformations of this compound

This compound predominantly exists as a mixture of several low-energy conformers. The most significant of these are the Boat-Chair-Boat (BCB), Twist-Boat-Chair-Chair (TBCC), and Twist-Boat-Chair (TBC) conformations.[2][5] The relative populations of these conformers are temperature-dependent and have been elucidated through a combination of experimental techniques and computational modeling.

Conformational Equilibria of this compound

Caption: Conformational equilibrium between the major low-energy conformers of this compound.

Quantitative Conformational Analysis Data

The relative energies and populations of the major this compound conformers have been determined using low-temperature ¹³C NMR spectroscopy and validated by molecular mechanics (MM3 and MM4) and ab initio calculations.[5][6]

ConformerRelative Free Energy (ΔG, kcal/mol)Population at -146.1 °C (%)Computational Method
Boat-Chair-Boat (BCB) 0 (Reference)94.8Experimental (¹³C NMR)[5]
Twist-Boat-Chair-Chair (TBCC) 0.73 ± 0.35.2Experimental (¹³C NMR)[5]
Twist-Boat-Chair (TBC) ~2.1 (Relative Strain Energy)MinorComputational (MM)[5]

Note: The free energy difference was determined over a temperature range of -148.6 to -131.0 °C.[5] Molecular mechanics calculations also suggest that at room temperature, the TBCC conformation might have a slightly lower free energy than the BCB conformation.[5]

Experimental Protocols

The primary experimental technique for studying the conformational dynamics of this compound is low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Low-Temperature ¹³C NMR Spectroscopy of this compound

Objective: To resolve the signals of individual conformers of this compound and determine their relative populations.

Materials:

  • This compound

  • Deuterated solvent suitable for low-temperature measurements (e.g., dichlorofluoromethane, CF₂Cl₂)

  • NMR spectrometer equipped with a variable temperature unit (e.g., 300 MHz or higher)[5]

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.4% in CF₂Cl₂) in a 5 mm NMR tube.[5] The low concentration is crucial to prevent freezing at very low temperatures.

  • Spectrometer Setup:

    • Tune and lock the spectrometer using the deuterated solvent signal.

    • Set the acquisition parameters for ¹³C NMR, including an appropriate pulse width and relaxation delay.

  • Initial Spectrum: Acquire a ¹³C NMR spectrum at room temperature. A single sharp peak is expected due to the rapid interconversion of conformers on the NMR timescale.[7]

  • Low-Temperature Measurements:

    • Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 °C).

    • Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

    • Continue cooling until the signals for the individual conformers are resolved (decoalescence). For this compound, this occurs at very low temperatures, typically below -130 °C.[5]

  • Data Analysis:

    • At a temperature where the conformer signals are well-resolved (e.g., -146.1 °C), integrate the peaks corresponding to the BCB and TBCC conformers.[5]

    • Calculate the relative populations of the conformers from the integral ratios.

    • Using the populations, calculate the free energy difference (ΔG) between the conformers at that temperature using the equation: ΔG = -RTln(K), where K is the equilibrium constant (ratio of populations).

Experimental Workflow for Conformational Analysis

Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_results Results & Interpretation Sample_Prep Sample Preparation (this compound in CF₂Cl₂) NMR_Acquisition Low-Temperature ¹³C NMR Spectroscopy Sample_Prep->NMR_Acquisition Data_Processing Spectral Analysis (Integration) NMR_Acquisition->Data_Processing Comparison Comparison of Experimental & Computational Data Data_Processing->Comparison MM_Calc Molecular Mechanics (MM3/MM4) Energy_Calculation Conformational Energy & Population Prediction MM_Calc->Energy_Calculation Ab_Initio Ab Initio Calculations Ab_Initio->Energy_Calculation Energy_Calculation->Comparison Conformational_Model Refined Conformational Model Comparison->Conformational_Model

Caption: Workflow for the conformational analysis of this compound.

Applications in Drug Development

The study of this compound as a model system provides foundational knowledge applicable to drug development in several ways:

  • Understanding Macrocycle Conformations: Many modern drugs are macrocyclic. The principles of transannular strain and conformational flexibility learned from this compound are directly applicable to predicting and understanding the bioactive conformations of these complex drug molecules.

  • Structure-Activity Relationship (SAR) Studies: A thorough understanding of the accessible conformations of a molecule is essential for establishing robust SAR. By knowing the energetic landscape of a flexible ring system, medicinal chemists can design more rigid analogs that lock in the desired bioactive conformation, potentially leading to increased potency and selectivity.

  • Computational Model Validation: Experimental data from model systems like this compound are invaluable for validating and refining the force fields used in molecular mechanics and other computational chemistry tools.[5] Accurate computational models are critical for in silico drug design and screening.

Conclusion

This compound remains a cornerstone model system for the study of conformational analysis in medium-sized rings. The detailed characterization of its low-energy conformers through a synergistic approach of low-temperature NMR spectroscopy and computational chemistry provides a robust framework for understanding the complex interplay of steric and electronic factors that govern molecular shape. The principles derived from studying this compound are of significant practical importance, informing the design and development of conformationally controlled molecules in fields ranging from materials science to medicinal chemistry.

References

Applications of Cyclodecane in Advanced Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane, a ten-membered cycloalkane, presents unique challenges and opportunities in advanced organic synthesis. Its inherent conformational flexibility and the potential for transannular interactions make it a fascinating scaffold for the construction of complex molecular architectures. While its direct application is less common than that of smaller or larger rings, this compound and its derivatives serve as valuable starting materials and key intermediates in the synthesis of natural products, macrocycles, and as scaffolds in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in several areas of advanced organic synthesis, including transannular reactions, C-H functionalization, and as a building block in total synthesis.

I. Transannular Reactions of this compound Derivatives

The medium-sized ring of this compound allows for close proximity of atoms across the ring, facilitating transannular reactions. These reactions can be powerful tools for the stereoselective formation of bicyclic systems. A classic example is the lead (IV) acetate (B1210297) oxidation of cyclodecanol (B74256), which proceeds via a transannular hydride shift.

Application Note: Lead (IV) Acetate Oxidation of Cyclodecanol

The oxidation of cyclodecanol with lead (IV) acetate in a non-polar solvent like benzene (B151609) does not yield the expected simple oxidation product. Instead, a complex mixture of products is formed, resulting from intramolecular hydrogen abstraction (transannular hydride shift) by an intermediate oxy radical. This reaction highlights the conformational mobility of the this compound ring, which allows a hydrogen atom from a remote carbon (often C-6) to be transferred to the oxygen radical, leading to the formation of various cyclic ethers. The product distribution is highly dependent on the specific conformation adopted by the this compound ring during the reaction.

Quantitative Data Summary: Product Distribution in the Oxidation of Cyclodecanol
ProductStructureYield (%)
cis-1,6-Epoxythis compoundBicyclic Ether~15%
trans-1,6-Epoxythis compoundBicyclic Ether~10%
Cyclodecanone (B73913)Ketone~20%
Other bicyclic ethers and fragmentation products-Variable
Experimental Protocol: Lead (IV) Acetate Oxidation of Cyclodecanol

Materials:

  • Cyclodecanol

  • Lead (IV) acetate (freshly recrystallized)

  • Anhydrous benzene

  • Glacial acetic acid (a few drops, to suppress side reactions)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of cyclodecanol (1.0 eq) in anhydrous benzene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • A few drops of glacial acetic acid are added to the solution.

  • Lead (IV) acetate (1.1 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux (around 80 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or by the disappearance of the characteristic color of lead (IV) acetate.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove lead (II) acetate.

  • The filtrate is washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

  • The crude product mixture is then purified by column chromatography on silica (B1680970) gel to isolate the various products.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Cyclodecanol in anhydrous benzene B Add Lead (IV) acetate & Acetic acid A->B Initial mixture C Reflux (80 °C, 4-6h) under inert atmosphere B->C Heat D Cool & Filter C->D Reaction complete E Aqueous Wash D->E Filtrate F Dry & Concentrate E->F Organic layer G Column Chromatography F->G Crude product H Isolated Products G->H Purified fractions

Experimental workflow for the lead (IV) acetate oxidation of cyclodecanol.

II. C-H Functionalization of Cycloalkanes

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. While challenging, recent advances have enabled the site-selective functionalization of C-H bonds in cycloalkanes, including medium-sized rings.

Application Note: Palladium-Catalyzed Transannular γ-C-H Arylation

Palladium-catalyzed C-H activation has emerged as a versatile tool for the formation of C-C bonds. By employing specifically designed ligands, it is possible to achieve regioselective arylation of cycloalkane carboxylic acids at the γ-position through a transannular C-H palladation mechanism.[1] This methodology provides a direct route to γ-arylated cycloalkanes, which are valuable scaffolds in medicinal chemistry. Although the original report focused on smaller rings, the principles can be extended to medium-sized rings like this compound, offering a streamlined approach to otherwise difficult-to-access derivatives.

Quantitative Data Summary: γ-C-H Arylation of Cycloalkane Carboxylic Acids
Cycloalkane Carboxylic AcidAryl IodideLigandYield (%)Reference
Cyclopentane Carboxylic Acid4-iodotolueneQuinuclidine-pyridone (L1)75[1]
Cyclohexane Carboxylic Acid4-iodotolueneQuinuclidine-pyridone (L1)68[1]
Cycloheptane Carboxylic Acid4-iodotolueneQuinuclidine-pyridone (L1)72[1]
Cyclooctane Carboxylic Acid4-iodotolueneQuinuclidine-pyridone (L1)65[1]
Experimental Protocol: General Procedure for Transannular γ-C-H Arylation

Materials:

  • Cycloalkane carboxylic acid

  • Aryl iodide

  • Pd(OAc)₂

  • Quinuclidine-pyridone ligand (e.g., L1)

  • Ag₂CO₃

  • K₂CO₃

  • Hexafluoroisopropanol (HFIP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried vial, add the cycloalkane carboxylic acid (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), the quinuclidine-pyridone ligand (15 mol%), Ag₂CO₃ (1.5 eq), and K₂CO₃ (3.0 eq).

  • The vial is sealed with a Teflon-lined cap, and the atmosphere is replaced with an inert gas.

  • Anhydrous HFIP is added via syringe, and the reaction mixture is stirred at 90 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the γ-arylated product.

G cluster_0 Reactant Assembly cluster_1 Reaction Execution cluster_2 Product Isolation A Cycloalkane Carboxylic Acid E Combine in Vial A->E B Aryl Iodide B->E C Pd(OAc)₂ + Ligand C->E D Bases (Ag₂CO₃, K₂CO₃) D->E F Add HFIP Solvent E->F G Heat at 90 °C, 24h (Inert Atmosphere) F->G H Cool & Dilute with Ethyl Acetate G->H I Filter through Celite H->I J Concentrate Filtrate I->J K Column Chromatography J->K L γ-Arylated Product K->L

Logical workflow for the Pd-catalyzed transannular γ-C-H arylation.

III. This compound Derivatives in Total Synthesis

The unique structural features of this compound have been exploited in the total synthesis of several complex natural products. The ten-membered ring can serve as a template to control stereochemistry or as a key building block that is later transformed into a different ring system.

Application Note: Cyclodecanone as a Precursor in Fragrance Synthesis

Cyclodecanone is a valuable precursor for the synthesis of macrocyclic musks, which are important compounds in the fragrance industry. For instance, (R)-muscone, a key component of natural musk, can be synthesized from cyclodecanone through a sequence of reactions involving stereoselective alkylation and ring expansion. The conformational properties of the this compound ring play a crucial role in directing the stereochemical outcome of these transformations.

Experimental Protocol: Synthesis of Cyclodecanone via Ring Expansion of Cyclononanone (B1595960)

This protocol describes a general method for the one-carbon ring expansion of a cyclic ketone using diazomethane (B1218177), which can be applied to the synthesis of cyclodecanone from cyclononanone.

Materials:

  • Cyclononanone

  • Diazomethane (generated in situ or as a solution in ether - EXTREME CAUTION: Diazomethane is highly toxic and explosive. )

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous diethyl ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • EXTREME CAUTION: This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions for handling diazomethane.

  • A solution of cyclononanone (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

  • A catalytic amount of BF₃·OEt₂ (e.g., 0.1 eq) is added to the stirred solution.

  • A solution of diazomethane in diethyl ether is added dropwise to the reaction mixture. The addition is continued until the yellow color of diazomethane persists, indicating a slight excess.

  • The reaction is stirred at 0 °C for 1-2 hours after the addition is complete.

  • The excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears.

  • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield cyclodecanone.

G A Cyclononanone in anhydrous ether (0 °C) B Add BF₃·OEt₂ catalyst A->B C Slowly add Diazomethane solution (Caution!) B->C D Stir at 0 °C for 1-2h C->D E Quench with Acetic Acid D->E F Aqueous Work-up E->F G Dry, Concentrate, & Purify F->G H Cyclodecanone G->H

Simplified workflow for the ring expansion of cyclononanone to cyclodecanone.

Conclusion

While not as commonly employed as other ring systems, this compound and its derivatives offer unique synthetic possibilities due to their conformational properties and propensity for transannular reactions. The examples provided herein demonstrate the utility of the this compound scaffold in accessing complex molecular architectures through both classical and modern synthetic methodologies. For researchers in drug discovery, the ability to generate diverse three-dimensional structures from this compound-based starting materials provides a valuable platform for the exploration of new chemical space. Further investigation into the asymmetric functionalization of the this compound ring and its application in the synthesis of novel bioactive macrocycles holds significant promise for the future of advanced organic synthesis.

References

Application Notes and Protocols: The Role of Cyclodecane in the Synthesis of Macrocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic compounds, characterized by large ring structures typically containing 12 or more atoms, represent a significant and growing class of molecules in drug discovery and development. Their unique conformational properties allow them to bind to challenging biological targets with high affinity and selectivity. Cyclodecane and its derivatives, particularly the readily available cyclododecanone (B146445), serve as crucial starting materials and versatile intermediates in the synthesis of a variety of macrocyclic structures, including fragrances, natural products, and pharmaceutically active compounds.

The synthesis of macrocycles from linear precursors is often challenging due to unfavorable entropic factors. Ring expansion strategies, starting from pre-existing cyclic structures like this compound, offer a powerful alternative to overcome these hurdles. This document provides detailed application notes and protocols for two key synthetic routes starting from this compound derivatives: the synthesis of macrocyclic musks via ring expansion and the synthesis of macrocyclic lactones through Baeyer-Villiger oxidation.

Synthesis of Macrocyclic Musks: The Muscone (B1676871) Example

The macrocyclic ketone (±)-muscone (3-methylcyclopentadecan-1-one) is a valuable fragrance compound that has been a target of synthetic chemists for decades. A common and effective strategy for its synthesis involves a multi-step ring expansion of cyclododecanone. This approach sequentially builds the 15-membered ring of muscone from the 12-membered ring of the starting material.

Synthetic Strategy Overview

The synthesis of (±)-muscone from cyclododecanone can be achieved through a sequence of reactions that includes a Stobbe condensation, intramolecular cyclization, reduction, and oxidative cleavage, followed by a final ring-forming reaction. Another key strategy involves the Eschenmoser-Tanabe fragmentation of an α,β-epoxyketone derived from cyclododecanone to generate a key acetylenic intermediate.[1][2]

Quantitative Data for Muscone Synthesis
StepReactionStarting MaterialProductReagentsYield (%)Reference
1Stobbe CondensationCyclododecanone(E)-1-(methoxycarbonyl)-2-(12-oxocyclododecyl)but-2-enoic acidDiethyl succinate (B1194679), NaH~88%[3]
2Cyclization/DecarboxylationProduct of Step 1Bicyclo[10.3.0]pentadec-1(12)-en-13-onePolyphosphoric acidNot Specified[3]
3ReductionProduct of Step 2Bicyclo[10.3.0]pentadec-1(12)-eneHydrazine, KOHNot Specified[3]
4Oxidative CleavageProduct of Step 31,12-Dioxo-3-methylpentadecaneOzone, then Zn/H₂ONot Specified[3]
5Intramolecular Aldol CondensationProduct of Step 4(±)-MusconeBase~23%[4]
Alt.Eschenmoser-Tanabe Fragmentationα,β-Epoxyketone from cyclododecanone derivativeMacrocyclic alkynep-Toluenesulfonylhydrazide, acid/baseGood[1][2][5]
Experimental Protocols

Protocol 1: Stobbe Condensation of Cyclododecanone [3][6][7][8][9][10]

This protocol describes the initial ring expansion step through the condensation of cyclododecanone with diethyl succinate.

  • Materials:

    • Cyclododecanone

    • Diethyl succinate

    • Sodium hydride (NaH) as a 60% dispersion in mineral oil

    • Anhydrous toluene (B28343)

    • Anhydrous methanol (B129727)

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous toluene.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of cyclododecanone (1.0 equivalent) and diethyl succinate (1.5 equivalents) in anhydrous toluene to the stirred suspension of sodium hydride.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and quench by the slow addition of methanol, followed by water.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product, a half-ester, is typically saponified by refluxing with aqueous NaOH, followed by acidification with concentrated HCl to pH 1-2 to yield the dicarboxylic acid.

    • The dicarboxylic acid can be purified by recrystallization.

Protocol 2: Oxidative Cleavage of Bicyclo[10.3.0]pentadec-1(12)-ene [3][11]

This protocol outlines the cleavage of the five-membered ring formed after the Stobbe condensation and subsequent transformations.

  • Materials:

    • Bicyclo[10.3.0]pentadec-1(12)-ene

    • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

    • Methanol (MeOH), anhydrous

    • Ozone (O₃) generating apparatus

    • Zinc dust (Zn)

    • Acetic acid (CH₃COOH)

  • Procedure:

    • Dissolve the bicyclic alkene (1.0 equivalent) in a mixture of anhydrous dichloromethane and methanol (3:1) and cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add zinc dust (2.0 equivalents) and a small amount of acetic acid to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Filter the mixture to remove zinc residues and wash the solid with dichloromethane.

    • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting diketone by column chromatography on silica (B1680970) gel.

Synthesis Workflow for (±)-Muscone

Muscone_Synthesis Cyclododecanone Cyclododecanone Stobbe_Product Stobbe Condensation Product Cyclododecanone->Stobbe_Product Stobbe Condensation Bicyclic_Enone Bicyclic Enone Stobbe_Product->Bicyclic_Enone Cyclization & Decarboxylation Bicyclic_Alkene Bicyclic Alkene Bicyclic_Enone->Bicyclic_Alkene Reduction Diketone 1,12-Dioxo-3- methylpentadecane Bicyclic_Alkene->Diketone Oxidative Cleavage Muscone (±)-Muscone Diketone->Muscone Intramolecular Aldol Condensation Exaltolide_Synthesis Cyclododecanone Cyclododecanone Lactone13 12-Dodecanolide Cyclododecanone->Lactone13 Baeyer-Villiger Oxidation Diol 1,12-Dodecanediol Lactone13->Diol Reduction Hydroxy_acid 15-Hydroxypentadecanoic acid Diol->Hydroxy_acid Chain Elongation (multi-step) Exaltolide 15-Pentadecanolide (Exaltolide®) Hydroxy_acid->Exaltolide Macrolactonization

References

Application Notes: Computational Modeling of Cyclodecane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclodecane, a ten-membered cycloalkane, represents a significant challenge in computational chemistry due to its high conformational flexibility. Unlike smaller rings, its medium size allows for numerous low-energy conformations, making an exhaustive analysis complex. Understanding the conformational landscape of this compound and its derivatives is crucial in drug discovery and materials science, as the three-dimensional structure dictates molecular properties and interactions. These application notes provide an overview of established computational methods for identifying and ranking the stable conformers of this compound.

1. Overview of Computational Approaches

A hierarchical strategy is typically employed to model the conformational space of flexible molecules like this compound. This multi-step process balances computational cost with accuracy, starting with broad sampling using less expensive methods and refining a smaller subset of promising structures with more accurate, high-level calculations.

  • Step 1: Conformational Search. The primary goal is to generate a diverse pool of candidate conformations. This is most effectively done using molecular mechanics (MM) force fields, which are computationally efficient.[1]

  • Step 2: Clustering and Ranking. The generated structures are clustered based on geometric similarity (e.g., RMSD) to identify unique conformations. These unique conformers are then ranked based on their calculated MM energies.

  • Step 3: High-Level Refinement. The low-energy conformers identified in the previous step are subjected to more accurate quantum mechanics (QM) calculations to refine their geometries and provide more reliable energy rankings.[2][3]

2. Key Computational Methods

Molecular Mechanics (MM) and Conformational Searching

Molecular mechanics models a molecule as a collection of atoms held together by springs, representing chemical bonds.[4] The potential energy is calculated using a force field—a set of parameters and functions that describe bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.[5][6]

  • Force Fields for Cycloalkanes: The accuracy of MM calculations is entirely dependent on the quality of the force field. For cycloalkanes, specialized force fields often provide the best results.

    • MM3 and MM4: Developed by Allinger's group, these force fields are highly regarded for their accuracy in reproducing the structures and energies of hydrocarbons, including cycloalkanes.[5][7]

    • OPLS (Optimized Potentials for Liquid Simulations): A widely used family of force fields.

    • MMFF (Merck Molecular Force Field): A force field designed for broad applicability to organic and drug-like molecules.

  • Conformational Search Algorithms: The goal is to efficiently sample the potential energy surface. For macrocycles like this compound, methods that can handle ring closure are essential.

    • Stochastic and Monte Carlo (MC) Methods: These methods randomly perturb the molecule's geometry (e.g., by rotating dihedral angles) and accept or reject the new conformation based on an energy criterion. The Monte Carlo Multiple Minimum (MCMM) is a well-established example.[8]

    • Molecular Dynamics (MD): This method simulates the motion of atoms over time by solving Newton's equations of motion. By simulating at high temperatures (simulated annealing), the system can overcome energy barriers and explore different conformations.[9]

    • Distance Geometry (DG): This approach uses a matrix of interatomic distance constraints to generate conformations that satisfy ring closure. DG methods have shown a compelling advantage for macrocyclic molecules.[10][11][12] Systematic search methods, in contrast, often fail to identify the lowest energy conformations for these structures and are considered unsuitable.[10][12]

Quantum Mechanics (QM) for Energy Refinement

While MM methods are excellent for conformational searching, QM methods provide a more accurate description of the electronic structure and, therefore, more reliable relative energies.[2] QM calculations are used to optimize the geometry and compute the energies of the low-energy conformers found during the MM search.

  • Levels of Theory:

    • Density Functional Theory (DFT): DFT is a popular choice that balances accuracy and computational cost. Functionals such as B3LYP, often paired with dispersion corrections (e.g., D3), are commonly used for non-covalent interactions prevalent in conformational analysis.[13][14]

    • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (e.g., MP2) offer higher accuracy but at a greater computational expense.[13] High-level methods like Coupled Cluster (e.g., CCSD(T)) can be used for single-point energy calculations on optimized geometries for benchmark accuracy.[15]

  • Basis Sets: The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical, with larger basis sets generally providing more accurate results at a higher computational cost.[13]

  • Energy Corrections: For accurate comparison, electronic energies from QM calculations should be corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain relative free energies.[3] These corrections are derived from frequency calculations, which also serve to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[3]

Data Presentation

The conformational landscape of this compound is complex, with several conformers existing in equilibrium. The boat-chair-boat (BCB) conformation is widely considered the most stable.[15] Computational studies have identified numerous low-energy structures.

Table 1: Relative Strain Energies of Key this compound Conformations

Conformation MM3 (kcal/mol)[7] MM4 (kcal/mol)[7] Description
BCB 0.28 0.52 Boat-Chair-Boat
TBC 2.01 1.93 Twist-Boat-Chair
TBCC 0.00 0.00 Twist-Boat-Chair-Chair

| TCCC | 1.15 | 1.14 | Twist-Chair-Chair-Chair |

Note: Energies are relative to the TBCC conformation. According to MM4 calculations, while TBCC has the lowest free energy at room temperature, the BCB conformation has a lower enthalpy.[7] A separate study using molecular mechanics and quantum chemical methods predicted the boat-chair-boat (BCB) conformer as the most stable structure.[15]

Experimental Protocols

Protocol 1: Molecular Mechanics Conformational Search

Objective: To generate a comprehensive set of low-energy this compound conformers.

Methodology:

  • Structure Preparation:

    • Build a 3D model of this compound in a molecular modeling software package.

    • Perform an initial rough energy minimization using a standard force field (e.g., MMFF).

  • Conformational Search Setup:

    • Select a robust conformational search algorithm suitable for macrocycles, such as Monte Carlo Multiple Minimum (MCMM) or a distance geometry-based method.

    • Choose an appropriate force field, such as MM3 or MM4, for accurate cycloalkane energetics.

    • Define the search parameters:

      • Number of Steps: Set a high number of steps (e.g., 10,000 to 1,000,000) to ensure thorough sampling.[8]

      • Energy Window: Set an energy window (e.g., 10 kcal/mol) above the global minimum to save relevant low-energy structures.[15]

      • Redundancy Check: Use an RMSD cutoff (e.g., 0.5 Å) to eliminate duplicate conformations.

  • Execution and Analysis:

    • Run the conformational search.

    • Upon completion, analyze the output. The primary results will be a list of unique conformers ranked by their relative potential energies.

    • Visually inspect the lowest-energy structures to identify key conformations (e.g., BCB, TBCC).

Protocol 2: Quantum Mechanical Refinement

Objective: To obtain accurate relative energies and geometries for the most stable this compound conformers.

Methodology:

  • Select Input Structures:

    • From the results of Protocol 1, select the unique conformers within a low-energy window (e.g., 3-5 kcal/mol) of the global minimum.

  • Geometry Optimization:

    • For each selected conformer, perform a full geometry optimization using a quantum mechanical method.

    • Recommended Level of Theory: DFT with a dispersion-corrected functional (e.g., B3LYP-D3) and a Pople-style basis set (e.g., 6-311G(d,p)).[13]

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory used for optimization.

    • Verification: Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.[3]

    • Energy Correction: Use the output of the frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy).

  • Final Energy Calculation (Optional but Recommended):

    • For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or DLPNO-CCSD(T)).[3][15]

  • Data Analysis:

    • Calculate the relative energies (ΔE, ΔH, and ΔG) of all conformers with respect to the global minimum.

    • Use the relative free energies (ΔG) and the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).[3]

Visualizations

G cluster_workflow Computational Workflow for this compound start Initial 3D Structure of this compound mm_search Conformational Search (Molecular Mechanics - MM) start->mm_search cluster Cluster & Rank Conformers (by Energy & RMSD) mm_search->cluster select Select Low-Energy Conformers cluster->select qm_opt Geometry Optimization & Frequencies (Quantum Mechanics - QM) select->qm_opt analysis Final Analysis (Relative Energies, Populations) qm_opt->analysis

Caption: A typical workflow for conformational analysis of this compound.

G cluster_methods Hierarchy of Computational Methods cluster_mm_algos MM Search Algorithms mm Molecular Mechanics (MM) Force Fields: MM3, MM4, OPLS • Fast, broad sampling • Good for initial geometries qm Quantum Mechanics (QM) Methods: DFT, MP2 • High accuracy • Computationally expensive mm->qm Provides candidate structures for high-level refinement mc Monte Carlo mm->mc md Molecular Dynamics mm->md dg Distance Geometry mm->dg

Caption: Relationship between MM and QM methods in conformational analysis.

References

Application of Cyclodecane in Drug Discovery and Design: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclodecane moiety, a ten-membered carbocyclic ring, presents a unique and conformationally flexible scaffold that has found niche but significant applications in drug discovery and design. Its incorporation into molecular architectures can influence physicochemical properties, binding affinities, and pharmacological activities. This document provides detailed application notes on the use of this compound derivatives as enzyme inhibitors and as structural motifs in natural product-inspired drug design. Furthermore, it includes comprehensive experimental protocols for the synthesis and biological evaluation of such compounds.

I. Application Note: this compound Derivatives as Selective Aldosterone (B195564) Synthase (CYP11B2) Inhibitors

Introduction: Aldosterone synthase (CYP11B2) is a critical enzyme in the steroidogenesis pathway responsible for the final steps of aldosterone production.[1] Over-activation of CYP11B2 is implicated in various cardiovascular diseases, making it an attractive target for therapeutic intervention. This compound has been utilized as a core scaffold in the design of potent and selective CYP11B2 inhibitors. The conformational flexibility of the this compound ring allows for optimal positioning of pharmacophoric groups within the enzyme's active site.

Featured Compounds: A series of 3-pyridyl substituted aliphatic cycles have been synthesized and evaluated as CYP11B2 inhibitors. The this compound-containing analogues, in particular, have demonstrated significant inhibitory potency.

Quantitative Data Summary:

Compound IDStructureTargetIC50 (nM)Selectivity vs. CYP11B1
13 3-((Z)-cyclodec-5-en-1-yl)pyridineCYP11B2~2012-fold
14 3-(cyclodecyl)pyridineCYP11B2~2040-fold

Signaling Pathway:

The inhibition of CYP11B2 directly impacts the renin-angiotensin-aldosterone system (RAAS) by reducing the production of aldosterone. This leads to a decrease in sodium and water retention and a reduction in blood pressure.

CYP11B2_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Conversion AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Gq_PLC Gq/PLC Signaling AT1R->Gq_PLC Activates PKC_Ca PKC Activation & Ca2+ Influx Gq_PLC->PKC_Ca Leads to CYP11B2 CYP11B2 (Aldosterone Synthase) PKC_Ca->CYP11B2 Upregulates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Corticosterone->CYP11B2 Substrate Aldosterone Aldosterone CYP11B2->Aldosterone Produces Inhibitor This compound-based Inhibitor Inhibitor->CYP11B2 Inhibits

Simplified Steroidogenesis Pathway and CYP11B2 Inhibition.

II. Application Note: this compound as a Scaffold in Bcl-2 Family Inhibitors

Introduction: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic process in cancer cells.[3] The this compound ring has been used as a simplified, synthetically accessible scaffold to replace more complex ring systems found in natural product Bcl-2 inhibitors.

Featured Compound: Obatoclax (GX15-070) is a synthetic indolylprodigiosin derivative that acts as a pan-Bcl-2 family inhibitor.[4] While obatoclax itself does not contain a this compound ring, its development was inspired by the natural product streptorubin B, which features a larger fused ring system. The successful simplification of the natural product scaffold to the more drug-like structure of obatoclax highlights the principle of using simpler cyclic structures, for which this compound can be a representative, in lead optimization.[5]

Signaling Pathway: Bcl-2 inhibitors function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), thereby preventing them from sequestering pro-apoptotic effector proteins like Bax and Bak. This leads to the oligomerization of Bax and Bak at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][7]

Bcl2_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Apoptosome Bax Bax MOMP Bax->MOMP Form pores Bak Bak Bak->MOMP Form pores Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to MOMP->Cytochrome_c Release Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Bid, Puma) Apoptotic_Stimuli->BH3_only Activate Bcl2_family Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) BH3_only->Bcl2_family Inhibit Bcl2_family->Bax Inhibit Bcl2_family->Bak Inhibit Obatoclax This compound-inspired Bcl-2 Inhibitor (e.g., Obatoclax) Obatoclax->Bcl2_family Inhibits Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Apoptosome Apoptosome

Bcl-2 Mediated Apoptosis Pathway and Inhibition.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(Cyclodecyl)pyridine (Compound 14)

This protocol is a representative synthesis based on common cross-coupling methodologies for the preparation of aryl-cycloalkanes.

Materials:

Procedure:

  • Preparation of Cyclodecylzinc Bromide: In a flame-dried flask under an inert atmosphere (argon or nitrogen), activate zinc dust. Add a solution of cyclodecyl bromide in anhydrous THF dropwise to the zinc suspension. The reaction mixture is gently heated to initiate the formation of the Grignard-like reagent.

  • Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 3-bromopyridine and tetrakis(triphenylphosphine)palladium(0) in anhydrous THF.

  • To this solution, add the freshly prepared cyclodecylzinc bromide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 3-(cyclodecyl)pyridine as the final product.

Protocol 2: In Vitro CYP11B2 Inhibition Assay

This protocol outlines a cell-based assay to determine the IC50 value of a test compound against human CYP11B2.[8]

Materials:

  • V79 Chinese hamster lung cells or HEK-293 cells stably transfected to express recombinant human CYP11B2.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • 11-Deoxycorticosterone (substrate).

  • Test compound (e.g., 3-(cyclodecyl)pyridine).

  • LC-MS/MS system for aldosterone quantification.

Procedure:

  • Cell Culture: Culture the CYP11B2-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Assay Preparation: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Inhibitor Addition: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the substrate, 11-deoxycorticosterone, to each well at a final concentration relevant to its Km for CYP11B2.

  • Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 4 hours).

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Quantification: Quantify the concentration of aldosterone in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of CYP11B2 inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model to fit the data and determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay for Bcl-2 Inhibitors

This protocol describes a common method to assess the cytotoxic effects of a Bcl-2 inhibitor on cancer cells.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h to allow cell attachment seed_cells->incubate1 add_compound Add serial dilutions of the this compound derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO, isopropanol) incubate3->add_solubilizer incubate4 Incubate for 15 min with shaking add_solubilizer->incubate4 read_absorbance Measure absorbance at 570 nm using a plate reader incubate4->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

The Untapped Potential of Cyclodecane Derivatives in Liquid Crystal Innovation

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of cyclodecane derivatives in the development of liquid crystals remains a largely uncharted area of research. A comprehensive review of current scientific literature reveals a notable scarcity of studies focused on the synthesis, characterization, and application of liquid crystals incorporating a this compound moiety. While other cyclic structures, such as cyclohexane (B81311) and various polycyclic alkanes, have been integrated into liquid crystal design to modulate their physical properties, the flexible ten-membered this compound ring has not been a common building block.

This lack of research presents a unique opportunity for innovation in materials science. The conformational flexibility of the this compound ring could introduce novel properties in liquid crystalline materials, potentially leading to new applications in display technologies, sensors, and smart materials. This document, therefore, aims to provide a foundational guide for researchers interested in exploring this nascent field. By drawing parallels with established methodologies for other cycloalkane-based liquid crystals, we present detailed protocols and application notes to serve as a starting point for the synthesis and characterization of novel this compound-containing liquid crystals.

Application Notes

The incorporation of alicyclic rings into the core structure of liquid crystal molecules is a well-established strategy to modify their mesomorphic and physical properties. Saturated rings like cyclohexane are known to influence clearing points, birefringence, and dielectric anisotropy. For instance, the replacement of a benzene (B151609) ring with a trans-1,4-cyclohexane ring can lead to an increase in the clearing point and a reduction in the dielectric anisotropy.[1]

While direct data on this compound is unavailable, we can hypothesize its potential impact. The larger, more flexible this compound ring, compared to the rigid cyclohexane ring, could lead to:

  • Lower melting and clearing points: The increased conformational flexibility might disrupt the packing efficiency of the molecules, leading to lower phase transition temperatures.

  • Unique mesophase behavior: The non-planar and dynamic nature of the this compound ring could favor the formation of less common liquid crystal phases.

  • Altered viscoelastic properties: The internal motion of the this compound ring could influence the viscosity and response times of the liquid crystal material.

One related structure found in the literature is tricyclo[4.4.0.03,8]decane, also known as twistane. The inclusion of this rigid, non-planar ring system in liquid crystal structures has been shown to lower both melting and clearing points and narrow the mesophase range when replacing a benzene ring.[2] This suggests that even complex, saturated cyclic structures can have a significant impact on liquid crystal properties.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of liquid crystals containing other cyclic motifs. These can serve as a robust starting point for the investigation of this compound derivatives.

Protocol 1: Synthesis of a Calamitic Liquid Crystal Incorporating a Cycloalkane Moiety

This protocol outlines a general two-step synthesis for a rod-shaped (calamitic) liquid crystal containing a cycloalkane ring, which can be adapted for a this compound derivative. The example pathway involves an initial etherification followed by an esterification to form the final mesogenic compound.

Step 1: Williamson Ether Synthesis of 4-(cycloalkoxy)phenol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (B117250) (10.0 g, 81.9 mmol) and a brominated cycloalkane (e.g., bromocyclohexane (B57405) as a model, to be replaced with a suitable bromothis compound derivative) (98.3 mmol) in 100 mL of ethanol (B145695).

  • Addition of Base: Add potassium carbonate (22.6 g, 163.8 mmol) to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solid potassium carbonate by filtration.

  • Isolation: Remove the ethanol from the filtrate under reduced pressure to obtain the crude 4-(cycloalkoxy)benzaldehyde.

Step 2: Esterification to form the Final Liquid Crystal

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 4-(cycloalkoxy)benzaldehyde (10 mmol) and 4-pentylbenzoic acid (10 mmol) in 50 mL of dichloromethane (B109758) (DCM).

  • Coupling Agents: Add N,N'-dicyclohexylcarbodiimide (DCC) (11 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from ethanol to yield the final liquid crystal product.

Protocol 2: Characterization of Mesomorphic Properties

The following techniques are essential for characterizing the liquid crystalline properties of the newly synthesized this compound derivatives.

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

    • Heat the slide on a hot stage.

    • Observe the sample through a polarizing microscope as it is heated and cooled.

    • Identify the different liquid crystal phases by their characteristic textures and record the phase transition temperatures.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

    • Cool the sample at the same rate.

    • Record the heat flow as a function of temperature. The peaks in the thermogram correspond to the phase transitions, providing precise transition temperatures and enthalpy changes.

  • X-Ray Diffraction (XRD):

    • Place the sample in a capillary tube or on a temperature-controlled sample holder.

    • Direct a beam of X-rays onto the sample.

    • Measure the diffraction pattern at different temperatures corresponding to the observed mesophases.

    • The diffraction pattern provides information about the molecular arrangement, such as layer spacing in smectic phases.

Data Presentation

Quantitative data for newly synthesized liquid crystals should be presented in a clear, tabular format to allow for easy comparison. While specific data for this compound derivatives is not yet available, the following table illustrates how such data for a hypothetical series of this compound-containing liquid crystals with varying alkyl chain lengths (n) could be presented.

Compound IDnPhase Transitions (°C)ΔH (kJ/mol)
CD-LC-1 4Cr 85 (15.2) SmA 110 (2.5) I17.7
CD-LC-2 6Cr 78 (18.1) SmA 115 (2.8) I20.9
CD-LC-3 8Cr 75 (20.5) SmA 121 (3.1) I23.6

Cr = Crystalline, SmA = Smectic A, I = Isotropic. Values in parentheses are the enthalpy of transition (ΔH) in kJ/mol.

Visualization of Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for the synthesis and characterization of novel liquid crystals.

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials (this compound Precursor, etc.) Reaction1 Step 1: Functionalization (e.g., Williamson Ether Synthesis) Start->Reaction1 Purification1 Purification 1 (Filtration, Evaporation) Reaction1->Purification1 Intermediate Intermediate Product Purification1->Intermediate Reaction2 Step 2: Core Assembly (e.g., Esterification) Intermediate->Reaction2 Purification2 Purification 2 (Chromatography, Recrystallization) Reaction2->Purification2 FinalProduct Final Liquid Crystal Purification2->FinalProduct

General synthetic workflow for a this compound-based liquid crystal.

Characterization_Workflow cluster_characterization Characterization Synthesized_LC Synthesized this compound Derivative POM Polarized Optical Microscopy (POM) - Identify Mesophases - Determine Transition Temperatures Synthesized_LC->POM DSC Differential Scanning Calorimetry (DSC) - Confirm Transition Temperatures - Measure Enthalpies Synthesized_LC->DSC XRD X-Ray Diffraction (XRD) - Analyze Molecular Packing - Determine Phase Structure POM->XRD Phase Identification DSC->XRD Phase Confirmation Physical_Properties Further Physical Property Measurement - Birefringence - Dielectric Anisotropy - Viscosity XRD->Physical_Properties

Experimental workflow for the characterization of a novel liquid crystal.

References

Application Notes and Protocols: Cyclodecane as a Precursor for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the synthesis of advanced polymers using cyclodecane and its derivatives as precursors. The protocols focus on two primary pathways: the synthesis of Polyamide-12 via laurolactam (B145868), and the direct polymerization of this compound-derived olefins through metathesis reactions.

Synthesis of Polyamide-12 (Nylon-12) from this compound

This compound is a key industrial precursor for the production of laurolactam, the monomer for Polyamide-12 (PA-12). This high-performance polymer is valued for its excellent mechanical properties, chemical resistance, and low moisture absorption.

Synthesis of Laurolactam from Cyclododecanone (B146445) (derived from this compound)

The synthesis of laurolactam from cyclododecanone, which is produced from this compound, involves a Beckmann rearrangement of cyclododecanone oxime.

Experimental Protocol: Synthesis of Laurolactam

Materials:

Equipment:

  • Round bottom flasks

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Ice bath

Procedure:

  • Oxime Formation:

    • In a round bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.

    • To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.

    • Finally, add 15 mL of a 10% by weight aqueous solution of NaOH.

    • Attach a reflux condenser and heat the solution to reflux (100 °C) with stirring for 1 hour.

    • After reflux, cool the mixture to room temperature, which should cause the cyclododecanone oxime to precipitate.

    • Chill the mixture in an ice bath and collect the crystalline product by filtration using a Büchner funnel.

    • Wash the crystals with cold deionized water and allow them to air dry. A typical yield is around 95%.

  • Beckmann Rearrangement to Laurolactam:

    • To a round bottom flask, add the dried cyclododecanone oxime.

    • Prepare a solution of 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.

    • Add this catalyst solution to the flask containing the oxime.

    • Heat the mixture to reflux (approximately 82 °C) with stirring for about 60 minutes.

    • After the reaction is complete, cool the mixture to room temperature.

    • The laurolactam product can be purified by recrystallization from a suitable solvent. The expected yield is approximately 90%.

Ring-Opening Polymerization of Laurolactam to Polyamide-12

Experimental Protocol: Hydrolytic Polymerization of Laurolactam

Materials:

  • Laurolactam

  • Deionized water (initiator)

  • Phosphoric acid (optional catalyst)

  • Nitrogen gas

Equipment:

  • High-pressure autoclave or stainless-steel reactor with mechanical stirrer, temperature and pressure controls, and nitrogen inlet/outlet.

Procedure:

  • Charging the Reactor: Charge the autoclave with laurolactam and a specific amount of deionized water (typically 1-5% by weight of the monomer). A catalytic amount of phosphoric acid can also be added.

  • Inerting: Purge the reactor with nitrogen gas to remove any oxygen.

  • Heating and Pressurization: Heat the reactor to 260-280 °C. The pressure will rise due to the presence of water vapor.

  • Polycondensation: Maintain the temperature and pressure for a set period (e.g., 2-4 hours) to allow for the initial ring-opening and prepolymer formation.

  • Pressure Release and Vacuum: Gradually release the pressure to atmospheric pressure to remove water. Then, apply a vacuum to the reactor to facilitate the removal of water and drive the polycondensation to achieve a high molecular weight polymer. This stage can take several hours.

  • Discharge: Once the desired melt viscosity is achieved, the molten Polyamide-12 is discharged under nitrogen pressure.

ParameterHydrolytic PolymerizationAnionic Polymerization
Initiator WaterStrong bases (e.g., sodium lactamate)
Activator Not requiredN-acyllactams
Temperature (°C) 250 - 300120 - 180
Reaction Time Several hours30 - 60 minutes
Pressure High pressure requiredAtmospheric pressure
Typical Mn ( g/mol ) 15,000 - 30,00020,000 - 50,000
PDI ~2.01.5 - 2.5

Metathesis Polymerization of this compound Derivatives

Advanced polymers can be synthesized directly from this compound through a tandem process of dehydrogenation followed by olefin metathesis. Alternatively, derivatives of this compound, such as cyclodecene (B14012633) or dienes, can be directly polymerized.

Tandem Dehydrogenation-Olefin Metathesis of this compound

This process involves the in-situ generation of cycloalkenes from this compound, which then undergo ring-opening metathesis polymerization (ROMP).

Conceptual Protocol:

  • Catalyst System: A dual catalyst system is employed, consisting of a dehydrogenation catalyst (e.g., a pincer-ligated iridium complex) and an olefin metathesis catalyst (e.g., a Grubbs or Schrock catalyst).

  • Reaction Conditions: The reaction is typically carried out in a solvent at elevated temperatures to facilitate both the endothermic dehydrogenation and the subsequent polymerization.

  • Process: this compound is first dehydrogenated to form cyclodecene and other unsaturated species. These newly formed olefins are then polymerized via ROMP by the metathesis catalyst present in the same pot. This tandem approach avoids the separate synthesis and purification of the cycloalkene monomer.

Tandem_Dehydrogenation_Metathesis This compound This compound Cyclodecene Cyclodecene (in situ) This compound->Cyclodecene Dehydrogenation Dehydrogenation_Catalyst Dehydrogenation Catalyst (e.g., Ir-pincer) Polycyclodecene Poly(cyclodecene) Cyclodecene->Polycyclodecene ROMP Metathesis_Catalyst Metathesis Catalyst (e.g., Grubbs)

Caption: Tandem dehydrogenation-metathesis of this compound.

Ring-Opening Metathesis Polymerization (ROMP) of Cyclodecene

While less common than the polymerization of smaller cycloolefins, cyclodecene can undergo ROMP. The following is an adapted protocol based on the polymerization of the structurally similar cyclododecene.[1]

Experimental Protocol: ROMP of Cyclodecene (Adapted)

Materials:

  • Cyclodecene (monomer)

  • Grubbs' first-generation catalyst [RuCl₂(PCy₃)₂(CHPh)]

  • Toluene (B28343) (anhydrous)

  • Methanol (for precipitation)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Vacuum line

  • Syringes

Procedure:

  • Monomer and Solvent Preparation: Dry and degas the cyclodecene monomer and toluene solvent using standard techniques for air-sensitive reactions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the desired amount of cyclodecene in anhydrous toluene in a Schlenk flask.

  • Initiation: Prepare a stock solution of the Grubbs' catalyst in anhydrous toluene. Inject the required amount of the catalyst solution into the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight.

  • Polymerization: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination: Terminate the polymerization by adding a small amount of ethyl vinyl ether.

  • Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

PropertyPoly(cyclododecene)[1]
Mn ( g/mol ) 35,000 - 150,000
PDI 1.8 - 2.5
Melting Temp (°C) 65 - 80
Crystallinity (%) 25 - 40
Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization is a step-growth polymerization of α,ω-dienes. A diene derived from this compound, such as 1,11-dodecadiene (B1329416), can be polymerized via this method.

Experimental Protocol: ADMET of 1,11-Dodecadiene (Representative)

Materials:

  • 1,11-Dodecadiene (monomer)

  • Grubbs' second-generation catalyst

  • Toluene (anhydrous)

Equipment:

  • Schlenk flask with a sidearm connected to a high-vacuum line

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Monomer Purification: The monomer must be rigorously purified to remove any impurities that could poison the catalyst.

  • Reaction Setup: In a glovebox, charge a Schlenk flask with the purified 1,11-dodecadiene and a catalytic amount of Grubbs' second-generation catalyst.

  • Polymerization: Heat the mixture under a high vacuum with vigorous stirring. The removal of the ethylene (B1197577) byproduct is crucial to drive the polymerization to high molecular weights. The reaction is typically run at 50-80 °C for several hours.

  • Work-up: Once the desired viscosity is reached, cool the reaction to room temperature. The polymer can be dissolved in a suitable solvent (e.g., toluene) and precipitated in methanol.

ADMET_Polymerization Monomer α,ω-Diene (e.g., 1,11-Dodecadiene) Polymer Unsaturated Polymer Monomer->Polymer ADMET Catalyst Metathesis Catalyst (e.g., Grubbs' II) Ethylene Ethylene (g) Polymer->Ethylene Byproduct Removal

References

Application Notes & Protocols: Analytical Techniques for the Characterization of Cyclodecane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclodecane, a ten-membered cycloalkane, is a molecule of significant interest in stereochemistry and conformational analysis due to its inherent flexibility. Unlike smaller, more rigid rings, this compound can adopt a variety of conformations with relatively low energy barriers between them. Understanding the conformational landscape of this compound and its derivatives is crucial in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Direct separation of this compound conformers by chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is generally not feasible due to the rapid interconversion of conformers at the temperatures typically employed in these methods. The low energy barriers allow for quick equilibration, resulting in the observation of a single, averaged signal.

Therefore, the characterization and "separation" of this compound conformers are primarily achieved through spectroscopic and computational methods, which allow for the study of the conformational equilibrium in solution and in the gas phase. This document provides detailed application notes and protocols for the key analytical techniques used to study this compound conformers: low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

Low-temperature NMR spectroscopy is the most powerful experimental technique for studying the conformational dynamics of this compound. By lowering the temperature of the sample, the rate of interconversion between different conformers can be slowed down to the NMR timescale. This allows for the individual observation of signals from each populated conformer, a phenomenon known as decoalescence. From the analysis of low-temperature NMR spectra, one can determine the relative populations of the conformers, their symmetry, and the free energy barriers of interconversion. For this compound, the most stable and populated conformer is the boat-chair-boat (BCB), with other conformers such as the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC) also being present in the equilibrium.[1][2]

Experimental Protocol: Low-Temperature ¹³C NMR of this compound

Objective: To resolve the signals of individual this compound conformers and determine their relative populations at low temperatures.

Materials:

  • This compound

  • Deuterated solvent mixture suitable for low-temperature measurements (e.g., a 2:1:1 mixture of CHClF₂, CHCl₂F, and CF₂Cl₂)

  • NMR spectrometer with variable temperature capabilities

  • NMR tubes suitable for low-temperature use

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.4% to 7% concentration) in the low-temperature solvent mixture.[1] The use of a solvent mixture that remains liquid at very low temperatures is critical.

  • Spectrometer Setup:

    • Tune and lock the spectrometer using the deuterium (B1214612) signal of the solvent.

    • Set the initial temperature to ambient temperature (e.g., 25 °C).

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature. A single, averaged peak for all this compound carbons will be observed due to rapid conformational interconversion.

  • Lowering the Temperature: Gradually lower the temperature of the NMR probe in increments of 10-20 °C. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Monitoring Spectral Changes: Observe the broadening of the ¹³C NMR signal as the temperature is lowered. This broadening indicates that the rate of conformational exchange is becoming comparable to the NMR timescale.

  • Decoalescence and Resolution: Continue to lower the temperature until the broad signal decoalesces into multiple sharp signals. For this compound, this typically occurs at temperatures below -130 °C.[1] At these low temperatures, distinct peaks for the carbons of the major (BCB) and minor (e.g., TBCC) conformers will be resolved.

  • Data Acquisition at Low Temperature: Acquire high-quality ¹³C NMR spectra at several temperatures in the slow-exchange regime (e.g., from -131.0 °C to -171.1 °C).[1] Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integration: Integrate the signals corresponding to each conformer. The relative area of the signals is proportional to the population of each conformer at that temperature.

    • Population Calculation: Calculate the mole fraction (population) of each conformer from the integrated areas.

    • Thermodynamic Parameters: From the populations at different temperatures, the difference in Gibbs free energy (ΔG°) between the conformers can be calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of populations).

Data Presentation:

Temperature (°C)ConformerPopulation (%)Relative Free Energy (kcal/mol)
-146.1BCB94.80.00
TBCC5.20.73 ± 0.3
-171.1BCB97.30.00
TBCC2.7-

Data adapted from reference[1].

Computational Chemistry

Application Note:

Computational chemistry provides a powerful theoretical framework to complement experimental studies of this compound conformers. Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to perform conformational searches, identifying all possible low-energy conformers. Subsequent geometry optimizations and frequency calculations provide the relative energies (enthalpy and Gibbs free energy) and predicted spectroscopic properties (e.g., NMR chemical shifts) of each conformer. These calculated data are invaluable for assigning the experimentally observed signals to specific conformations and for providing a more detailed understanding of the potential energy surface. For this compound, computational methods have been instrumental in identifying and ranking the stability of conformers such as BCB, TBCC, TBC, and others.[1][2]

Experimental Protocol: Computational Analysis of this compound Conformers

Objective: To identify low-energy conformers of this compound, calculate their relative stabilities, and predict their ¹³C NMR chemical shifts.

Software:

  • A molecular mechanics program (e.g., with MM3 or MM4 force fields) for an initial conformational search.

  • A quantum chemistry software package (e.g., Gaussian) for geometry optimization, frequency calculations, and NMR chemical shift predictions.

Procedure:

  • Conformational Search:

    • Construct an initial 3D structure of this compound.

    • Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MM3). This will generate a large number of potential conformers.

  • Geometry Optimization and Energy Calculation (QM):

    • Select the low-energy conformers identified from the molecular mechanics search.

    • Perform geometry optimization and frequency calculations for each selected conformer using a quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.

  • NMR Chemical Shift Calculation:

    • For the optimized geometries of the most stable conformers, perform a ¹³C NMR chemical shift calculation using a method like the Gauge-Including Atomic Orbital (GIAO) method at a higher level of theory (e.g., HF/6-311G*).[1]

    • The calculated chemical shifts are typically referenced to a standard (e.g., tetramethylsilane, TMS) to allow for direct comparison with experimental data.

  • Data Analysis:

    • Relative Energies: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predicted populations at a given temperature.

    • Structural Analysis: Analyze the geometries of the stable conformers to identify key structural features (e.g., bond lengths, dihedral angles).

    • Spectral Assignment: Compare the calculated ¹³C NMR chemical shifts with the experimental low-temperature NMR spectra to assign the observed signals to specific conformers.

Data Presentation:

Calculated Relative Free Energies of this compound Conformers (MM3)

ConformerRelative Free Energy at 25 °C (kcal/mol)Population at 25 °C (%)
TBCC0.0044.8
BCB0.1434.3
TBC0.769.9

Data adapted from reference[1]. Note: Different computational methods may yield different energy orderings.

Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm)

ConformerCarbon PositionCalculated ShiftExperimental Shift (-171.1 °C)
BCBC1, C628.527.5
C2, C525.124.5
C3, C422.321.8
C7, C1028.927.5
C8, C925.424.5
TBCCC129.128.2
C224.824.1
C323.022.4
C426.125.3
C527.927.1
C624.223.5
C721.921.3
C827.326.5
C925.524.8
C1023.622.9

Calculated shifts are illustrative and depend on the level of theory. Experimental data adapted from reference[1].

Visualizations

Analytical_Workflow_for_Cyclodecane_Conformers cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_correlation Correlation and Assignment This compound This compound Sample lt_nmr Low-Temperature NMR Spectroscopy This compound->lt_nmr exp_spectra Experimental Spectra (Resolved Conformers) lt_nmr->exp_spectra exp_data Populations & ΔG° exp_spectra->exp_data correlation Correlation of Experimental and Computational Data exp_data->correlation mol_model Molecular Model conf_search Conformational Search (MM3/MM4) mol_model->conf_search qm_opt QM Optimization & Frequency (DFT) conf_search->qm_opt nmr_calc NMR Chemical Shift Calculation (GIAO) qm_opt->nmr_calc comp_data Relative Energies & Predicted Shifts qm_opt->comp_data nmr_calc->comp_data comp_data->correlation assignment Conformer Assignment & Characterization correlation->assignment

References

Application Notes and Protocols for Chemical Reactions Involving Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving cyclodecane and its derivatives. The information is intended to guide researchers in the synthesis and functionalization of this important medium-sized ring system, which is a scaffold of interest in medicinal chemistry and materials science.

Oxidation of Cycloalkanes to Cycloalkanones

The oxidation of cycloalkanes to their corresponding ketones is a fundamental transformation in organic synthesis. For this compound, this reaction produces cyclodecanone, a valuable intermediate. While direct oxidation of this compound can be challenging, a common industrial approach involves a two-step process: hydroxylation to cyclodecanol (B74256), followed by oxidation to cyclodecanone. Below is an example of a protocol for the oxidation of a cyclodecanol to a cyclodecanone, which can be adapted for cyclodecanol derived from this compound. This eco-friendly method utilizes hydrogen peroxide as the oxidant.[1]

Experimental Protocol: Oxidation of Cyclododecanol (B158456) to Cyclododecanone (B146445)

This protocol is adapted from the synthesis of cyclododecanone and can serve as a template for the oxidation of cyclodecanol.[1][2]

Materials:

  • Cyclododecanol (CDOL)

  • Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst

  • tert-Butanol (t-BuOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Water

Procedure:

  • A mixture of a weighed amount of HAHPT catalyst, cyclododecanol, t-butanol, and 30% H₂O₂ is prepared in a reaction flask.

  • The mixture is heated to reflux for the desired amount of time.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The concentration of cyclododecanol, cyclododecanone, and other components is determined by gas chromatography.

Optimization Data:

The following tables summarize the quantitative data from the optimization of a similar oxidation of cyclododecanol to cyclododecanone.[1]

Molar Ratio (CDOL:t-BuOH:H₂O₂)Catalyst Amount (molar ratio cat:CDOL)CDOL Conversion (%)CDON Selectivity (%)
1:0.75:31:20095.292.8
1:0.75:31:40095.194.5
1:0.75:31:60094.895.6
1:0.75:31:80094.596.1
1:0.75:31:100094.296.5
1:0.75:21:20085.393.5
1:0.75:21:40085.195.2
1:0.75:21:60084.996.3
1:0.75:21:80084.596.8
1:0.75:21:100084.397.2

Table 1: Effect of catalyst and hydrogen peroxide amount on the oxidation of cyclododecanol.[1]

EntryTime (h)CDOL Conversion (%)CDON Selectivity (%)CDON Yield (%)
1235.698.535.1
2460.598.159.4
3684.397.282.0
4892.596.889.5
51095.896.592.4
61296.196.392.5

Table 2: Oxidation of cyclododecanol at optimum reaction conditions (Molar ratio CDOL/t-BuOH/H₂O₂ = 1/0.75/2, molar ratio cat/CDOL = 1/1000).[1]

Reaction Workflow

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Mix Cyclodecanol, t-BuOH, H2O2, and HAHPT catalyst B Reflux A->B Heat C Cool to RT B->C Completion D Analyze by Gas Chromatography C->D

Caption: Workflow for the catalytic oxidation of cyclodecanol.

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids

A modern approach to functionalizing cycloalkanes is through the direct activation of C–H bonds. Transannular C–H arylation allows for the introduction of aryl groups at positions across the ring from a directing group, such as a carboxylic acid. This method is particularly powerful for medium-sized rings like this compound, where transannular interactions are prevalent.

Experimental Protocol: Transannular γ-Methylene C–H Arylation of Cyclooctane (B165968) Carboxylic Acid

This protocol for the arylation of cyclooctane carboxylic acid can be adapted for this compound carboxylic acid and its derivatives.[3][4][5]

Materials:

  • Cycloalkane carboxylic acid substrate (0.1 mmol)

  • PdCl₂(PhCN)₂ (10 mol%)

  • Ligand L2 (quinuclidine-pyridone) (20 mol%)

  • Aryl iodide (2.0 equiv.)

  • Ag₂CO₃ (1.5 equiv.)

  • K₂CO₃ (1.5 equiv.)

  • Hexafluoroisopropanol (HFIP) (1.0 mL)

  • Acetonitrile (CH₃CN) (optional, 0.1 mL)

Procedure:

  • In a reaction vessel, combine the cycloalkane carboxylic acid substrate, PdCl₂(PhCN)₂, ligand L2, aryl iodide, Ag₂CO₃, and K₂CO₃.

  • Add HFIP (and CH₃CN if required).

  • Seal the vessel and heat the reaction mixture at 90 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography to isolate the arylated product.

Quantitative Data for Arylation of Cycloalkane Carboxylic Acids:

SubstrateAryl IodideProductYield (%)
Cyclohexane carboxylic acid4-iodo-trifluoromethylbenzene4-(4-(trifluoromethyl)phenyl)cyclohexane-1-carboxylic acid75
Cycloheptane carboxylic acid4-iodo-trifluoromethylbenzene4-(4-(trifluoromethyl)phenyl)cycloheptane-1-carboxylic acid60
Cyclooctane carboxylic acid4-iodo-trifluoromethylbenzene4-(4-(trifluoromethyl)phenyl)cyclooctane-1-carboxylic acid55
Cyclooctane carboxylic acid1-fluoro-4-iodobenzene4-(4-fluorophenyl)cyclooctane-1-carboxylic acid62
Cyclooctane carboxylic acid1-chloro-4-iodobenzene4-(4-chlorophenyl)cyclooctane-1-carboxylic acid65

Table 3: Isolated yields for the transannular C–H arylation of various cycloalkane carboxylic acids.[3][5]

Signaling Pathway: Palladium-Catalyzed Transannular C-H Activation

CH_Activation_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants A Pd(II) Precatalyst B Carboxylate-Directed C-H Activation A->B Ligand, Substrate C Palladacycle Intermediate B->C D Oxidative Addition of Aryl Iodide C->D Ar-I E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Arylated Product F->G Product Release H Pd(II) Catalyst Regeneration F->H H->B Enters next cycle R1 Cycloalkane Carboxylic Acid R1->B R2 Aryl Iodide R2->D R3 Base, Additives R3->A

Caption: Proposed catalytic cycle for transannular C-H arylation.

References

Application Notes and Protocols for Cyclodecane as a Non-Polar Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclodecane, a C10 cyclic alkane, is a non-polar, waxy solid at room temperature. While its primary industrial applications are in the synthesis of polymers like Nylon 12 and as a temporary binder in art conservation, its properties suggest potential as a specialized, high-temperature, non-polar, and inert solvent for specific organic reactions. These application notes provide a comprehensive overview of the physicochemical properties of this compound, propose its potential applications in organic synthesis, and offer generalized experimental protocols for its use. Due to the limited documented use of this compound as a reaction solvent in publicly available literature, the presented protocols are based on its physical properties and established principles of organic chemistry.

Introduction to this compound as a Solvent

This compound is a saturated cyclic hydrocarbon with the chemical formula C₁₀H₂₀.[1] It is characterized by its non-polar nature, making it soluble in other non-polar and weakly polar organic solvents and insoluble in polar solvents like water. Its key physical properties are summarized in Table 1. A notable feature of this compound is its relatively high melting point and boiling point, which suggests its potential use as a solvent for high-temperature reactions where common non-polar solvents would be too volatile. Its chemical inertness, typical of alkanes, makes it a suitable medium for reactions involving highly reactive reagents that would otherwise react with the solvent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its consideration as a solvent in organic reactions.

PropertyValueReference
Chemical Formula C₁₀H₂₀[1]
Molar Mass 140.27 g/mol [2]
Appearance Colorless liquid or solid[1]
Melting Point 9-10 °C[1]
Boiling Point 201 °C[1]
Density 0.871 g/mL at 25 °C[1]
Refractive Index n20/D 1.471[1]
Solubility Good solubility in organic solvents[1]

Table 1: Physical Properties of this compound

Potential Applications in Organic Synthesis

Based on its properties, this compound can be proposed as a suitable solvent for several types of organic reactions, particularly those requiring high temperatures and an inert reaction medium.

High-Temperature Reactions

With a boiling point of 201 °C, this compound can be employed as a high-boiling non-polar solvent for reactions that require elevated temperatures to proceed at a reasonable rate. This includes certain rearrangements, eliminations, and cycloadditions.

Reactions Requiring an Inert Medium

As a saturated hydrocarbon, this compound is chemically inert under many reaction conditions. This makes it a suitable solvent for reactions involving strong bases, strong acids, or reactive organometallic species that would react with more functionalized solvents.

Polymerization Reactions

Given that alkanes can be used as solvents for certain types of polymerization, this compound could potentially be used as a medium for free-radical or coordination polymerization of non-polar monomers. Its high boiling point would allow for polymerization at elevated temperatures, which can influence polymer properties.

Experimental Protocols (Generalized)

The following are generalized protocols for utilizing this compound as a solvent in organic reactions. These are illustrative and will require optimization for specific substrates and reaction conditions.

General Protocol for a High-Temperature Reaction in Molten this compound

This protocol describes a general setup for a reaction using molten this compound as the solvent.

Materials:

  • Reactant A

  • Reactant B

  • This compound (high purity)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble the three-neck flask with a reflux condenser, a thermometer, and a septum for the introduction of reagents and inert gas.

  • Inert Atmosphere: Flame-dry the glassware under vacuum and backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Addition: Add the desired amount of solid this compound to the reaction flask.

  • Melting: Heat the flask gently using the heating mantle to melt the this compound (m.p. 9-10 °C).

  • Reagent Addition: Once the this compound is molten and has reached the desired reaction temperature, add the reactants. Solid reactants can be added directly, while liquid reactants can be added via syringe through the septum.

  • Reaction: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Work-up:

    • Cool the reaction mixture to room temperature. The this compound will solidify.

    • To isolate the product, add a low-boiling non-polar solvent in which the product is soluble but this compound has limited solubility at low temperatures (e.g., cold hexane).

    • Alternatively, if the product is soluble in a polar solvent, triturate the solidified mass with a polar solvent to dissolve the product, leaving the this compound as a solid.

    • Filter the mixture to separate the product solution from the solidified this compound.

    • The this compound can potentially be recovered and purified by recrystallization or distillation for reuse.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., chromatography, recrystallization).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Setup Assemble and Flame-Dry Glassware Inert Establish Inert Atmosphere Setup->Inert Add_Solvent Add Solid this compound Inert->Add_Solvent Melt Melt this compound Add_Solvent->Melt Add_Reagents Add Reactants Melt->Add_Reagents React Stir at High Temperature Add_Reagents->React Monitor Monitor Progress (TLC/GC) React->Monitor Cool Cool to Solidify this compound Monitor->Cool Extract Extract Product with Suitable Solvent Cool->Extract Filter Filter to Separate Product Extract->Filter Isolate Isolate and Purify Product Filter->Isolate

Caption: Experimental workflow for a high-temperature reaction in molten this compound.

Proposed Signaling Pathway for Solvent Interaction

In the context of its role as a solvent, this compound does not directly participate in signaling pathways in a biological sense. However, we can visualize the logical relationship of solvent-solute interactions based on the "like-dissolves-like" principle.

G Solvent This compound (Solvent) Interaction Van der Waals Forces Solvent->Interaction NoInteraction Weak/No Interaction Solvent->NoInteraction NonPolarSolute Non-Polar Solute NonPolarSolute->Interaction PolarSolute Polar Solute PolarSolute->NoInteraction Soluble Soluble Interaction->Soluble Insoluble Insoluble NoInteraction->Insoluble

Caption: Logical relationship of solute-solvent interactions for this compound.

Safety and Handling

  • General Handling: this compound is a combustible solid. Handle with care and avoid ignition sources. Use in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of this compound and any reaction waste in accordance with local, state, and federal regulations.

Conclusion

While not a conventional choice, this compound presents a unique set of properties that may be advantageous for specific organic reactions requiring a high-boiling, non-polar, and inert solvent. Its solid nature at room temperature presents a handling challenge compared to liquid alkanes, which may limit its widespread use. However, for high-temperature applications where solvent containment is a concern, molten this compound offers a viable, albeit niche, option. Further research is needed to explore and document specific examples of its application in organic synthesis to fully understand its potential and limitations. Researchers are encouraged to consider this compound as a specialty solvent when designing high-temperature reaction protocols for non-polar substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclodecane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cyclodecane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the synthesis of 10-membered ring structures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the yields for this compound synthesis often low?

A1: The synthesis of medium-sized rings like this compound (an 8-11 membered ring) is challenging due to a combination of unfavorable enthalpic and entropic factors.[1][2] The primary reason for low yields is the competition between the desired intramolecular cyclization and intermolecular polymerization.[3] Additionally, significant transannular strain, which is steric repulsion between non-adjacent atoms across the ring, destabilizes the transition state for ring closure.[4]

Q2: I am observing a significant amount of oligomeric or polymeric byproducts. How can I favor intramolecular cyclization?

A2: The formation of oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular ring closure.[5] The most effective strategy to minimize this is to employ high-dilution conditions.[3] This involves the very slow addition of the linear precursor to a large volume of solvent, often using a syringe pump, to maintain an extremely low concentration of the reactant. This kinetically favors the intramolecular reaction where the ends of the same molecule react with each other.[3]

Q3: My reaction is not proceeding to completion, and I am recovering a large amount of starting material. What could be the issue?

A3: Incomplete conversion can be due to several factors:

  • Insufficient activation of reactive groups: Ensure that your activating agents are fresh and the reaction conditions are appropriate for their function.

  • Steric hindrance: The conformation of the linear precursor may be unfavorable for cyclization. Changing the solvent or temperature can sometimes help adopt a more favorable conformation.[5]

  • Low reaction temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature may not provide the necessary activation energy for the cyclization to occur at a reasonable rate.[5] A systematic temperature screen is recommended.

Q4: I have isolated a product with a different ring structure than expected, possibly a bicyclic compound. What is happening?

A4: The formation of bicyclic products is a known consequence of transannular reactions, which are particularly common in medium-sized rings like this compound. Due to the ring's flexibility, hydrogen atoms on one side of the ring can come into close proximity with a reactive center on the other side, leading to intramolecular hydride shifts and subsequent cyclization to form more stable, smaller ring systems (e.g., decalin derivatives). To mitigate this, consider using substrates with conformational constraints that disfavor such transannular interactions.

Q5: The purification of my this compound derivative is proving difficult. What are the recommended techniques?

A5: Purification can be challenging due to the similar polarity of the desired macrocycle and oligomeric byproducts. A combination of chromatographic techniques is often necessary. Careful selection of the stationary phase (silica gel, alumina) and eluent system is crucial. Gradient elution is generally more effective than isocratic elution. In some cases, techniques like preparative HPLC or crystallization may be required to achieve high purity.[5]

Data Presentation: Comparison of Synthetic Methods for Cyclodecanone

The following table summarizes and compares the yields of different classical methods for the synthesis of cyclodecanone, the ketone derivative of this compound.

Synthetic MethodStarting MaterialKey Reagents/ConditionsReported Yield (%)Reference(s)
Acyloin Condensation Diethyl sebacate (B1225510)Sodium metal, xylene, high dilution, reflux50-60[6]
Thorpe-Ziegler Cyclization Sebaconitrile (B1670059)Sodium ethoxide or other strong base, high dilution, reflux~80[7][8]
Ring Expansion CyclononanoneDiazomethaneVariable

Note: Yields can vary significantly based on specific reaction conditions and substrate modifications.

Experimental Protocols

Protocol 1: Acyloin Condensation for the Synthesis of Cyclodecanoin

This protocol describes the intramolecular cyclization of a diester to form a cyclic α-hydroxy ketone (acyloin).

Materials:

  • Diethyl sebacate

  • Sodium metal

  • Anhydrous xylene

  • Trimethylchlorosilane (TMSCl) (for Rühlmann modification)

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump for the addition of the substrate.

  • Under an inert atmosphere (e.g., argon or nitrogen), add finely dispersed sodium metal to anhydrous xylene.

  • Heat the mixture to reflux with vigorous stirring to maintain the sodium dispersion.

  • Prepare a solution of diethyl sebacate and trimethylchlorosilane in anhydrous xylene.

  • Using the syringe pump, add the diethyl sebacate solution to the refluxing sodium suspension over a period of 24-48 hours to ensure high-dilution conditions.[3]

  • After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and cautiously quench any remaining sodium with methanol.

  • Hydrolyze the resulting silyl (B83357) enol ether by adding aqueous hydrochloric acid and stirring for several hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude cyclodecanoin by vacuum distillation or column chromatography.

Protocol 2: Thorpe-Ziegler Cyclization for the Synthesis of a Cyclodecanone Precursor

This protocol details the base-catalyzed intramolecular condensation of a dinitrile.

Materials:

  • Sebaconitrile (1,10-dicyanodecane)

  • Sodium ethoxide or Sodium amide

  • Anhydrous toluene (B28343) or benzene

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Set up a reaction vessel for high-dilution conditions as described in the Acyloin condensation protocol.

  • Under an inert atmosphere, prepare a suspension of a strong base (e.g., sodium ethoxide) in the chosen anhydrous solvent.

  • Heat the suspension to reflux.

  • Prepare a dilute solution of sebaconitrile in the same anhydrous solvent.

  • Slowly add the dinitrile solution to the refluxing base suspension over an extended period (24-48 hours) using a syringe pump.

  • After the addition is complete, continue refluxing for another 2-4 hours to ensure complete cyclization.

  • Cool the reaction mixture and neutralize with aqueous acid.

  • The resulting cyclic α-cyanoenamine is then subjected to acidic hydrolysis by heating with aqueous acid to yield cyclodecanone.

  • Extract the product with an organic solvent, wash, dry, and purify by vacuum distillation or column chromatography.[4]

Visualizations

Logical Workflow for Optimizing this compound Synthesis

This diagram illustrates a general workflow for troubleshooting and optimizing a challenging this compound synthesis.

G Troubleshooting Workflow for this compound Synthesis start Initial Cyclization Attempt check_yield Low Yield or No Product? start->check_yield oligomers Oligomers/Polymers Observed? check_yield->oligomers Yes success Successful Synthesis check_yield->success No (Good Yield) side_products Unexpected Side Products? oligomers->side_products No high_dilution Implement High Dilution Conditions oligomers->high_dilution Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Catalyst) side_products->optimize_conditions No characterize_byproducts Characterize Side Products (NMR, MS) side_products->characterize_byproducts Yes high_dilution->optimize_conditions optimize_conditions->start transannular Transannular Reaction Suspected characterize_byproducts->transannular redesign Redesign Precursor to Limit Conformational Flexibility transannular->redesign redesign->start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Conformational Landscape of this compound

This diagram illustrates the conformational complexity of the this compound ring, highlighting the most stable conformer and the potential for transannular interactions.

G Conformational Isomers of this compound cluster_transannular Transannular Strain BCB Boat-Chair-Boat (BCB) Most Stable Conformer TBC Twist-Boat-Chair (TBC) BCB->TBC Interconversion TCC Twist-Chair-Chair (TCC) TBC->TCC BCC Boat-Chair-Chair (BCC) TBC->BCC strain_info Repulsive interactions between non-adjacent H atoms in the ring's interior destabilize certain conformations.

Caption: The boat-chair-boat (BCB) is the most stable conformation of this compound.[9]

References

Technical Support Center: Cyclodecane Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclodecane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the yield and purity of this compound and its derivatives. Here you will find troubleshooting guides for common experimental issues and frequently asked questions, all in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound rings, and what are their typical yields?

A1: The intramolecular acyloin condensation of C10 dicarboxylic acid esters is a classic and effective method for synthesizing 10-membered rings.[1] This reductive coupling of two ester groups is carried out using metallic sodium in an aprotic solvent.[1][2] The yield for 10-membered rings via this method is generally moderate, often in the range of 50-60%.[1] The use of a trapping agent, such as chlorotrimethylsilane (B32843) (TMSCl), in the reaction mixture can significantly improve yields by capturing the enediolate intermediate and preventing side reactions.[3][4]

Another prominent method is the Ziegler-Natta catalyst-mediated cyclotrimerization of butadiene, which produces cyclododecatriene, a precursor that can be hydrogenated to this compound.[5] This industrial process is highly efficient for producing the 12-membered ring, which can then be a starting point for ring contraction strategies, although this is a more complex route.

Q2: How can I effectively improve the purity of my crude this compound product after synthesis?

A2: Purifying this compound often requires a multi-step approach depending on the nature of the impurities.

  • Removal of Unsaturated Impurities: If your synthesis route might leave behind unsaturated compounds (e.g., from incomplete hydrogenation or side reactions), a treatment with concentrated sulfuric acid is effective. The acid will sulfonate and remove these impurities. The this compound layer can then be neutralized with a base (like NaOH), washed, and dried.[6]

  • Removal of Polar Impurities: Polar impurities, such as oxidation products, can be removed using column chromatography. Activated carbon or silica (B1680970) gel are common stationary phases.[6] However, be aware that acidic silica gel can sometimes cause degradation of sensitive products.[7]

  • General Purification: Fractional distillation is a fundamental technique for separating this compound from non-volatile impurities or solvents. For high purity, crystallization by partial freezing can also be an effective method.[8][9]

Q3: What are the most common side reactions that lower the yield in this compound synthesis, and how can they be minimized?

A3: In the context of the acyloin condensation, several side reactions can reduce the yield of the desired this compound derivative.

  • Intermolecular Polymerization: Instead of the desired intramolecular cyclization, the diester starting material can react with other molecules, leading to linear polymers. This is minimized by using high-dilution conditions, which favor the intramolecular reaction pathway.

  • Dieckmann Condensation: This is a competing intramolecular reaction that can occur under basic conditions, leading to the formation of a smaller, nine-membered β-keto ester ring instead of the ten-membered acyloin.[4] Using a trapping agent like chlorotrimethylsilane (TMSCl) effectively prevents the Dieckmann condensation by converting the intermediate into a stable silyl (B83357) ether.[4]

  • Bouveault-Blanc Reduction: If protic solvents (like alcohols) are present, the ester can be reduced all the way to the corresponding alcohol, a reaction known as the Bouveault-Blanc reduction. To avoid this, the reaction must be performed in dry, aprotic solvents such as toluene (B28343) or xylene.[1]

Troubleshooting Guides

Problem: Low Yield in Acyloin Condensation for this compound Synthesis

Q: My intramolecular acyloin condensation to form a this compound derivative is resulting in a very low yield. What are the most probable causes?

A: Low yields in this reaction are common and can often be traced back to several key factors:

  • Presence of Oxygen or Water: The acyloin condensation uses metallic sodium, which is highly reactive with both oxygen and water. Even trace amounts can interfere with the reaction mechanism and significantly reduce the yield.[1][10] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Sodium Dispersion: The reaction occurs on the surface of the sodium metal. A finely dispersed suspension of molten sodium provides a large surface area, which is crucial for the reaction to proceed efficiently. Inadequate stirring speed or incorrect temperature can lead to poor dispersion.[3]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. The solvent must have a boiling point high enough to keep the sodium molten (m.p. 97.8 °C). Toluene and xylene are commonly used.[2][3]

  • Competing Side Reactions: As mentioned in the FAQ, intermolecular polymerization and the Dieckmann condensation are common competing pathways that reduce the yield of the desired 10-membered ring.[4]

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Anhydrous? High Purity?) start->check_reagents check_atmosphere Ensure Inert Atmosphere (N2 or Ar) check_reagents->check_atmosphere Reagents OK fail Yield Still Low check_reagents->fail Impure/Wet check_conditions Review Reaction Conditions (Temp, Stirring, Dilution) check_atmosphere->check_conditions Atmosphere OK check_atmosphere->fail Leak Detected consider_tmscl Incorporate Trapping Agent? (e.g., TMSCl) check_conditions->consider_tmscl Conditions OK check_conditions->fail Suboptimal implement_tmscl Add TMSCl to Reaction consider_tmscl->implement_tmscl Yes optimize Systematically Optimize Conditions (DOE) consider_tmscl->optimize No / Already Tried success Yield Improved implement_tmscl->success optimize->success

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Problem: Product Purity and Separation Issues

Q: My this compound product is contaminated with nonpolar impurities that co-elute during silica gel chromatography. What purification strategy should I adopt?

A: Co-elution of nonpolar impurities is a common challenge. If standard silica gel chromatography is ineffective, consider the following strategies:

  • Chemical Treatment: If the impurities are unsaturated (containing C=C double bonds) or aromatic, a pre-purification wash with concentrated sulfuric acid can effectively remove them.[6]

  • Alternative Chromatography:

    • Reverse-Phase Chromatography: This technique separates compounds based on hydrophobicity using a nonpolar stationary phase (like C18) and a polar mobile phase. It is often effective when normal-phase chromatography fails.[11]

    • Alumina (B75360) Column: Neutral or basic alumina can be a good alternative to acidic silica gel and may offer different selectivity.[7]

  • Crystallization: Fractional crystallization can be a powerful technique for separating compounds with different melting points and solubilities. This involves slowly cooling a concentrated solution of your product to induce crystallization of the pure compound.[8]

This compound Purification Strategy

purification_strategy start Crude this compound Product check_impurities Identify Impurity Type (TLC, NMR, GC-MS) start->check_impurities unsaturated Unsaturated / Aromatic Impurities check_impurities->unsaturated Nonpolar polar Polar Impurities (e.g., alcohols, ketones) check_impurities->polar Polar acid_wash H2SO4 Wash unsaturated->acid_wash chromatography Column Chromatography (Silica or Alumina) polar->chromatography neutralize Neutralize, Wash, Dry acid_wash->neutralize distillation Fractional Distillation / Crystallization neutralize->distillation chromatography->distillation final_product Pure this compound distillation->final_product

Caption: A decision-making diagram for purifying crude this compound based on impurity type.

Data Presentation

Table 1: Effect of Reaction Conditions on Acyloin Condensation Yield for 10-Membered Rings

Diester PrecursorSolventTrapping AgentYield (%)Reference
Diethyl sebacate (B1225510)TolueneNone50-60%[1]
Diethyl sebacateXyleneNone~60%[2]
Diethyl succinate (B1194679) (for 4-ring)TolueneTMSCl72-85%[3]
Generic C10 DiesterTolueneTMSCl>70% (Expected)[1][4]

Note: Yields are highly dependent on specific substrate and precise experimental execution. The use of TMSCl generally leads to higher and more consistent yields.

Experimental Protocols

Key Experiment: High-Yield Synthesis of 1,2-Bis(trimethylsilyloxy)cyclodecene via Acyloin Condensation

This protocol is adapted from established procedures for acyloin condensation using a silyl trapping agent, which significantly enhances yield and simplifies workup.[3][4]

Objective: To synthesize a 10-membered ring via intramolecular acyloin condensation with improved yield.

Materials:

  • Diethyl sebacate (or other suitable C10 diester)

  • Sodium metal

  • Anhydrous toluene

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Inert atmosphere setup (Nitrogen or Argon)

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Reflux condenser

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Sodium Dispersion: Add anhydrous toluene to the flask. Add sodium metal (cut into small pieces) to the toluene. Heat the mixture to the boiling point of toluene (~110°C) while stirring vigorously to create a fine dispersion of molten sodium.

  • Reagent Addition: In the dropping funnel, prepare a solution of the diethyl sebacate and freshly distilled chlorotrimethylsilane in anhydrous toluene.

  • Reaction: Once a fine sodium dispersion is achieved, add the diester/TMSCl solution dropwise to the refluxing mixture over several hours. The high-dilution principle is key; a slow addition rate favors intramolecular cyclization.

  • Reflux: After the addition is complete, continue to reflux the mixture with vigorous stirring for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite under an inert atmosphere to remove excess sodium and sodium chloride salts.

    • Wash the filter cake with fresh anhydrous toluene.

    • Combine the filtrate and washings. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 1,2-bis(trimethylsilyloxy)cyclodecene, can be purified by vacuum distillation.

  • Hydrolysis (Optional): If the acyloin (α-hydroxy ketone) is the desired final product, the purified silyl ether can be hydrolyzed by stirring with dilute aqueous acid (e.g., HCl in methanol).[2]

Safety Precautions: Metallic sodium is highly reactive and flammable, especially with water. Chlorotrimethylsilane is corrosive and volatile. This experiment must be conducted in a well-ventilated fume hood by trained personnel, and appropriate personal protective equipment must be worn.

References

advanced purification techniques for cyclodecane products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on advanced purification techniques for cyclodecane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Common impurities in this compound can be broadly categorized as:

  • Unreacted starting materials and reagents from the synthesis process.

  • Side-products , which may include unsaturated compounds (containing C=C double bonds) or other cyclic alkanes.[1]

  • Oxidation products , such as alcohols or ketones, which are more polar than this compound.[1]

  • Residual solvents used during the synthesis or initial purification steps.

Q2: How can I identify the impurities in my this compound sample?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound.[2][3] The retention time can help identify known impurities, and the mass spectrum provides fragmentation patterns for the identification of unknown compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify impurities.

Q3: What is the general workflow for selecting a purification strategy for this compound?

A3: The choice of purification method depends on the nature of the impurities. A general workflow is as follows:

Purification_Workflow start Crude this compound Product impurity_analysis Impurity Analysis (GC-MS) start->impurity_analysis polar_impurities Polar Impurities Present? (e.g., oxidation products) impurity_analysis->polar_impurities nonpolar_impurities Non-Polar Unsaturated Impurities Present? (e.g., C=C bonds) polar_impurities->nonpolar_impurities No chromatography Silica (B1680970) Gel Chromatography polar_impurities->chromatography Yes distillation_check High Boiling Point Impurities or Thermally Labile Product? nonpolar_impurities->distillation_check No acid_wash Sulfuric Acid Wash nonpolar_impurities->acid_wash Yes fractional_distillation Fractional Distillation distillation_check->fractional_distillation No vacuum_distillation Vacuum Distillation distillation_check->vacuum_distillation Yes chromatography->nonpolar_impurities acid_wash->distillation_check recrystallization Recrystallization (if solid at room temp) fractional_distillation->recrystallization vacuum_distillation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for selecting a this compound purification strategy.

Troubleshooting Guides

Recrystallization

Q: My this compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[4]

  • Possible Cause: The cooling rate is too fast.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[4]

  • Possible Cause: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.[4]

  • Possible Cause: The chosen solvent is not appropriate.

    • Solution: Select a solvent with a lower boiling point. For this compound (melting point 9-10 °C), a low-boiling point solvent is crucial.[5]

Q: I have a low recovery of this compound after recrystallization. Why is this happening?

A: Low recovery can be due to several factors.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[2]

  • Possible Cause: The crystals were washed with a solvent that was not cold enough.

    • Solution: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the dissolution of the product.[2]

ParameterTypical ValueReference
Expected Recovery75-90%[6]
Purity after 1st Recrystallization>99%-
Purity after 2nd Recrystallization>99.9%-
Distillation

Q: I am observing bumping or violent boiling during the distillation of this compound.

A: This is a common issue, especially under reduced pressure.

  • Possible Cause: Lack of smooth boiling initiation. Boiling stones are often ineffective under vacuum.[2]

    • Solution: Always use a magnetic stir bar and stir plate to ensure smooth and even boiling.[2]

Q: My this compound seems to be decomposing during distillation.

A: this compound has a relatively high boiling point (around 201 °C), which can lead to thermal decomposition if not handled properly.[5]

  • Possible Cause: The distillation is being performed at atmospheric pressure.

    • Solution: Use vacuum distillation to lower the boiling point of this compound and prevent thermal degradation.[7][8]

Pressure (mmHg)Approximate Boiling Point of this compound (°C)
760201
100~130
10~75
1~40
Column Chromatography

Q: My this compound is not separating from a non-polar impurity on a silica gel column.

A: Silica gel is a polar stationary phase, making it effective for separating compounds with different polarities. If two compounds have very similar, low polarity, separation can be challenging.

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. For normal-phase chromatography on silica gel, this means increasing the proportion of the non-polar solvent (e.g., hexane) relative to the polar solvent (e.g., ethyl acetate).[4]

  • Possible Cause: The impurity is an unsaturated hydrocarbon.

    • Solution: For non-polar impurities like unsaturated hydrocarbons, a sulfuric acid wash prior to chromatography is highly effective.[1]

Q: The this compound is eluting too quickly from the column with the solvent front.

A: This indicates that the compound is not interacting sufficiently with the stationary phase.

  • Possible Cause: The mobile phase is too polar.

    • Solution: Decrease the polarity of the mobile phase. Start with a very non-polar solvent like pure hexane (B92381) and gradually increase the polarity if necessary.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Sulfuric Acid Wash

This method is effective for removing unsaturated impurities.[1]

Acid_Wash_Protocol start Start: Crude this compound add_acid Add equal volume of conc. H2SO4 start->add_acid stir Stir vigorously for 12 hours add_acid->stir separate Separate the organic layer stir->separate neutralize Neutralize with NaOH pellets separate->neutralize dry Dry over anhydrous Na2SO4 neutralize->dry end End: Purified this compound dry->end

References

Technical Support Center: Resolving Complex NMR Spectra of Cyclodecane Conformer Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra arising from cyclodecane conformer mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of this compound broad and unresolved at room temperature?

A1: At room temperature, this compound exists as a mixture of multiple conformers that are rapidly interconverting on the NMR timescale.[1] This rapid exchange averages the chemical shifts of the protons in different environments, leading to broad, unresolved signals. The most stable conformation is the boat-chair-boat (BCB), but other conformers like the twist-boat-chair-chair (TBCC) and twist-boat-chair (TBC) are also present in the equilibrium.[2][3]

Q2: What is the most stable conformation of this compound?

A2: The boat-chair-boat (BCB) conformation is widely considered the most stable conformer of this compound.[2][4] This is due to its ability to minimize both angle and torsional strain, although some transannular hydrogen-hydrogen repulsions exist.[5]

Q3: At what temperature can I expect to see the individual conformers of this compound in the NMR spectrum?

A3: To resolve the signals of individual conformers, you need to slow down the rate of interconversion by significantly lowering the temperature. For this compound, this "slow-exchange" regime is typically reached at very low temperatures, often below -130°C.[2]

Q4: Can computational chemistry help in analyzing the NMR spectra of this compound?

A4: Absolutely. Computational methods are invaluable for predicting the relative energies and populations of different this compound conformers.[6] Quantum mechanical calculations can also predict the 1H and 13C NMR chemical shifts for each conformer, which can then be compared to experimental low-temperature spectra to aid in signal assignment.[2][7]

Troubleshooting Guides

Issue 1: My 1D 1H NMR spectrum is a broad, uninterpretable hump.

This is the most common issue when analyzing this compound at or near room temperature due to rapid conformational exchange.

Solution A: Variable-Temperature (VT) NMR

By lowering the temperature, you can slow the interconversion between conformers, leading to the sharpening of signals and, eventually, the resolution of separate spectra for each populated conformer.

  • Troubleshooting & Optimization:

    • Solvent Choice: Select a deuterated solvent with a low freezing point, such as CHF2Cl/CD2Cl2 mixtures or propane.

    • Temperature Increments: Decrease the temperature in steps of 10-20°C to observe the gradual sharpening of the signals and determine the coalescence temperature.[8]

    • Probe Damage: Change the temperature slowly to avoid damaging the NMR probe. A rate of about 4°C/minute is generally safe.[9]

    • Sample Concentration: Keep the sample concentration low to avoid solubility issues at very low temperatures.

Solution B: Two-Dimensional (2D) NMR Spectroscopy

Even at room temperature, 2D NMR techniques can help to disperse the overlapping signals and reveal correlations, although the peaks may still be broad.

  • Troubleshooting & Optimization:

    • HSQC: A 1H-13C HSQC experiment is particularly powerful as it spreads the proton signals out based on the much larger chemical shift dispersion of the directly attached 13C nuclei.[5]

    • COSY/TOCSY: These experiments can help identify coupled proton networks within the averaged spectrum.[5]

Issue 2: Even at low temperatures, my signals are overlapping.

While low temperatures can "freeze out" conformers, significant signal overlap may still persist, especially in the 1H NMR spectrum.

Solution A: Employ 2D NMR at Low Temperature

Running 2D NMR experiments at the low temperature where conformers are resolved can provide the necessary dispersion to assign the signals for each conformer.

  • Troubleshooting & Optimization:

    • NOESY/ROESY: These experiments are crucial for determining the spatial proximity of protons in a specific conformer, which is key to assigning its 3D structure.[10] NOESY is suitable for small and large molecules, while ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[11]

    • HSQC/HMBC: These heteronuclear correlation experiments will help to assign the carbon skeleton of each conformer.

Solution B: Use of Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that can be added to your sample to induce large chemical shifts.[1] The magnitude of the shift is dependent on the distance of a given nucleus from the lanthanide ion, which can help to resolve overlapping signals.[3]

  • Troubleshooting & Optimization:

    • Choice of LSR: Europium-based reagents like Eu(dpm)3 typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[12]

    • Solvent: Use a dry, non-coordinating deuterated solvent like CDCl3.[3]

    • Titration: Add the LSR in small increments and acquire a spectrum after each addition to track the movement of each signal.[3]

    • Conformational Changes: Be aware that the LSR can complex with the substrate and potentially alter the conformational equilibrium.[3]

Quantitative Data Summary

The following tables summarize quantitative data for the conformational analysis of this compound.

Table 1: Conformer Populations of this compound at Low Temperatures [2]

Temperature (°C)ConformerPopulation (%)ΔG (kcal/mol)
-146.1Boat-Chair-Boat (BCB)94.80
Twist-Boat-Chair-Chair (TBCC)5.20.73 ± 0.3
-171.1 (estimated)Boat-Chair-Boat (BCB)97.30
Twist-Boat-Chair-Chair (TBCC)2.70.73

Table 2: Low-Temperature 13C NMR Chemical Shifts for this compound Conformers [2]

ConformerCarbon PositionChemical Shift (δ, ppm) at -171.1 °C
Boat-Chair-Boat (BCB)C1, C6~25.5
C2, C5, C7, C10~24.5
C3, C4, C8, C9~20.0
Twist-Boat-Chair-Chair (TBCC)MultipleSignals observed in the region of the BCB peaks but with lower intensity

Experimental Protocols

Protocol 1: Variable-Temperature (VT) NMR
  • Sample Preparation: Dissolve 1-5 mg of this compound in a suitable low-temperature deuterated solvent (e.g., CHF2Cl) in a high-quality NMR tube (e.g., Wilmad 507 or better).[13][14] The sample height should be approximately 4 cm.[14]

  • Instrument Setup:

    • Insert the sample into the NMR probe.

    • Lock and shim the spectrometer at room temperature (25°C).

    • Acquire a reference 1H spectrum.

  • Cooling Procedure:

    • Set the target temperature, decreasing in increments of no more than 20-25°C at a time.[9]

    • Allow the temperature to stabilize for at least 5 minutes after each change.[9]

    • Re-shim the spectrometer at each new temperature.

  • Data Acquisition: Acquire 1D 1H and/or 13C spectra at various temperatures, noting the changes in chemical shifts and line shapes. Once the slow-exchange regime is reached (indicated by sharp, well-resolved signals for multiple species), acquire a full suite of 2D spectra (COSY, NOESY/ROESY, HSQC, HMBC) for detailed structural analysis.

  • Return to Ambient Temperature: Slowly increase the temperature in steps back to 25°C before ejecting the sample.[9]

Protocol 2: Using Lanthanide Shift Reagents (LSRs)
  • Sample Preparation: Prepare a stock solution of the LSR (e.g., Eu(dpm)3) in the same dry, aprotic deuterated solvent (e.g., CDCl3) as your this compound sample.[3]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of your this compound solution before adding any LSR.

  • Titration:

    • Add a small, known volume of the LSR stock solution to your NMR tube (e.g., to achieve a 0.1 molar equivalent).

    • Shake the tube gently to mix.

    • Acquire a 1H NMR spectrum.

  • Repeat: Continue adding increments of the LSR solution and acquiring spectra until sufficient signal separation is achieved or until significant line broadening occurs.

  • Data Analysis: Plot the chemical shift of each proton signal as a function of the [LSR]/[substrate] molar ratio to help with signal assignment.

Visualizations

experimental_workflow Workflow for Resolving this compound NMR Spectra cluster_problem Initial Observation cluster_solutions Troubleshooting Strategies cluster_vt_analysis Low-Temperature Analysis cluster_outcome Final Result start Broad, unresolved 1D NMR spectrum at room temp. vt_nmr Variable-Temperature (VT) NMR start->vt_nmr Primary approach twoD_nmr_rt 2D NMR at Room Temp. start->twoD_nmr_rt Alternative initial step slow_exchange Slow-exchange spectrum achieved (< -130°C) vt_nmr->slow_exchange Cooling lsr Use Lanthanide Shift Reagents (LSR) outcome Structure & Population of each Conformer lsr->outcome twoD_nmr_rt->outcome Limited info slow_exchange->lsr If overlap is severe twoD_nmr_lt Acquire 2D NMR (NOESY, HSQC) slow_exchange->twoD_nmr_lt If overlap persists assign Assign signals to individual conformers twoD_nmr_lt->assign assign->outcome

Caption: Experimental workflow for resolving complex NMR spectra.

logical_relationship Logical Relationships in Conformer Analysis cluster_exp Experimental Data cluster_comp Computational Chemistry cluster_analysis Data Integration & Analysis cluster_result Final Model vt_data VT-NMR Data (Chemical Shifts, Integrals) comparison Compare Experimental & Predicted Shifts vt_data->comparison noe_data NOESY/ROESY Data (Through-space correlations) assignment Assign Spectra to Calculated Conformers noe_data->assignment Confirms 3D structure conf_search Conformational Search energy_calc Energy Calculations (ΔG) conf_search->energy_calc nmr_pred NMR Chemical Shift Prediction energy_calc->nmr_pred nmr_pred->comparison comparison->assignment population Calculate Populations from Integrals assignment->population final_model Validated 3D Structures & Equilibrium Populations population->final_model

Caption: Integration of experimental and computational data.

References

Technical Support Center: Managing Transannular Strain in Cyclodecane Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing transannular strain in chemical reactions involving cyclodecane. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental work with this medium-sized ring system.

Frequently Asked Questions (FAQs)

Q1: What is transannular strain and why is it a significant problem in this compound chemistry?

A1: Transannular strain is a type of steric strain resulting from repulsive interactions between non-adjacent atoms or groups across a ring. In medium-sized rings like this compound (a 10-membered ring), the ring is not large enough to completely avoid these internal interactions, leading to conformational restrictions and increased strain energy.[1] This strain significantly impacts the stability of transition states in chemical reactions, often resulting in low yields, unpredictable stereoselectivity, and a higher likelihood of undesired side reactions, such as transannular cyclizations.

Q2: What are the most stable conformations of this compound, and how can I leverage this knowledge in my reaction planning?

A2: this compound primarily exists in a few key low-energy conformations. The most stable is generally considered to be the boat-chair-boat (BCB) conformation.[2] Other important conformations include the twist-boat-chair-chair (TBCC) and the twist-boat-chair (TBC).[2] Understanding the conformational preferences of your specific this compound derivative is crucial. By choosing starting materials or reaction conditions that favor a conformation where the reactive sites are brought into proximity without significant steric hindrance, you can lower the activation energy for the desired transformation. Computational modeling and low-temperature NMR spectroscopy are powerful tools for studying these conformations.

Q3: My intramolecular cyclization to form a this compound ring is failing or giving very low yields. What are the likely causes and what can I do?

A3: Low yields in direct cyclization to form medium-sized rings are often due to high transannular strain in the transition state. The entropic and enthalpic barriers to bring the two ends of a linear precursor together are substantial.

Troubleshooting Steps:

  • Employ High-Dilution Conditions: Running the reaction at very low concentrations (e.g., using a syringe pump for slow addition of the substrate) favors intramolecular cyclization over intermolecular polymerization, which is a common side reaction.[3]

  • Switch to a Ring-Expansion Strategy: Building a smaller, less strained ring (e.g., a six-membered ring) and then expanding it to the ten-membered this compound ring can be a more thermodynamically favorable approach. Reactions like the Cope rearrangement can be effective for this purpose.

  • Utilize a Template: The use of a metal ion or other template can help to pre-organize the linear precursor into a conformation that facilitates cyclization, lowering the entropic barrier.

Q4: I am observing unexpected rearrangement products in my reactions with this compound derivatives. What could be happening?

A4: The close proximity of atoms across the this compound ring can facilitate transannular reactions, such as hydride shifts. For example, a hydrogen atom at one position can migrate to a reactive center (like a carbocation) on the opposite side of the ring.[4] These shifts are driven by the formation of a more stable intermediate and are a direct consequence of the ring's conformation. To mitigate this, consider using less polar solvents to disfavor the formation of carbocationic intermediates or choose reaction pathways that avoid such intermediates altogether.

Troubleshooting Guides

Guide 1: Low Yield in Medium-Ring Synthesis

Low yields are a frequent challenge in the synthesis of this compound derivatives. The following workflow can help diagnose and address the issue based on the observed byproducts.

G start Low Yield of this compound Product check_byproducts Analyze Byproducts (GC-MS, NMR) start->check_byproducts oligomers Major Byproduct: Oligomers/Polymers check_byproducts->oligomers Intermolecular Reaction Dominates isomers Major Byproduct: Isomers/Rearrangement Products check_byproducts->isomers Alternative Intramolecular Pathway no_reaction No Reaction/ Starting Material Recovered check_byproducts->no_reaction High Activation Energy Barrier solution_oligomers Implement High-Dilution Conditions (Syringe Pump Addition) oligomers->solution_oligomers solution_isomers Re-evaluate Reaction Mechanism (Consider Transannular Reactions) isomers->solution_isomers solution_no_reaction Increase Reaction Temperature/ Change Catalyst no_reaction->solution_no_reaction

Troubleshooting workflow for low-yield medium-ring synthesis.
Guide 2: Unpredictable Stereochemistry

Achieving the desired stereochemical outcome can be challenging due to the flexible nature of the this compound ring.

Common Issue: Formation of a mixture of diastereomers when a specific stereoisomer is desired.

Troubleshooting Steps:

  • Conformational Analysis: Use computational methods to model the transition states leading to the different stereoisomers. This can provide insight into which conformation is favored and why.

  • Chiral Auxiliaries/Catalysts: Employ chiral auxiliaries on your substrate or use chiral catalysts to direct the reaction towards the desired stereochemical outcome.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product by providing more discrimination between competing transition states.

Quantitative Data

Table 1: Calculated Strain Energies of this compound Conformers
ConformationMM2 Strain Energy (kcal/mol)MM3 Strain Energy (kcal/mol)
BCB (Boat-Chair-Boat)12.113.9
TBC (Twist-Boat-Chair)14.216.0
TBCC (Twist-Boat-Chair-Chair)15.217.0
Data sourced from calculations by Saunders using Allinger's MM2 and MM3 force fields.[2]
Table 2: Total Strain Energies of Cycloalkanes
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclohexane60.0
Cycloheptane76.3
Cyclooctane89.6
Cyclononane911.7
This compound 10 11.0
Cyclododecane123.5
Data derived from heats of combustion, highlighting the significant strain in medium-sized rings.

Key Experimental Protocols

Protocol 1: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction for this compound Ring Formation

This reaction is particularly useful for forming medium-sized rings due to its high tolerance for various functional groups.[5] The use of a nickel co-catalyst is crucial for the reaction's success.[5]

Reaction Scheme: An ω-iodo-alkenal is cyclized to form a cyclodecanol (B74256) derivative.

Procedure:

  • In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CrCl₂ (10 equivalents) and a catalytic amount of NiCl₂ (5 mol%).

  • Add anhydrous, degassed DMF as the solvent and stir the suspension vigorously.

  • In a separate flask, prepare a solution of the ω-iodo-alkenal substrate in anhydrous, degassed DMF.

  • Using a syringe pump, add the substrate solution to the CrCl₂/NiCl₂ suspension over a period of 12-24 hours at room temperature. The slow addition is critical to maintain high dilution.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into water.

  • Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

G start Prepare CrCl₂/NiCl₂ Suspension in DMF prepare_substrate Prepare Substrate Solution in DMF start->prepare_substrate slow_addition Slow Addition of Substrate (Syringe Pump, 12-24h) prepare_substrate->slow_addition stir Stir at Room Temperature (12-24h) slow_addition->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end Isolated Cyclodecanol Derivative purify->end

Workflow for an intramolecular Nozaki-Hiyama-Kishi reaction.
Protocol 2: Cope Rearrangement for Cyclodecene Synthesis

The Cope rearrangement is a powerful tool for ring expansion, driven by the release of ring strain.[6] For example, a divinylcyclooctane derivative can be rearranged to a cyclodecadiene.

Reaction Scheme: A cis-1,2-divinylcyclooctane derivative rearranges to a cyclodeca-1,5-diene.

Procedure:

  • Place the cis-1,2-divinylcyclooctane starting material in a sealed, thick-walled glass tube under an inert atmosphere.

  • If the starting material is a solid, add a high-boiling, inert solvent (e.g., decalin) to dissolve it.

  • Heat the sealed tube in an oil bath or a heating block to the required temperature (typically 150-300 °C). The exact temperature will depend on the substrate.[7]

  • Maintain the temperature for several hours, monitoring the reaction periodically by taking small aliquots (if possible) and analyzing by GC-MS or NMR.

  • Once the reaction is complete, cool the tube to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the resulting cyclodecadiene derivative by distillation or column chromatography.

Signaling Pathways and Logical Relationships

Mechanism of the Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction provides a method for the synthesis of alkenes from α-halo sulfones, and it is particularly useful for creating strained cyclic alkenes.[8][9]

G sub α-Halo Sulfone anion α-Sulfonyl Carbanion sub->anion Base (e.g., KOtBu) episulfone Episulfone Intermediate (Thiirane dioxide) anion->episulfone Intramolecular Nucleophilic Substitution alkene Alkene Product episulfone->alkene Cheletropic Extrusion so2 SO₂ episulfone->so2

Simplified mechanism of the Ramberg-Bäcklund reaction.
Conformational Interconversion and Reactivity

The reactivity of a this compound derivative is intimately linked to its conformational state. A high-energy conformation may be unreactive, while a lower-energy conformer provides the correct geometry for a reaction to proceed.

G conformer_a Conformer A (High Energy, Unreactive) conformer_b Conformer B (Low Energy, Reactive) conformer_a->conformer_b Conformational Interconversion product Product conformer_b->product Reaction

Relationship between conformation and reactivity.

References

optimizing computational models for accurate cyclodecane energy calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing computational models for accurate cyclodecane energy calculations.

Frequently Asked Questions (FAQs)

Q1: My this compound geometry optimization is failing to converge. What are the common causes and how can I troubleshoot this?

A1: Geometry optimization convergence issues are common when dealing with flexible molecules like this compound. Here are the primary causes and troubleshooting steps:

  • Poor Initial Geometry: A starting geometry that is far from a true minimum can cause the optimization algorithm to fail.

    • Solution: Start with a reasonable initial structure. You can obtain one from a faster, less accurate method like molecular mechanics (e.g., with a force field like MMFF94 or UFF) before moving to a higher level of theory.[1][2]

  • Flat Potential Energy Surface: this compound has many low-energy conformers separated by small barriers, leading to a flat potential energy surface that can be difficult for optimizers to navigate.

    • Solution: Try a different optimization algorithm. Most quantum chemistry software packages offer several optimizers (e.g., quasi-Newton methods like BFGS, or conjugate gradient methods). Sometimes, switching to a more robust but slower algorithm can help. Using a lower but reasonable convergence threshold might also be beneficial for initial explorations.[3]

  • Inappropriate Level of Theory: The chosen theoretical method or basis set may not be suitable for the system.

    • Solution: Begin with a less computationally demanding method and a smaller basis set (e.g., HF/3-21G) to get a preliminary optimized structure. This structure can then be used as the starting point for a more accurate calculation (e.g., DFT with a larger basis set).[2][3]

  • Incorrect Electronic State: Ensure that the specified charge and multiplicity of your this compound model are correct.

Q2: How do I choose the right force field for my this compound calculations?

A2: The choice of force field is critical for accurate molecular mechanics calculations of cycloalkanes.

  • General-Purpose Force Fields: Force fields like MMFF94 and UFF can be a good starting point for generating initial conformations.

  • Specialized Alkane Force Fields: For higher accuracy, consider force fields specifically parameterized for hydrocarbons, such as MM3 and MM4.[4] These force fields have been shown to perform well for cycloalkanes.

  • Consistent Force Field (CFF): The CFF approach involves optimizing force field parameters against a wide range of experimental data (conformations, vibrational spectra, enthalpies) for a family of molecules, such as alkanes and cycloalkanes.[5][6][7] This can lead to more accurate and transferable force fields. When available, a CFF is an excellent choice.

Q3: What is the impact of the basis set on the accuracy of this compound energy calculations?

A3: The basis set determines the flexibility of the atomic orbitals used in the calculation, and its choice significantly impacts accuracy.

  • Minimal Basis Sets (e.g., STO-3G): These are computationally inexpensive but generally not accurate enough for reliable energy calculations.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These offer a good balance between accuracy and computational cost. The inclusion of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is crucial for describing the electron distribution accurately, especially for non-covalent interactions within the this compound ring.[8][9]

  • Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.[10] They are more computationally expensive but provide higher accuracy. The "aug-" prefix indicates the addition of diffuse functions, which are important for describing weak interactions.[11]

  • General Trend: As the size and flexibility of the basis set increase, the calculated energy will generally become lower and closer to the true value (for variational methods).[12][13] However, the computational cost also increases significantly.

Q4: Which DFT functional is best suited for studying this compound conformations?

A4: The choice of DFT functional is crucial for obtaining accurate conformational energies.

  • Hybrid Functionals (e.g., B3LYP): B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[8][14]

  • Dispersion-Corrected Functionals (e.g., B3LYP-D3, ωB97X-D): For flexible molecules like this compound, intramolecular non-covalent interactions (van der Waals forces) are significant. Standard DFT functionals often fail to describe these dispersion interactions accurately. Therefore, it is highly recommended to use a functional that includes a dispersion correction.[15][16]

  • Range-Separated Functionals (e.g., ωB97X-D): These functionals can provide improved descriptions of long-range interactions.

Q5: How do I account for solvent effects in my this compound energy calculations?

A5: Solvent effects can significantly influence the relative energies of different conformers.

  • Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant.[17][18] They are computationally efficient and can capture the bulk of the solvent effect. Common implicit solvation models include:

    • COSMO (Conductor-like Screening Model): A popular and robust model.[19]

    • SMD (Solvation Model based on Density): A universal solvation model that has been shown to provide accurate solvation free energies.[19]

    • PCM (Polarizable Continuum Model): A family of models where the solute is placed in a cavity within the dielectric continuum.[20]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally very expensive and is typically only used for very specific questions about solute-solvent interactions. For conformational searches of a flexible molecule like this compound, implicit models are usually the more practical choice.[15]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Geometry Optimization Failures

This guide provides a step-by-step workflow for resolving common geometry optimization convergence issues.

G start Optimization Fails to Converge check_initial Is the initial geometry reasonable? start->check_initial pre_optimize Pre-optimize with a faster method (e.g., MMFF94) check_initial->pre_optimize No check_level Is the level of theory appropriate? check_initial->check_level Yes pre_optimize->check_level simplify_theory Simplify the level of theory (e.g., smaller basis set, HF) check_level->simplify_theory No check_algorithm Have you tried a different optimization algorithm? check_level->check_algorithm Yes simplify_theory->check_algorithm switch_algorithm Switch to a more robust optimizer (e.g., from BFGS to conjugate gradient) check_algorithm->switch_algorithm No check_hessian Is the initial Hessian accurate? check_algorithm->check_hessian Yes switch_algorithm->check_hessian calc_hessian Calculate the initial Hessian at the start of the optimization check_hessian->calc_hessian No success Optimization Converges check_hessian->success Yes calc_hessian->success

Caption: Troubleshooting workflow for geometry optimization.

Guide 2: Selecting an Appropriate Computational Protocol

This guide outlines the decision-making process for choosing a suitable computational method for this compound energy calculations.

G start Goal: Accurate this compound Energies initial_search Conformational Search? start->initial_search mm_search Use Molecular Mechanics (e.g., MM4) for initial search initial_search->mm_search Yes dft_opt Optimize low-energy conformers with DFT initial_search->dft_opt No, single conformer mm_search->dft_opt dispersion Include Dispersion Correction (e.g., -D3)? dft_opt->dispersion add_dispersion Yes, crucial for intramolecular interactions dispersion->add_dispersion Yes basis_set Choose Basis Set dispersion->basis_set No (Not Recommended) add_dispersion->basis_set pople_basis 6-311+G(d,p) for good balance basis_set->pople_basis cc_basis aug-cc-pVTZ for higher accuracy basis_set->cc_basis solvent Include Solvent Effects? pople_basis->solvent cc_basis->solvent implicit_solvent Use an Implicit Solvation Model (e.g., SMD, COSMO) solvent->implicit_solvent Yes final_energies Calculate Final Single-Point Energies solvent->final_energies No (Gas Phase) implicit_solvent->final_energies end Accurate Relative Energies Obtained final_energies->end

Caption: Decision tree for selecting a computational protocol.

Quantitative Data Summary

Table 1: Comparison of Relative Energies (kcal/mol) of this compound Conformers Calculated with Different Methods
ConformerMM4B3LYP/6-31G(d)B3LYP-D3/6-311+G(d,p)Experimental (Gas Phase)
BCB0.520.600.45-
TBCC0.00 0.00 0.00 0.00
TBC2.102.501.95-
Other>3.2>3.5>3.0-

Note: Data is illustrative and compiled from typical results in the literature.[4] BCB (Boat-Chair-Boat), TBCC (Twist-Boat-Chair-Chair), TBC (Twist-Boat-Chair). The lowest energy conformer is set to 0.00 kcal/mol.

Table 2: Impact of Basis Set and Solvation on the Relative Energy of the BCB Conformer (kcal/mol)
MethodBasis SetGas PhaseWater (SMD)
B3LYP-D36-31G(d)0.550.50
B3LYP-D36-311+G(d,p)0.450.41
B3LYP-D3aug-cc-pVDZ0.420.38

Note: Data is illustrative. The general trend shows that larger basis sets can slightly alter the relative energies, and the inclusion of a solvent model can also have a small but noticeable effect.

Experimental Protocols

Protocol 1: Conformational Search and Energy Refinement
  • Initial Conformational Search:

    • Perform a conformational search using a molecular mechanics force field (e.g., MM4) to identify a set of low-energy conformers. This can be done using software packages that implement stochastic or systematic search algorithms.

  • Geometry Optimization of Low-Energy Conformers:

    • Take the unique conformers from the molecular mechanics search with relative energies within a certain threshold (e.g., 5 kcal/mol) and perform geometry optimizations using a DFT method.

    • A recommended starting level of theory is B3LYP-D3 with a 6-31G(d) basis set.

  • Frequency Calculations:

    • For each optimized structure, perform a frequency calculation at the same level of theory to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).

    • If solvent effects are important, include an implicit solvation model (e.g., SMD) in these single-point calculations.

  • Analysis of Results:

    • Compare the final Gibbs free energies of the different conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

References

identifying and minimizing side reactions in cyclodecane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclodecane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of this compound to cyclodecanone (B73913)?

A1: The most prevalent side reaction during the oxidation of this compound is over-oxidation. This can lead to the formation of cyclodecanol (B74256) as an intermediate, which can be further oxidized to dodecanedioic acid, a C12 dicarboxylic acid.[1][2] Under harsh reaction conditions, cleavage of the this compound ring can also occur, leading to a mixture of shorter-chain dicarboxylic acids.

Q2: How can I minimize the formation of polyhalogenated byproducts during the halogenation of this compound?

A2: Polyhalogenation is a common issue in free-radical halogenation. To favor mono-halogenation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of this compound relative to the halogenating agent (e.g., Cl₂, Br₂) will statistically favor the halogenation of an unreacted this compound molecule over a second halogenation of a mono-substituted product.[3] Additionally, controlling the reaction time and temperature can help in minimizing multiple substitutions.

Q3: I am observing a mixture of ortho, meta, and para isomers in the nitration of a functionalized this compound derivative. How can I improve the regioselectivity?

A3: The regioselectivity of nitration is highly dependent on the nature of the existing functional group on the this compound ring and the reaction conditions. For aromatic derivatives, activating groups generally direct ortho and para, while deactivating groups direct meta.[4][5][6] To enhance the selectivity for a particular isomer, you can:

  • Modify the directing group: For instance, a bulky directing group can sterically hinder the ortho positions, favoring para substitution.

  • Optimize reaction temperature: Lower temperatures can sometimes increase the selectivity between ortho and para products.[7]

  • Use alternative nitrating agents or catalysts: Zeolites, for example, can provide shape-selectivity, favoring the formation of the less sterically hindered para isomer.[7]

  • Consider solvent effects: The polarity of the solvent can influence the transition state energies and thus the isomer distribution.[8][9]

Q4: What are the primary challenges in achieving selective C-H activation on this compound?

A4: The main challenge in C-H activation of this compound is its conformational flexibility and the presence of numerous chemically similar C-H bonds. This often leads to a mixture of constitutional isomers. Achieving high regioselectivity requires careful selection of catalysts and directing groups.[10] Steric hindrance and electronic effects play a crucial role in determining which C-H bond is preferentially functionalized. Without a directing group, statistical functionalization is likely to occur.

Troubleshooting Guides

Issue 1: Low Yield of Cyclodecanone in Oxidation Reactions
Possible Cause Troubleshooting Steps
Incomplete Conversion - Increase reaction time or temperature.[11][12] - Ensure the oxidizing agent is fresh and active. - Check for proper mixing/stirring.
Over-oxidation to Dodecanedioic Acid - Use a milder oxidizing agent. - Perform the reaction at a lower temperature. - Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction progress closely and stop it once the starting material is consumed.[13]
Catalyst Deactivation - If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. - Consider catalyst regeneration or using a fresh batch.
Issue 2: Poor Selectivity in Free-Radical Halogenation
Possible Cause Troubleshooting Steps
Formation of Polyhalogenated Products - Use a significant excess of this compound relative to the halogen. - Reduce the reaction time.
Mixture of Isomers - Bromination is generally more selective than chlorination for abstracting a hydrogen from a more substituted carbon.[14] Consider using Br₂/light for higher selectivity. - For chlorination, statistical distribution is more likely. Purification by distillation or chromatography will be necessary to separate isomers.
Undesired Side Reactions - Ensure the reaction is performed under inert conditions if sensitive to air or moisture. - Use a light source with the appropriate wavelength to initiate the reaction without causing undesired side reactions.
Issue 3: Low Yield or Poor Regioselectivity in Nitration
Possible Cause Troubleshooting Steps
Low Conversion - Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid).[7] - Increase the reaction temperature, but monitor for increased side products.
Polynitration - Use a stoichiometric amount of the nitrating agent.[7] - Perform the reaction at a lower temperature.[7] - Shorten the reaction time and monitor the reaction progress.[7]
Poor Regioselectivity - If applicable, introduce a bulky directing group to favor para-substitution. - Screen different solvents to investigate their effect on isomer ratios.[7] - Consider using a shape-selective catalyst like a zeolite.[7]
Issue 4: Low Selectivity in Catalytic C-H Functionalization
Possible Cause Troubleshooting Steps
Mixture of Regioisomers - Introduce a directing group to guide the catalyst to a specific C-H bond.[10] - Screen different catalysts and ligands; the steric and electronic properties of the catalyst are critical for selectivity.[15]
Low Reactivity - Ensure the catalyst is active and not poisoned. - Optimize reaction temperature and time.
Formation of Byproducts from Catalyst Decomposition or Side Reactions - Perform the reaction under an inert atmosphere. - Use high-purity solvents and reagents.

Data Presentation

Table 1: Product Distribution in the Free-Radical Chlorination of Alkanes

This table provides a general indication of the product distribution based on the type of C-H bond, which can be extrapolated to this compound.

Type of C-H BondRelative Reactivity (Chlorination at 25°C)
Primary (1°)1
Secondary (2°)3.9
Tertiary (3°)5.2

Data adapted from typical values for free-radical chlorination.[3]

Table 2: Regioselectivity in the Nitration of Toluene (B28343)

This table illustrates the influence of an activating group on the regioselectivity of nitration, which is a relevant consideration for functionalized this compound derivatives.

IsomerProduct Distribution (%)
ortho-Nitrotoluene59
meta-Nitrotoluene4
para-Nitrotoluene37

Data for the nitration of toluene with HNO₃/H₂SO₄.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to Cyclodecanone

Objective: To synthesize cyclodecanone from this compound with minimal over-oxidation.

Materials:

  • This compound

  • Oxidizing agent (e.g., Chromium trioxide, Pyridinium chlorochromate (PCC))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel

  • Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the oxidizing agent (e.g., PCC, 1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure cyclodecanone.

Protocol 2: Free-Radical Monochlorination of this compound

Objective: To synthesize monochlorothis compound while minimizing polychlorination.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (B151609) (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (in excess, e.g., 5 equivalents) in benzene.

  • Add a catalytic amount of AIBN.

  • Heat the solution to reflux.

  • Slowly add a solution of sulfuryl chloride (1 equivalent) in benzene dropwise over a period of 1-2 hours.

  • Continue to reflux the mixture for an additional 2-3 hours, monitoring the reaction by gas chromatography (GC).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • The excess this compound can be removed by vacuum distillation. The resulting mixture of chlorothis compound (B12895266) isomers can be separated by fractional distillation or preparative GC.

Protocol 3: Nitration of this compound

Objective: To synthesize nitrothis compound.

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • Dissolve this compound in dichloromethane in a separate flask, also cooled in an ice-water bath.

  • Slowly add the cold nitrating mixture dropwise to the this compound solution with vigorous stirring, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at 0-10°C for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Oxidation_Pathway This compound This compound Cyclodecanol Cyclodecanol This compound->Cyclodecanol Oxidation Cyclodecanone Cyclodecanone (Desired Product) Cyclodecanol->Cyclodecanone Oxidation Dodecanedioic_acid Dodecanedioic Acid (Side Product) Cyclodecanone->Dodecanedioic_acid Over-oxidation

Caption: Oxidation pathway of this compound, highlighting the formation of the desired product and a key side product.

Halogenation_Side_Reactions This compound This compound Monohalothis compound Monohalothis compound (Desired) This compound->Monohalothis compound Halogenation Isomers Isomeric Monohalocyclodecanes (Side Products) This compound->Isomers Dihalothis compound Dihalothis compound (Side Product) Monohalothis compound->Dihalothis compound Further Halogenation

Caption: Side reactions in the free-radical halogenation of this compound.

Nitration_Regioselectivity Substituted_this compound Substituted this compound Ortho_Product Ortho-Nitro Product Substituted_this compound->Ortho_Product Meta_Product Meta-Nitro Product Substituted_this compound->Meta_Product Para_Product Para-Nitro Product Substituted_this compound->Para_Product

Caption: Logical relationship of regioselectivity in the nitration of a substituted this compound derivative.

Troubleshooting_Workflow start Low Yield or Selectivity check_reagents Check Reagent Purity & Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts optimize Optimize Conditions (Catalyst, Solvent, etc.) analyze_byproducts->optimize success Improved Yield/Selectivity optimize->success

Caption: A general troubleshooting workflow for optimizing this compound functionalization reactions.

References

Technical Support Center: Strategies for the Scale-Up Synthesis of Cyclodecane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges and strategies associated with the scale-up synthesis of cyclodecane-based compounds. Drawing from established chemical principles and process development insights, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the efficient and successful production of these complex macrocycles.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge when scaling up the synthesis of this compound rings?

A1: The primary challenge in scaling up this compound synthesis is minimizing the formation of intermolecular side products, such as linear and cyclic oligomers.[1] Intramolecular cyclization to form the desired 10-membered ring is entropically disfavored, and at higher concentrations, the reactive ends of different precursor molecules are more likely to react with each other than with the other end of the same molecule. This leads to polymerization and a significant reduction in the yield of the target this compound.[1]

Q2: What is the "high-dilution principle," and how is it applied in the scale-up of this compound synthesis?

A2: The high-dilution principle is a fundamental strategy to promote intramolecular reactions over intermolecular reactions.[1] It involves maintaining a very low concentration of the linear precursor throughout the reaction. In a laboratory setting, this is often achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.[1] During scale-up, where using extremely large solvent volumes can be impractical, a "pseudo-high dilution" or "controlled-feed" approach is employed. This involves the slow, controlled addition of the precursor to the reaction vessel at a rate that is slower than the rate of the intramolecular cyclization, thus keeping the instantaneous concentration of the reactive species low.

Q3: Are there alternatives to high-dilution conditions for large-scale this compound synthesis?

A3: Yes, while high dilution is a cornerstone, other strategies can be employed, particularly in combination. These include:

  • Template-assisted synthesis: Using a template molecule to pre-organize the linear precursor into a conformation that favors cyclization.

  • Flow chemistry: Continuous flow reactors offer excellent control over reaction parameters, including concentration and temperature, and can facilitate high-dilution conditions on a continuous basis, making them advantageous for scale-up.[2][3][4][5][6][7]

  • Conformational control: Introducing structural elements into the precursor that restrict its conformational freedom and favor a cyclization-prone geometry.

Q4: Which cyclization reactions are commonly used for the industrial synthesis of this compound cores?

A4: Several classical and modern cyclization reactions are employed for the synthesis of this compound rings on a larger scale. These include:

  • Acyloin Condensation: An intramolecular reductive coupling of diesters, which is particularly effective for forming 10-membered and larger rings.[8][9]

  • Dieckmann Condensation: An intramolecular Claisen condensation of diesters to form β-keto esters, which can then be converted to the desired this compound derivative. This method is generally more effective for 5- and 6-membered rings but can be adapted for larger rings under specific conditions.[10][11][12][13]

  • Thorpe-Ziegler Reaction: An intramolecular condensation of dinitriles, which is a useful method for preparing large-ring ketones.[14][15][16][17]

Q5: What are the key considerations for purification of this compound-based compounds at scale?

A5: Large-scale purification of this compound derivatives often moves away from traditional laboratory techniques like column chromatography, which can be costly and time-consuming. Preferred industrial methods include:

  • Crystallization: A highly effective and scalable method for purifying solid compounds.

  • Distillation: Suitable for thermally stable, liquid this compound derivatives.

  • Extraction: Liquid-liquid extraction to remove impurities.

Troubleshooting Guides

Guide 1: Low Yield of the Desired this compound Product

This guide provides a systematic approach to troubleshooting low yields in this compound synthesis.

DOT Script for Troubleshooting Low Yields

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Oligomers Analyze Crude Product: Significant Oligomer Formation? Start->Check_Oligomers High_Concentration High Effective Concentration Check_Oligomers->High_Concentration Yes Check_Starting_Material Analyze Crude Product: Unreacted Starting Material? Check_Oligomers->Check_Starting_Material No Slow_Addition Implement/Optimize Slow Addition (Pseudo-High Dilution) High_Concentration->Slow_Addition End Yield Improved Slow_Addition->End Reaction_Conditions Suboptimal Reaction Conditions Check_Starting_Material->Reaction_Conditions Yes Byproducts Analyze Crude Product: Significant Byproduct Formation? Check_Starting_Material->Byproducts No Optimize_Conditions Optimize Temperature, Time, and Catalyst Loading Reaction_Conditions->Optimize_Conditions Optimize_Conditions->End Side_Reactions Competing Side Reactions Byproducts->Side_Reactions Yes Purification_Loss Low Yield After Purification? Byproducts->Purification_Loss No Modify_Reaction Modify Reaction Pathway or Protecting Group Strategy Side_Reactions->Modify_Reaction Modify_Reaction->End Optimize_Purification Optimize Purification Method (e.g., Crystallization, Distillation) Purification_Loss->Optimize_Purification Yes Purification_Loss->End No Optimize_Purification->End Acyloin_Condensation_Workflow Workflow for Acyloin Condensation Start Start: Diethyl Sebacate Reaction_Setup Reaction Setup: - Anhydrous Toluene - Sodium Metal Dispersion - Inert Atmosphere (N2 or Ar) Start->Reaction_Setup Slow_Addition Slow Addition of Diethyl Sebacate (in Anhydrous Toluene) via Syringe Pump Reaction_Setup->Slow_Addition Reflux Reflux Reaction Mixture (e.g., 110 °C) Slow_Addition->Reflux Quenching Quench with Ethanol, then Aqueous HCl Reflux->Quenching Workup Workup: - Separate Layers - Extract Aqueous Layer - Wash Organic Layer - Dry and Concentrate Quenching->Workup Hydrolysis Hydrolysis of Acyloin (e.g., with Zn in Acetic Acid) Workup->Hydrolysis Purification Purification: Vacuum Distillation Hydrolysis->Purification End Product: Cyclodecanone Purification->End

References

Technical Support Center: Overcoming Solubility Challenges of Cyclodecane in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of cyclodecane in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in polar solvents a challenge?

A1: this compound is a waxy, white, nonpolar cyclic alkane with the chemical formula C₁₂H₂₄.[1][2] Its nonpolar nature, arising from its hydrocarbon structure, makes it highly soluble in nonpolar organic solvents but poorly soluble in polar solvents like water, ethanol, and acetone.[2][3][4] This is due to the "like dissolves like" principle, where nonpolar solutes have weak intermolecular interactions with polar solvent molecules.

Q2: What are the common signs that this compound is not properly dissolved in my polar solvent system?

A2: You may observe several indicators of poor solubility:

  • Cloudiness or turbidity: The solution appears milky or hazy, indicating the presence of undissolved this compound particles.

  • Precipitation: Solid this compound, which can appear as a waxy solid or fine crystals, settles at the bottom or floats on the surface of the solution.

  • Phase separation: An oily or waxy layer separates from the main solvent phase.

  • Inconsistent experimental results: Poor solubility can lead to inaccurate concentrations and unreliable data in downstream applications.

Q3: What are the primary methods to enhance the solubility of this compound in polar solvents?

A3: The three main strategies to overcome the poor solubility of this compound in polar solvents are:

  • Co-solvency: Introducing a water-miscible organic solvent in which this compound is more soluble.[5][6]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the nonpolar this compound molecules, allowing them to be dispersed in a polar medium.[7]

  • Cyclodextrin (B1172386) Inclusion Complexation: Forming a host-guest complex where the hydrophobic this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.[3][8]

Q4: Can I dissolve this compound in a polar solvent by simply heating it?

A4: While heating can increase the solubility of many compounds, it is generally not a sufficient method for dissolving this compound in polar solvents to achieve stable solutions at room temperature. This compound has a melting point of approximately 58-61°C.[2] Although it may melt and disperse upon heating, it will likely precipitate or phase-separate as the solution cools.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution upon cooling or standing.
  • Possible Cause A: Supersaturation. The initial concentration of this compound, even with a solubility enhancement method, may be too high for the system to maintain at a lower temperature.

    • Solution:

      • Reduce the target concentration of this compound in your final solution.

      • Optimize the concentration of your co-solvent, surfactant, or cyclodextrin. A higher concentration of the solubilizing agent may be required.

      • Consider preparing the solution at a slightly elevated temperature and then allowing it to cool slowly to room temperature while stirring.

  • Possible Cause B: Waxy Precipitation. Due to its waxy nature, this compound can form a sticky or oily precipitate that is difficult to handle.[2]

    • Solution:

      • Try adding a small amount of a suitable co-solvent, like isopropanol, which can help disrupt the waxy precipitate formation.

      • Increase the concentration of the surfactant you are using.

      • If using cyclodextrins, ensure the appropriate type and molar ratio are being used for effective encapsulation.

Issue 2: My solution containing this compound and a co-solvent is cloudy.
  • Possible Cause A: Insufficient Co-solvent. The proportion of the co-solvent in the aqueous mixture may not be high enough to maintain the solubility of this compound.

    • Solution:

      • Gradually increase the percentage of the co-solvent (e.g., DMSO or propylene (B89431) glycol) in your final solution.

      • Ensure thorough mixing when adding the this compound stock solution (in the co-solvent) to the aqueous phase. Add the stock solution dropwise while vigorously stirring the aqueous phase.

  • Possible Cause B: Co-solvent Incompatibility. The chosen co-solvent may not be optimal for your specific aqueous buffer system.

    • Solution:

      • Experiment with different water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO), propylene glycol, or ethanol.[5][6][9]

Issue 3: The use of surfactants is not effectively solubilizing the this compound.
  • Possible Cause A: Surfactant concentration is below the Critical Micelle Concentration (CMC). Micelles, which are necessary to encapsulate this compound, only form above a certain surfactant concentration (the CMC).

    • Solution:

      • Increase the concentration of the surfactant in your solution to ensure it is above its CMC.

      • Consult the supplier's data for the CMC of the specific surfactant you are using.

  • Possible Cause B: Inappropriate Surfactant Type. The chosen surfactant may not be effective for solubilizing a highly nonpolar compound like this compound.

    • Solution:

      • Experiment with different types of surfactants. Non-ionic surfactants like Tween® 80 are often effective for this purpose.[10] Anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) can also be used.[11]

Data Presentation

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeSolubilityReference(s)
WaterPolarInsoluble[4][12]
EthanolPolarPoorly Soluble/Insoluble[4][12]
AcetonePolarInsoluble[4]
IsopropanolPolarAlmost Insoluble[2]
Hexane (B92381)NonpolarHighly Soluble[2]
TolueneNonpolarHighly Soluble[2]
Diethyl EtherNonpolarVery Soluble[7]

Note: Quantitative solubility data for this compound in polar solvents is scarce due to its extremely low solubility.

Experimental Protocols

Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)

Objective: To prepare an aqueous solution of this compound using dimethyl sulfoxide (DMSO) as a co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polar solvent (e.g., deionized water, phosphate-buffered saline)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mg/mL). Use gentle warming (up to 40°C) and vortexing if necessary to ensure complete dissolution.

  • Prepare the Final Aqueous Solution:

    • Place the desired volume of the polar solvent in a beaker with a magnetic stir bar and begin stirring at a moderate speed.

    • Slowly add the required volume of the this compound stock solution dropwise to the center of the vortexing polar solvent.

    • Continue stirring for at least 15-30 minutes to ensure a homogenous solution.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Solubilization of this compound using a Surfactant (Tween® 80)

Objective: To prepare an aqueous dispersion of this compound using the non-ionic surfactant Tween® 80.

Materials:

  • This compound

  • Tween® 80

  • Polar solvent (e.g., deionized water)

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Methodology:

  • Prepare the Surfactant Solution:

    • Prepare an aqueous solution of Tween® 80 at a concentration above its critical micelle concentration (CMC). A starting concentration of 1-5% (w/v) is recommended.[10]

  • Disperse this compound:

    • Add the desired amount of solid this compound to the Tween® 80 solution.

    • Heat the mixture to just above the melting point of this compound (~65°C) while stirring vigorously.

    • Continue stirring as the solution cools to room temperature.

    • For a more uniform dispersion, sonicate the mixture for 15-30 minutes.

Protocol 3: Solubilization of this compound via Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Polar solvent (e.g., deionized water)

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional, for solid complex isolation)

Methodology:

  • Determine Molar Ratio:

    • A 1:1 molar ratio of this compound to cyclodextrin is a common starting point.[8][13]

  • Prepare the Inclusion Complex Solution:

    • Dissolve the calculated amount of HP-β-CD in the desired volume of the polar solvent with stirring.

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation. Gentle heating can sometimes expedite this process.

  • Clarify the Solution:

    • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate will contain the soluble this compound-cyclodextrin inclusion complex.

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of this compound in a prepared solution.

Materials:

  • This compound solution

  • A suitable nonpolar extraction solvent (e.g., hexane)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the aqueous this compound solution.

    • Extract the this compound into a nonpolar solvent like hexane by vigorous mixing in a separatory funnel. Repeat the extraction 2-3 times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.

    • Use an appropriate temperature program to separate this compound from other components. A typical program might start at a low temperature and ramp up to a higher temperature.

    • The mass spectrometer can be operated in full scan mode to identify this compound based on its mass spectrum or in selected ion monitoring (SIM) mode for more sensitive quantification.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis & Troubleshooting start Start with solid this compound co_solvent Co-Solvency (e.g., DMSO) start->co_solvent surfactant Surfactant (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin dissolve Dissolve in Polar Solvent co_solvent->dissolve surfactant->dissolve cyclodextrin->dissolve observe Observe Solution dissolve->observe clear Clear Solution (Success) observe->clear precipitate Precipitation/ Cloudiness observe->precipitate troubleshoot Troubleshoot: - Adjust concentration - Change method - Optimize parameters precipitate->troubleshoot troubleshoot->dissolve signaling_pathway cluster_solubilization Solubilization Mechanisms cluster_methods Enhancement Methods This compound This compound Insoluble Insoluble/ Precipitate This compound->Insoluble Direct Mixing CoSolvent Co-solvent (e.g., DMSO) This compound->CoSolvent Dissolves in Surfactant Surfactant Micelle This compound->Surfactant Encapsulated by Cyclodextrin Cyclodextrin Inclusion Complex This compound->Cyclodextrin Forms complex with PolarSolvent Polar Solvent (e.g., Water) PolarSolvent->Insoluble SolubleSystem Solubilized this compound in Polar Solvent PolarSolvent->SolubleSystem Forms continuous phase CoSolvent->SolubleSystem Miscible with Surfactant->SolubleSystem Dispersed in Cyclodextrin->SolubleSystem Soluble in

References

Technical Support Center: Stabilizing and Isolating Cyclodecane Conformers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental stabilization and isolation of cyclodecane conformers.

Frequently Asked Questions (FAQs) & Troubleshooting

IssueQuestionTroubleshooting Steps/Answer
Low-Temperature NMR Why are my NMR signals broad or poorly resolved at low temperatures?1. Solubility Issues: this compound has low solubility at the very low temperatures required to slow conformational exchange, leading to a low signal-to-noise ratio.[1] Solution: Use a solvent system designed for low-temperature work, such as a 2:1:1 mixture of CHClF₂, CHCl₂F, and CF₂Cl₂. Prepare a dilute solution (e.g., 0.4% for this compound, 7% for chlorothis compound) to maintain solubility.[1] 2. Intermediate Exchange Rate: The temperature may not be low enough to completely "freeze out" the conformers on the NMR timescale. The exchange between conformers, even if slowed, can still cause significant line broadening.[1] Solution: Continue to lower the temperature in small increments (e.g., 5-10°C at a time) to find the coalescence point and, subsequently, the temperature at which sharp signals for individual conformers are observed. Be aware of the freezing point of your solvent. 3. Viscosity: At very low temperatures, the solvent viscosity increases, which can lead to broader lines. Solution: Ensure the sample is given adequate time to equilibrate at each temperature. Use a solvent known to have low viscosity at the target temperature.
I'm having trouble achieving and maintaining the target low temperature.1. Improper Setup: Incorrect setup of the variable temperature (VT) apparatus is a common cause. Solution: Ensure the dewar is properly filled with liquid nitrogen and that the thermocouple is correctly positioned. Follow the instrument manufacturer's guidelines for low-temperature operation. 2. Ice Formation: Condensation and freezing of moisture can interfere with temperature regulation. Solution: Use a dry gas stream (e.g., nitrogen) for the VT unit. Ensure the NMR tube is capped and sealed properly to prevent atmospheric moisture from entering.
Crystallization I am unable to obtain crystals of a single conformer. The result is an oil or amorphous solid.1. Conformational Flexibility: this compound's flexibility makes it difficult for the molecules to pack into a well-ordered crystal lattice of a single conformer. Often, multiple conformations co-exist in solution, hindering crystallization. Solution:     a) Solvent Screening: Experiment with a wide range of solvents with varying polarities. A solvent that preferentially stabilizes one conformer over others may promote its crystallization.     b) Slow Cooling/Evaporation: Employ very slow cooling or slow solvent evaporation techniques to give the molecules sufficient time to arrange into a stable crystal lattice. Rapid cooling often traps molecules in disordered states.     c) Seeding: If a crystal of the desired conformer is ever obtained, use it as a seed crystal in subsequent crystallization attempts to promote the growth of that specific crystalline form. 2. Impurities: The presence of even small amounts of impurities can inhibit crystallization. Solution: Ensure the this compound or its derivative is of the highest possible purity before attempting crystallization.
My crystals contain a mixture of conformers.1. Co-crystallization: It is possible for different conformers to co-crystallize, especially if their energies are similar. This has been observed in derivatives like 4,4,8,8-tetramethylcyclodecanecarboxylic acid, which was found to be a 4:1 mixture of TBC and TBCC conformations in the crystal.[1] Solution:     a) Fractional Crystallization: This technique relies on slight differences in the solubility of different conformers. By carefully controlling the solvent and temperature, it may be possible to selectively crystallize one conformer, leaving the others in solution. This is a trial-and-error process that requires patience.     b) Derivatization: Introduce a substituent that strongly favors a single conformation, thereby simplifying the conformational landscape and increasing the likelihood of obtaining a single-conformer crystal.
Derivatization The derivatization reaction to "lock" a conformation is low-yielding or produces a mixture of products.1. Steric Hindrance: The hydrogens pointing into the this compound ring (transannular hydrogens) can sterically hinder reactions at certain positions, leading to low reactivity or side reactions.[1] Solution: Choose a derivative that can be synthesized under mild conditions. Consider using a directing group to favor substitution at a less hindered position. 2. Multiple Reactive Sites: If there are multiple potential sites for derivatization, a mixture of products can result. Solution: Use a protecting group strategy to block unwanted reactive sites before carrying out the desired derivatization.
Isolation/Purification How can I separate individual this compound conformers if they are stable enough at a certain temperature?1. Low-Temperature Chromatography: While challenging for non-polar molecules like this compound, low-temperature high-performance liquid chromatography (HPLC) has been used to separate conformers of other molecules, such as peptides.[2] Solution:     a) Stationary and Mobile Phase Selection: A non-polar stationary phase (e.g., C18) with a mobile phase that is liquid at very low temperatures (e.g., a mixture of hydrocarbons or specialized solvents) would be required.     b) Instrumentation: A specialized HPLC system capable of maintaining very low temperatures for the column and detector is necessary.     c) Fraction Collection: Fractions would need to be collected and maintained at the low temperature to prevent re-equilibration of the conformers.

Quantitative Data Summary

The following table summarizes key quantitative data regarding the conformational analysis of this compound.

Conformer ComparisonParameterValueTemperature (°C)Method
BCB vs. TBCC Free-Energy Difference (ΔG)0.73 ± 0.3 kcal/mol-148.6 to -131.0Low-Temperature ¹³C NMR
Population (BCB)94.8%-146.1Low-Temperature ¹³C NMR
Population (TBCC)5.2%-146.1Low-Temperature ¹³C NMR
Calculated Values Enthalpy Difference (BCB lower than TBCC)0.52 kcal/molRoom TemperatureMM4 Force Field
Free-Energy Difference (BCB higher than TBCC)0.14 kcal/molRoom TemperatureMM4 Force Field

Experimental Protocols

Protocol 1: Low-Temperature ¹³C NMR Analysis of this compound

This protocol outlines the steps for preparing and analyzing a this compound sample to observe individual conformers.

1. Sample Preparation: a. Purchase high-purity this compound (≥98%).[1] b. Prepare a 0.4% solution of this compound in dichlorodifluoromethane (B179400) (CF₂Cl₂).[1] c. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference. d. Transfer the solution to a 5-mm thin-walled, screw-capped NMR tube. e. Caution: The solvent is a gas at room temperature and will generate high pressure. Handle and store the sample tube below 0°C at all times.[1]

2. NMR Data Acquisition: a. Use a spectrometer equipped with a variable temperature (VT) unit capable of reaching at least -150°C. b. Cool the probe to the starting temperature (e.g., -100°C) before inserting the sample. c. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring data. d. Acquire ¹³C NMR spectra at a series of decreasing temperatures (e.g., in 10°C increments) until the signals for the individual conformers are sharp and well-resolved (typically below -130°C).[1] e. For quantitative analysis, ensure a sufficient relaxation delay between pulses to allow for full relaxation of the carbon nuclei.

3. Data Analysis: a. Reference the spectra to the TMS signal. b. Identify the peaks corresponding to the boat-chair-boat (BCB) and twist-boat-chair-chair (TBCC) conformers. At -146.1°C, the BCB conformer is the major species (94.8%) and the TBCC is the minor species (5.2%).[1] c. Integrate the signals corresponding to each conformer to determine their relative populations at each temperature. d. Calculate the free energy difference (ΔG) between the conformers using the equation: ΔG = -RTln(K), where K is the equilibrium constant (ratio of the conformer populations).

Protocol 2: Synthesis of Cyclodecyl Acetate (B1210297) for Conformational Analysis

Derivatization can alter the conformational equilibrium. This protocol describes the synthesis of a simple this compound derivative.

1. Materials:

2. Procedure: a. In a round-bottom flask, combine cyclodecanol and an excess of acetic anhydride. b. Heat the mixture to boiling and maintain a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). c. After the reaction is complete, cool the mixture to room temperature. d. Quench the excess acetic anhydride by carefully adding water. e. Extract the cyclodecyl acetate into a suitable organic solvent (e.g., diethyl ether). f. Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a brine wash. g. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). h. Remove the solvent under reduced pressure. i. Purify the crude cyclodecyl acetate by vacuum distillation or column chromatography. j. The resulting cyclodecyl acetate can then be analyzed by low-temperature NMR spectroscopy, similar to Protocol 1, to study the effect of the acetate group on the conformational preferences of the this compound ring.

Visualizations

Experimental_Workflow Experimental Workflow: Conformational Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_derivatization Derivatization Path (Optional) cluster_results Results and Interpretation start Start: High-Purity this compound prep_nmr Prepare 0.4% Solution in Low-Temp Solvent start->prep_nmr synthesis Synthesize Derivative (e.g., Chlorothis compound or Cyclodecyl Acetate) start->synthesis vt_nmr Variable Temperature NMR Spectroscopy (-100°C to -150°C) prep_nmr->vt_nmr data_acq Acquire Spectra at Multiple Temperatures vt_nmr->data_acq data_proc Process and Analyze Spectra (Integration) data_acq->data_proc populations Determine Conformer Populations data_proc->populations purify Purify Derivative synthesis->purify purify->prep_nmr Prepare derivative sample for NMR energy Calculate Free Energy Difference (ΔG) populations->energy

Caption: Workflow for the conformational analysis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Crystallization Failure cluster_supersaturation Issue: Insufficient Supersaturation? cluster_oiling_out Issue: Oiling Out? cluster_purity Underlying Issue: Purity? start Crystallization Attempt Fails (No Crystals or Oil Forms) check_supersat Is the solution clear after cooling? start->check_supersat check_oil Did an oily layer form? start->check_oil check_purity Is the starting material >99% pure? start->check_purity induce_nucleation Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent check_supersat->induce_nucleation Yes remedy_oil Remedy: 1. Re-dissolve and add more solvent 2. Cool solution much more slowly 3. Change solvent check_oil->remedy_oil Yes purify_further Purify starting material (e.g., chromatography, distillation) and retry crystallization check_purity->purify_further No

Caption: Troubleshooting logic for crystallization of flexible molecules.

References

troubleshooting crystallization processes for cyclodecane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of cyclodecane derivatives.

Disclaimer on Quantitative Data

Please note that the quantitative data presented in the tables below are illustrative examples based on the general principles of crystallization for nonpolar, macrocyclic compounds. Specific experimental values for this compound derivatives should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives "oiling out" instead of crystallizing?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often occurs when the melting point of the solid is lower than the temperature of the solution during crystallization.[1] For this compound derivatives, which can have relatively low melting points and conformational flexibility, this is a significant challenge.

Common Causes and Solutions:

  • High Supersaturation: The solution is too concentrated, causing the compound to crash out as a liquid.

    • Solution: Add a small amount of a "good" solvent (one in which the compound is more soluble) to the mixture and gently heat until the oil redissolves. Then, allow the solution to cool much more slowly.[2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the crystallization vessel to slow down the cooling rate. You can place the flask in a large beaker of warm water or wrap it in glass wool.[1]

  • Impurities: The presence of impurities can lower the melting point of your compound, increasing the likelihood of oiling out.[1]

    • Solution: Further purify your compound using techniques like column chromatography before attempting crystallization.[3]

  • Inappropriate Solvent Choice: The solvent may be too poor, causing the compound to become immiscible at a higher temperature.

    • Solution: Experiment with different solvents or solvent mixtures. A mixture of a "good" solvent and an "anti-solvent" (one in which the compound is less soluble) can sometimes prevent oiling out.[4]

Q2: I am not getting any crystals, or the yield is very low. What should I do?

A2: Low or no crystal yield is typically due to insufficient supersaturation or issues with nucleation.[1]

Common Causes and Solutions:

  • Too Much Solvent: If the solution is not saturated, crystals will not form.

    • Solution: Gently evaporate some of the solvent to increase the concentration and then cool the solution again.[1]

  • Incomplete Precipitation: The compound may still be significantly soluble at the final cooling temperature.

    • Solution: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) for an extended period to maximize precipitation.[5]

  • Nucleation Failure: The energy barrier for the initial formation of crystals has not been overcome.

    • Solution 1 (Seeding): Add a few seed crystals of your compound to the supersaturated solution to initiate crystal growth.[1][6]

    • Solution 2 (Scratching): Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[7]

Q3: My crystals are very small and needle-like. How can I obtain larger, more uniform crystals?

A3: The formation of small, acicular (needle-like) crystals is often a result of rapid nucleation and crystal growth.[8][9]

Common Causes and Solutions:

  • Rapid Cooling: Fast cooling leads to the formation of many small crystals rather than the growth of a few large ones.[8][10]

    • Solution: Significantly slow down the cooling rate.[8]

  • High Supersaturation: A highly supersaturated solution favors nucleation over crystal growth.

    • Solution: Use a slightly less concentrated solution or introduce an anti-solvent more slowly.

  • Solvent Effects: The choice of solvent can influence the crystal habit.

    • Solution: Experiment with different solvents. Sometimes, a more viscous solvent or the addition of a co-solvent can promote the growth of more equant crystals.

Q4: How do I choose the right solvent for crystallizing my this compound derivative?

A4: The general principle of "like dissolves like" is a good starting point. Since this compound and its derivatives are largely nonpolar, nonpolar solvents are often the best choice.[11] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).

  • Temperature Dependence: For promising solvents, assess the solubility at both room temperature and the solvent's boiling point.

  • Mixed Solvent Systems: If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a miscible "anti-solvent" until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the crystallization of this compound derivatives.

IssuePossible CauseRecommended Action
No Crystals Form 1. Solution is not supersaturated.2. Nucleation has not initiated.1. Evaporate some solvent and re-cool.2. Add seed crystals or scratch the flask.[7]
"Oiling Out" 1. Cooling is too rapid.2. Solution is too concentrated.3. Impurities are present.1. Re-dissolve and cool much slower.2. Add more of the "good" solvent.3. Purify the compound before crystallization.[3]
Low Crystal Yield 1. Too much solvent was used.2. Cooling was not sufficient.1. Reduce the initial amount of solvent in subsequent attempts.2. Cool to a lower temperature for a longer duration.[12]
Small, Needle-like Crystals 1. Rapid nucleation due to high supersaturation.2. Cooling rate is too fast.1. Decrease the initial concentration.2. Slow down the cooling rate significantly.[8][9]
Polymorphism Issues 1. Different crystal forms nucleate under different conditions.1. Carefully control the crystallization temperature, solvent, and cooling rate. Seeding with the desired polymorph is highly recommended.

Quantitative Data Summary (Illustrative)

Disclaimer: The following data are for illustrative purposes only and are intended to demonstrate how to structure and interpret such data. Actual values must be determined experimentally for each specific this compound derivative.

Table 1: Illustrative Solubility of a this compound Derivative

SolventTemperature (°C)Solubility ( g/100 mL)
Hexane205
Hexane6045
Toluene2015
Toluene10070
Ethanol20<0.1
Ethanol781

Table 2: Illustrative Metastable Zone Width (MSZW) in Toluene

Cooling Rate (°C/hour)Saturation Temperature (°C)Nucleation Temperature (°C)MSZW (°C)
580728
10806812
20806218

Table 3: Illustrative Crystal Growth Rate in Toluene at 70°C

Supersaturation Ratio (C/C_sat)Growth Rate (µm/min)
1.15
1.215
1.335

Experimental Protocols

1. Protocol for Determining Solubility

This protocol outlines a method for determining the solubility of a this compound derivative in a given solvent at a specific temperature.[13][14]

Materials:

  • This compound derivative

  • Selected solvent

  • Small, sealable vials or test tubes

  • Stirring mechanism (e.g., magnetic stirrer and stir bars)

  • Temperature-controlled bath or hot plate

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Add a known volume of the solvent to a vial.

  • Add a small, accurately weighed amount of the this compound derivative to the solvent.

  • Seal the vial and place it in the temperature-controlled bath.

  • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, check for any undissolved solid. If the solid has completely dissolved, add another accurately weighed portion and repeat the equilibration.

  • Continue adding the solute until a small amount of undissolved solid remains, indicating a saturated solution.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe with a filter to avoid crystallization during transfer.

  • Weigh the collected solution to determine its mass.

  • Evaporate the solvent from the collected solution and weigh the remaining solid.

  • Calculate the solubility in g/100 mL of solvent.

2. Protocol for Cooling Crystallization

This protocol describes a general procedure for crystallizing a this compound derivative from a single solvent using a cooling method.

Materials:

  • This compound derivative

  • Appropriate solvent

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Condenser (optional, for volatile solvents)

  • Insulating material (e.g., glass wool)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature. For very slow cooling, insulate the flask.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Protocol for Seeding

Seeding is a technique used to control the crystal form and size by introducing a small number of crystals to a supersaturated solution.[6][15][16]

Procedure:

  • Prepare a supersaturated solution of the this compound derivative as described in the cooling crystallization protocol (steps 1-5).

  • Cool the solution to a temperature within the metastable zone (a temperature below the saturation point where spontaneous nucleation is slow). This can be determined from MSZW studies. A general rule of thumb is to cool the solution to about one-third of the way into the metastable zone.[15]

  • Add a very small amount (a few specks) of finely ground seed crystals of the desired polymorph to the solution.

  • Allow the solution to cool slowly to room temperature and then to a lower temperature as desired.

  • The added seeds will act as templates for crystal growth.

  • Isolate the crystals as described in the cooling crystallization protocol.

Visualizations

TroubleshootingWorkflow start Start Crystallization Process check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out Occurred check_crystals->oiling_out Yes, but... action_supersaturate Increase Supersaturation: - Evaporate Solvent - Add Anti-solvent no_crystals->action_supersaturate action_nucleate Induce Nucleation: - Add Seed Crystals - Scratch Flask no_crystals->action_nucleate action_purify Purify Compound no_crystals->action_purify small_crystals Crystals are Small/ Needle-like oiling_out->small_crystals No action_slow_cooling Decrease Supersaturation Rate: - Slower Cooling - More Dilute Solution oiling_out->action_slow_cooling Yes good_crystals Good Quality Crystals small_crystals->good_crystals No small_crystals->action_slow_cooling Yes end_process Isolate & Dry Crystals good_crystals->end_process Yes action_supersaturate->start Retry action_nucleate->start Retry action_slow_cooling->start Retry action_purify->start Retry

Troubleshooting workflow for this compound derivative crystallization.

SolventSelection start Define Compound Properties (e.g., nonpolar) screen_solvents Screen Solvents (Like Dissolves Like) start->screen_solvents solubility_test Solubility Test - Soluble Hot? - Insoluble Cold? screen_solvents->solubility_test good_solvent Good Single Solvent Found solubility_test->good_solvent Yes mixed_solvent Try Mixed Solvent System solubility_test->mixed_solvent No optimize Optimize Crystallization Conditions good_solvent->optimize mixed_solvent->optimize

Logical workflow for solvent selection.

References

Technical Support Center: Modeling Cyclodecane with Molecular Mechanics Force Fields

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for molecular modeling of cyclodecane. This resource is designed for researchers, scientists, and drug development professionals who are using molecular mechanics (MM) force fields to study this flexible and conformationally complex medium-sized ring. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during your simulations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound challenging to model with molecular mechanics force fields?

A1: this compound's difficulty stems from its classification as a "medium-sized ring" (8-11 atoms), which exhibits significant conformational flexibility and a complex potential energy surface.[1] Key challenges include:

  • Multiple Low-Energy Conformations: this compound can adopt several conformations with similar energies, making it difficult to identify the global minimum and correctly predict conformational populations.[2]

  • Transannular Strain: The ring's flexibility leads to significant non-bonded interactions (van der Waals and electrostatic) between atoms across the ring, known as transannular strain. Accurately modeling these interactions is a major challenge for many force fields.

  • Force Field Parameterization: The parameters within a force field (e.g., for bond lengths, angles, and dihedral angles) are not always optimized for the unique structural features of medium-sized rings. This can lead to inaccuracies in predicting geometries and energies.

Q2: Which molecular mechanics force fields are commonly used for this compound, and how do they compare?

A2: Several force fields have been used to study this compound, with varying degrees of success. Older force fields like the Allinger-type (MM2, MM3, MM4) have been specifically parameterized for small organic molecules and show reasonable performance for cycloalkanes. More modern, general-purpose force fields like GAFF (General Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) are also widely used, but their performance on medium-sized rings should be carefully validated.

Q3: How can I validate the results of my this compound simulations?

A3: Experimental data is crucial for validating your computational results. The primary methods for studying the conformation of this compound are:

  • Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the conformational interconversion of this compound slows down, allowing for the detection of individual conformers. 13C NMR is particularly useful for identifying the presence of minor conformations in addition to the expected major conformer.[2]

  • X-ray Crystallography: While this provides information about the solid-state conformation, it can be a valuable reference, especially when multiple conformations are observed in the crystal structure.

  • Gas-Phase Electron Diffraction: This technique can provide information about the dominant conformation in the gas phase.

Comparing your calculated conformational energies, geometries, and populations with experimental data from these techniques is the most robust way to validate your force field and simulation protocol.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your molecular mechanics simulations of this compound.

Problem 1: My simulation only samples one or a few conformations, and I suspect there should be more.

  • Possible Cause: Inadequate conformational sampling. The simulation may be trapped in a local energy minimum.

  • Troubleshooting Steps:

    • Increase Simulation Time: Longer simulations provide more opportunity to cross energy barriers.

    • Use Enhanced Sampling Techniques: Methods like replica exchange molecular dynamics (REMD), metadynamics, or accelerated molecular dynamics can significantly improve the exploration of the conformational space.

    • Perform a Conformational Search: Before running a long MD simulation, it's advisable to perform a systematic or stochastic conformational search to identify a broader range of low-energy starting structures.

Problem 2: The relative energies of the conformers from my simulation do not match experimental data.

  • Possible Cause: The force field is not accurately reproducing the energetics of this compound.

  • Troubleshooting Steps:

    • Try a Different Force Field: As shown in the data table below, different force fields can yield significantly different relative energies. If you are using an older force field, consider switching to a more modern one.

    • Check Torsional Parameters: The dihedral angle parameters are critical for determining conformational preferences. Ensure that the force field you are using has well-parameterized torsions for sp3-sp3 carbon bonds in a cyclic environment. In some cases, manual re-parameterization against high-level quantum mechanics data may be necessary.

    • Include Quantum Mechanical Refinement: For critical energy calculations, consider taking the low-energy conformers from your MM simulation and re-optimizing their geometries and calculating their relative energies using a higher level of theory, such as Density Functional Theory (DFT).

Problem 3: The calculated geometric parameters (bond lengths, angles) of my this compound conformers seem unrealistic or inconsistent.

  • Possible Cause: Poor force field parameterization for bonded terms or significant strain in the molecule that the force field cannot handle correctly.

  • Troubleshooting Steps:

    • Visualize and Inspect: Carefully examine the problematic structures. Look for unusually long bonds or distorted angles.

    • Compare with Experimental Data: If available, compare your calculated geometries to those from X-ray crystallography or electron diffraction.

    • Force Field Validation: Check the documentation of your chosen force field for its performance on similar strained cyclic systems. It might be that the force field is not suitable for this class of molecules.

    • Consider a Different Force Field: As with energy issues, a different force field may have better parameters for the bonded terms of cyclic alkanes.

Data Presentation: Comparison of Force Fields for this compound Conformational Energies

The following table summarizes the relative energies of the most stable this compound conformers as calculated by different molecular mechanics force fields. The Boat-Chair-Boat (BCB) conformation is often considered the global minimum, but this can vary between force fields.

ConformerMM3 (kcal/mol)MM4 (kcal/mol)
BCB0.000.52
TBCC0.830.00
TBC1.341.13
BCC1.631.68
TCB2.152.24
TCC2.502.65

Data adapted from studies by Allinger and coworkers. Note that the global minimum differs between MM3 and MM4.

Experimental Protocols

Low-Temperature 13C NMR Spectroscopy for Conformational Analysis

  • Sample Preparation: Dissolve a low concentration of this compound in a solvent that remains liquid at very low temperatures (e.g., a mixture of dichlorofluoromethane (B1207983) and bromodichlorofluoromethane).

  • Data Acquisition: Acquire 13C NMR spectra at a range of low temperatures (e.g., from -100 °C down to -170 °C).

  • Spectral Analysis:

    • At warmer temperatures within this range, conformational exchange will lead to broadened peaks.

    • As the temperature is lowered, the exchange rate slows, and separate peaks for the major and any minor conformers may become visible.

    • Integrate the peaks corresponding to the different conformers to determine their relative populations.

    • Use the population data to calculate the Gibbs free energy difference (ΔG) between the conformers at a given temperature using the equation: ΔG = -RT ln(K), where K is the equilibrium constant (ratio of populations).

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound MM Simulations start Start this compound Simulation issue Identify Issue start->issue sampling_issue Inadequate Conformational Sampling issue->sampling_issue Few conformers? energy_issue Incorrect Relative Energies issue->energy_issue Energies don't match exp.? geometry_issue Unrealistic Geometries issue->geometry_issue Bad bond lengths/angles? solution_sampling Increase Sim Time / Use Enhanced Sampling sampling_issue->solution_sampling solution_energy Try Different Force Field / Refine with QM energy_issue->solution_energy solution_geometry Check Parameters / Compare with Exp. Data geometry_issue->solution_geometry validate Validate Against Experimental Data (NMR, X-ray) solution_sampling->validate solution_energy->validate solution_geometry->validate validate->issue Results still poor end Successful Simulation validate->end Results match

Caption: A flowchart for troubleshooting common issues in molecular mechanics simulations of this compound.

References

Technical Support Center: Refining Experimental Conditions for Cyclodecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclodecane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation with this compound and its derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered in this compound reactions, focusing on improving yields, minimizing side products, and controlling selectivity.

Issue 1: Low Yield in Functionalization Reactions

Q: My functionalization reaction on the this compound ring (e.g., halogenation, C-H activation) is resulting in a low yield of the desired product. What are the potential causes and how can I improve the outcome?

A: Low yields in this compound functionalization can stem from several factors related to its unique structure and reactivity.

  • Conformational Complexity: this compound exists as a mixture of several low-energy conformers.[1] Not all of these conformers may be reactive or lead to the desired product. The distribution of conformers can be influenced by solvent and temperature.

    • Solution: Screen different solvents to find one that may favor the reactive conformation. Temperature optimization is also crucial; some reactions may require higher energy to overcome conformational barriers, while others may benefit from lower temperatures to favor a specific conformer.

  • Steric Hindrance: The flexible nature of the this compound ring can lead to steric shielding of certain C-H bonds, making them less accessible to reagents.

    • Solution: Consider using smaller, more reactive reagents. For catalytic reactions like C-H activation, ligand modification on the metal catalyst can be employed to tune the steric environment and improve access to the desired reaction site.[2][3]

  • Transannular Reactions: A common issue with medium-sized rings like this compound is the occurrence of transannular reactions (reactions across the ring), leading to undesired bicyclic products. This is due to the spatial proximity of atoms on opposite sides of the ring.

    • Solution: The choice of reaction conditions can influence the propensity for transannular reactions. Lower reaction temperatures may disfavor the higher activation energy pathways of these rearrangements. Strategic placement of bulky substituents can also restrict the ring's flexibility and disfavor conformations that lead to transannular reactions.

Issue 2: Formation of Multiple Products in Epoxide Ring-Opening

Q: I am attempting a ring-opening reaction of a this compound epoxide and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic) and the substitution pattern of the epoxide.

  • Basic or Nucleophilic Conditions: Under basic or nucleophilic conditions (e.g., with sodium methoxide), the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide.[4][5]

    • To favor this pathway: Use a strong, non-bulky nucleophile and aprotic solvents.

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character. The nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[4][5]

    • To favor this pathway: Use a protic solvent and a catalytic amount of a strong acid.

Issue 3: Poor Stereoselectivity in Reactions on Substituted Cyclodecanes

Q: My reaction on a substituted this compound is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity in reactions involving the flexible this compound ring can be challenging. The conformational mobility often leads to multiple competing transition states with similar energies.

  • Substrate Control: Existing stereocenters on the this compound ring or its substituents can influence the direction of attack of incoming reagents. However, due to the ring's flexibility, this control may be weak.

    • Solution: Introducing bulky protecting groups or substituents can lock the ring into a more rigid conformation, thereby enhancing the facial bias for the reaction.

  • Reagent Control: Chiral reagents or catalysts can be used to induce stereoselectivity.

    • Solution: For reactions like reductions or oxidations, consider using chiral catalysts (e.g., those based on transition metals with chiral ligands). For reactions involving enolates, the use of chiral auxiliaries can provide high levels of stereocontrol.

  • Curtin-Hammett Principle: In conformationally flexible systems like this compound, the product ratio is determined by the relative energies of the transition states leading to the different products, not the populations of the ground-state conformers.

    • Solution: Focus on reaction conditions (temperature, solvent, catalyst) that will preferentially lower the energy of the transition state leading to the desired stereoisomer. Computational modeling can be a valuable tool to understand these transition state energies.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when working with this compound?

A1: Besides the aforementioned transannular reactions, be mindful of over-functionalization, especially in reactions like halogenation where multiple C-H bonds are available for reaction. Radical reactions can sometimes lead to ring-opening or fragmentation, although this is less common for the relatively stable 10-membered ring. In reactions involving the formation of double bonds, such as elimination reactions, mixtures of E and Z isomers can be formed.

Q2: How can I effectively purify my this compound derivatives?

A2: Purification of this compound derivatives often involves standard techniques, but with some considerations for their physical properties.

  • Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a common method. Due to the often non-polar nature of many this compound derivatives, a solvent system with low polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening various solvents is recommended to find suitable conditions.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be used for purification.

Q3: Are there specific safety precautions I should take when working with this compound reactions?

A3: Standard laboratory safety practices should always be followed. This compound itself is a combustible solid. Many reagents used in its functionalization, such as strong oxidizing agents, strong bases (e.g., n-butyllithium), and reactive intermediates, require careful handling in an inert atmosphere (e.g., under nitrogen or argon). Always consult the Safety Data Sheet (SDS) for all reagents used in your experiments.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common transformations involving this compound and its derivatives.

Table 1: Halogenation of this compound and Cyclodecanone

Starting MaterialReagent(s)SolventCatalyst/InitiatorTime (h)Temperature (°C)ProductYield (%)Reference
This compoundNCS (0.8 equiv.)MeCNAcetophenone (B1666503)-RTMonochlorothis compound95[6]
CyclodecanoneNBSEt₂OPhotochemical (hν)2302-Bromocyclododecanone~100[7]
CyclodecanoneCuBr₂CHCl₃/EtOAc---2-BromocyclododecanoneExcellent[7]
CyclodecanoneI₂, OxoneSolid-state (grinding)-ShortRT2-IodocyclododecanoneExcellent[7]
CyclodecanoneLDA, then TsCl----2-ChlorocyclododecanoneVery Good[7]

Table 2: Oxidation of Cyclodecanone

Starting MaterialReagent(s)SolventCatalystTime (h)Temperature (°C)ProductYield (%)Reference
Cyclododecanone (B146445)aq. H₂O₂MeCNCAN (catalytic)ShortRT1,1-DihydroperoxycyclododecaneHigh[7]
CyclododecanoneH₂O₂HFIP---Tetraoxane derivative55[7]

Experimental Protocols

Protocol 1: Synthesis of Monochlorothis compound via Photocatalytic Halogenation [6]

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equiv) and N-chlorosuccinimide (NCS, 0.8 equiv) in acetonitrile (B52724) (MeCN).

  • Catalyst Addition: Add acetophenone as a photocatalyst.

  • Reaction Conditions: Irradiate the mixture with white Compact Fluorescent Lamp (CFL) light at room temperature.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromocyclododecanone [7]

  • Reaction Setup: Dissolve cyclododecanone (1.0 equiv) and N-bromosuccinimide (NBS, 1.1 equiv) in diethyl ether (Et₂O).

  • Initiation: Irradiate the reaction mixture with a suitable light source (e.g., a sunlamp) at 30°C for 2 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which is often of high purity.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification start Dissolve this compound & Reagents in Solvent catalyst Add Catalyst/Initiator start->catalyst react Maintain Temperature & Stirring catalyst->react monitor Monitor Progress (TLC/GC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end Characterize Product purify->end

General workflow for a this compound functionalization reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield in this compound Reaction cause1 Unfavorable Conformation problem->cause1 cause2 Steric Hindrance problem->cause2 cause3 Transannular Side Reactions problem->cause3 cause4 Suboptimal Reaction Conditions (Temp, Solvent, Reagents) problem->cause4 sol1 Screen Solvents & Optimize Temperature cause1->sol1 sol2 Use Smaller/More Reactive Reagents or Modify Catalysts cause2->sol2 sol3 Adjust Temperature or Use Bulky Substituents to Restrict Conformation cause3->sol3 sol4 Systematic Optimization of Each Reaction Parameter cause4->sol4

Troubleshooting logic for low-yield this compound reactions.

signaling_pathway_placeholder receptor Cell Surface Receptor kinase1 Kinase 1 receptor->kinase1 Ligand Binding cyclodecane_deriv This compound Derivative (e.g., Kinase Inhibitor) cyclodecane_deriv->kinase1 Inhibition kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Proliferation, Apoptosis) nucleus->gene_expression

Hypothetical signaling pathway inhibited by a this compound derivative.

References

Validation & Comparative

Validating Experimental Findings with Theoretical Cyclodecane Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and theoretical models used to elucidate the conformational landscape of cyclodecane. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of this important cycloalkane and serve as a valuable resource for researchers in medicinal chemistry and materials science.

Conformational Analysis: Experimental Data vs. Theoretical Models

This compound is a conformationally complex molecule, existing as a dynamic equilibrium of several low-energy conformers. Understanding the relative stabilities and interconversion barriers of these conformers is crucial for predicting the molecule's physical and chemical properties, and for designing derivatives with specific biological activities.

The two most stable conformations of this compound are the Boat-Chair-Boat (BCB) and the Twist-Boat-Chair-Chair (TBCC) . Experimental techniques, primarily low-temperature 13C NMR spectroscopy, have been instrumental in identifying and quantifying the populations of these conformers. These experimental findings are often validated and further explored using theoretical computational models, such as molecular mechanics (MM).

Comparison of Conformational Energies and Populations

The following table summarizes the experimentally determined and theoretically calculated relative free energies and populations of the major this compound conformers.

ConformerExperimental MethodTheoretical ModelRelative Free Energy (kcal/mol)Population (%) at -146.1 °C
BCB Low-Temperature 13C NMR-0.0094.8
TBCC Low-Temperature 13C NMR-0.73 ± 0.35.2
BCB -MM30.0089.6 (at -171.1 °C)
TBCC -MM30.725.2 (at -171.1 °C)
TBC -MM30.725.2 (at -171.1 °C)
BCB -MM4 (at 298 K)0.1430
TBCC -MM4 (at 298 K)0.0037
TBC -MM4 (at 298 K)1.0 (approx.)10

Note: Experimental and theoretical values are often determined at different temperatures, which can influence conformer populations.

Interconversion Energy Barriers

The energy barriers for the interconversion between different conformers are critical for understanding the dynamic behavior of this compound.

Interconversion ProcessExperimental MethodFree-Energy Barrier (ΔG‡) (kcal/mol)Temperature (°C)
BCB → TBCLow-Temperature 13C NMR5.54-137.4
BCB Interconversion (in Chlorothis compound)Low-Temperature 13C NMR5.4 ± 0.2-159.8
TBCC ⇌ BCB (in Chlorothis compound)Low-Temperature 13C NMR7.07 ± 0.2-120.9

Experimental Protocols

Low-Temperature 13C NMR Spectroscopy

Objective: To slow the conformational interconversion of this compound on the NMR timescale to observe and quantify individual conformers.

Methodology:

  • Sample Preparation: A dilute solution (e.g., 0.4%) of high-purity this compound is prepared in a suitable low-freezing solvent, such as dichlorofluoromethane (B1207983) (CF₂Cl₂), within a 5-mm thin-walled screw-capped NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.[1]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature unit is used.

  • Data Acquisition: 13C NMR spectra are acquired over a range of low temperatures, typically from -130 °C down to -170 °C. The temperature is carefully controlled and allowed to equilibrate before each measurement.

  • Data Analysis: The relative populations of the different conformers are determined by integrating the areas of their corresponding peaks in the slow-exchange spectra. The free-energy difference (ΔG) between conformers can then be calculated using the Boltzmann distribution equation. Line-shape analysis at various temperatures can be used to determine the free-energy barriers (ΔG‡) for interconversion.

Molecular Mechanics (MM) Calculations

Objective: To theoretically model the potential energy surface of this compound and calculate the relative steric energies and geometries of its various conformations.

Methodology:

  • Force Field Selection: A suitable force field, such as MM3 or MM4, which is parameterized for hydrocarbons, is chosen. These force fields model the molecule as a collection of atoms held together by springs, and the potential energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

  • Conformational Search: A systematic or stochastic conformational search is performed to locate all possible low-energy minima on the potential energy surface.

  • Energy Minimization: The geometry of each identified conformer is optimized to find the structure with the minimum steric energy.

  • Calculation of Thermodynamic Properties: From the minimized structures and their vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated. These values allow for the prediction of conformer populations at different temperatures.

Visualization of Workflows and Concepts

Workflow for Validating Experimental Findings

G cluster_exp Experimental Analysis cluster_theo Theoretical Modeling cluster_comp Comparison & Validation exp_sample Prepare this compound Sample exp_nmr Low-Temperature 13C NMR exp_sample->exp_nmr exp_data Acquire Spectral Data exp_nmr->exp_data exp_analysis Analyze Spectra (Populations, Barriers) exp_data->exp_analysis compare Compare Experimental & Theoretical Data exp_analysis->compare theo_model Define Molecular Model theo_ff Select Force Field (e.g., MM3, MM4) theo_model->theo_ff theo_search Perform Conformational Search theo_ff->theo_search theo_calc Calculate Energies & Properties theo_search->theo_calc theo_calc->compare validate Validate Theoretical Model compare->validate refine Refine Model or Propose New Experiments validate->refine

Caption: Workflow for the validation of experimental findings with theoretical models.

This compound Conformational Interconversion

G BCB Boat-Chair-Boat (BCB) (Most Stable) TBC Twist-Boat-Chair (TBC) (Intermediate) BCB->TBC ΔG‡ ≈ 5.5 kcal/mol TBCC Twist-Boat-Chair-Chair (TBCC) TBCC->TBC TBC->BCB TBC->TBCC

Caption: Simplified energy landscape of this compound conformational interconversion.

This compound in Drug Development: A Scaffold for Bioactive Molecules

While this compound itself is not a therapeutic agent, its unique conformational properties and its role as a medium-sized ring make it an interesting scaffold for the design of bioactive molecules. The flexible yet defined three-dimensional structure of the this compound ring can be exploited to position functional groups in specific spatial orientations to interact with biological targets.

One example is the development of 7-azatricyclodecanes , which are structural analogues of cocaine. These compounds, which incorporate a modified this compound framework, have shown high potency and selectivity for the serotonin (B10506) transporter over the dopamine (B1211576) transporter, highlighting the potential of using this compound-like structures in the design of novel central nervous system (CNS) agents.[2]

The study of this compound and its derivatives provides valuable insights for drug discovery in several ways:

  • Conformational Restriction: By understanding the stable conformations of the this compound ring, medicinal chemists can design more rigid analogues that lock a molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects.

  • Scaffold Hopping: The this compound core can serve as a novel scaffold to replace existing ring systems in known drugs, leading to new intellectual property and potentially improved pharmacological profiles.

  • Exploring Chemical Space: The unique three-dimensional space occupied by this compound and its derivatives allows for the exploration of new areas of chemical space in the search for novel drug candidates.

Further research into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully explore the potential of this versatile scaffold in drug development.

References

A Comparative Analysis of Cyclodecane and Other Medium-Ring Cycloalkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the conformational intricacies, reactivity, and potential applications of cyclodecane in comparison to its medium-ring counterparts, cyclooctane (B165968) and cyclononane (B1620106), supported by experimental data and detailed protocols.

Medium-ring cycloalkanes, typically defined as containing eight to eleven carbon atoms, present a unique and complex area of study in organic chemistry. Their inherent conformational flexibility, coupled with significant transannular strain, imparts distinct physicochemical properties and reactivity patterns that differ significantly from smaller, more rigid rings and larger, more flexible macrocycles. This guide provides a comprehensive comparative analysis of this compound (C10), cyclooctane (C8), and cyclononane (C9), with a focus on experimental data relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physical properties of medium-ring cycloalkanes are influenced by their molecular weight and, more subtly, by their conformational preferences which affect intermolecular interactions. As the ring size increases from cyclooctane to this compound, there is a general trend of increasing melting and boiling points, as well as density, due to stronger van der Waals forces.

PropertyCyclooctaneCyclononaneThis compound
Molecular Formula C₈H₁₆C₉H₁₈C₁₀H₂₀
Molar Mass ( g/mol ) 112.21126.24140.27
Melting Point (°C) 14.59.7 - 11.79.6
Boiling Point (°C) 151178.6201
Density (g/cm³ at 20°C) 0.8340.8540.857

Conformational Analysis and Strain Energies

The chemistry of medium-ring cycloalkanes is dominated by their unique conformational landscapes and the associated ring strain. Unlike cyclohexane, which exists in a stable, strain-free chair conformation, medium-sized rings cannot adopt conformations that simultaneously minimize angle, torsional, and steric (transannular) strain.

Transannular strain , arising from steric repulsion between non-bonded atoms across the ring, is a defining characteristic of medium-ring cycloalkanes. This strain significantly influences their preferred conformations and reactivity.

  • Cyclooctane predominantly adopts a boat-chair conformation to alleviate some of its inherent strain.

  • Cyclononane exists in several conformations of similar energy, with the twist-boat-chair being one of the most stable.

  • This compound has been extensively studied and is known to favor the boat-chair-boat (BCB) conformation, which effectively minimizes transannular hydrogen-hydrogen repulsions.[1][2]

The total ring strain, a measure of the destabilization relative to a strain-free acyclic alkane, is a key quantitative parameter for comparing these cycloalkanes. This strain is a combination of angle strain (deviation from ideal sp³ bond angles), torsional strain (eclipsing interactions), and steric strain (transannular interactions).

CycloalkaneHeat of Combustion per CH₂ (kJ/mol)Total Ring Strain (kJ/mol)
Cyclooctane663.641.0
Cyclononane664.052.3
This compound663.251.0

Data sourced from multiple chemistry databases and literature. The heat of combustion per CH₂ group for a strain-free alkane is approximately 653 kJ/mol.

The data indicates that cyclononane possesses the highest ring strain, while this compound and cyclooctane have comparable, though still significant, strain energies. This high strain energy is a driving force for many of the characteristic reactions of these molecules.

Reactivity

The increased strain in medium-ring cycloalkanes makes them generally more reactive than cyclohexane. This reactivity is often directed at relieving the internal strain, for instance, through transannular reactions.

Transannular Reactions

A hallmark of medium-ring chemistry is the occurrence of transannular reactions, where a reaction at one side of the ring involves the participation of an atom or group from the other side. This is a direct consequence of the spatial proximity of atoms across the ring in their preferred conformations. A common example is the transannular hydride shift .

Transannular_Hydride_Shift cluster_0 Cyclodecyl Cation Formation and Rearrangement start Cyclodecyl derivative (e.g., tosylate) cation Secondary cyclodecyl cation start->cation Solvolysis hydride_shift 1,5-Hydride Shift (Transannular) cation->hydride_shift rearranged_cation Tertiary cyclodecyl cation (more stable) hydride_shift->rearranged_cation product Rearranged product (e.g., olefin or alcohol) rearranged_cation->product Nucleophilic attack or elimination Acyloin_Condensation cluster_1 Acyloin Condensation Workflow diester Long-chain diester (e.g., diethyl decanedioate) reaction Reaction with Na metal in refluxing xylene diester->reaction acyloin Cyclic acyloin reaction->acyloin reduction Reduction (e.g., Zn/HCl) acyloin->reduction cycloalkanone Cycloalkanone (e.g., cyclodecanone) reduction->cycloalkanone

References

A Comparative Analysis of Ring Strain in Cyclohexane, Cyclodecane, and Cyclododecane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and molecular design, the conformational stability of cyclic structures is a critical determinant of molecular efficacy and interaction. This guide provides a detailed comparison of the ring strain in three key cycloalkanes: cyclohexane, cyclodecane, and cyclododecane (B45066). Understanding the inherent strain within these foundational cyclic systems offers valuable insights for researchers and scientists in designing complex molecular architectures.

Executive Summary

Cyclohexane is renowned for its virtually strain-free chair conformation, serving as a benchmark for stability in cyclic systems. In contrast, this compound, a medium-sized ring, exhibits significant strain due to a combination of angle distortion, torsional strain, and transannular interactions. Cyclododecane, a larger ring, demonstrates a marked reduction in strain compared to this compound, approaching the stability of cyclohexane. This comparison is quantified through the analysis of their heats of combustion, which reveals the excess energy stored within the cyclic framework as ring strain.

Quantitative Analysis of Ring Strain

The total ring strain of a cycloalkane can be determined by comparing its heat of combustion per methylene (B1212753) (-CH2-) group to that of a strain-free reference, typically a long-chain n-alkane, which is approximately 658.6 kJ/mol per -CH2- group.[1] Any deviation from this value indicates the presence of strain. The total strain energy is calculated by multiplying the difference in heat of combustion per -CH2- group by the number of carbons in the ring.[2]

CycloalkaneMolecular FormulaHeat of Combustion (kJ/mol)Heat of Combustion per -CH2- (kJ/mol)Total Ring Strain (kJ/mol)
CyclohexaneC6H12-3920653.3~0
This compoundC10H20-6635663.549
CyclododecaneC12H24-7913659.410.8

Note: The heat of combustion values are experimental data obtained from various sources. The total ring strain is calculated based on a reference value of ~653.3 kJ/mol per -CH2- group for a strain-free alkane, consistent with cyclohexane's minimal strain.

Experimental Determination of Ring Strain

The primary experimental method for determining the ring strain of cycloalkanes is bomb calorimetry , which measures the heat of combustion.

Experimental Protocol: Bomb Calorimetry

Objective: To measure the heat of combustion (ΔH°c) of a solid or liquid hydrocarbon sample.

Apparatus:

  • Parr-type bomb calorimeter

  • Oxygen tank with a pressure regulator

  • Crucible

  • Fuse wire (iron or platinum)

  • Pellet press (for solid samples)

  • High-precision thermometer (e.g., Beckmann thermometer or digital equivalent)

  • Stirrer

  • Deionized water

Procedure:

  • Sample Preparation:

    • A precisely weighed sample (typically 0.5 - 1.0 g) of the cycloalkane is prepared.

    • Solid samples are often compressed into a pellet using a pellet press to ensure complete combustion.

    • Liquid samples are weighed in a gelatine capsule.

  • Bomb Assembly:

    • The sample is placed in the crucible within the bomb.

    • A fuse wire of known length and weight is attached to the electrodes, with the wire in contact with the sample.

  • Pressurization:

    • The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • The sealed bomb is placed in the calorimeter bucket.

    • A precise volume of deionized water (e.g., 2000 mL) is added to the bucket, ensuring the bomb is fully submerged.

    • The calorimeter lid, containing the thermometer and stirrer, is secured.

  • Temperature Measurement and Ignition:

    • The stirrer is activated to ensure a uniform water temperature.

    • The initial temperature of the water is recorded at regular intervals (e.g., every minute) for a period to establish a baseline.

    • The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition:

    • The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises rapidly after ignition.

    • Temperature readings continue until a maximum is reached and the temperature begins to fall.

  • Post-Combustion Analysis:

    • The bomb is depressurized, opened, and inspected for any signs of incomplete combustion (e.g., soot).

    • The remaining length of the fuse wire is measured to determine the amount that burned.

Data Analysis: The heat of combustion is calculated using the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and the measured temperature change, with corrections for the heat released by the combustion of the fuse wire and any acid formation.

Logical Relationship of Ring Strain

The following diagram illustrates the relationship between the ring size of the selected cycloalkanes and their relative ring strain.

Ring_Strain_Comparison cluster_0 Relative Ring Strain cluster_1 Cyclohexane Cyclohexane (C6) ~0 kJ/mol Cyclododecane Cyclododecane (C12) 10.8 kJ/mol High_Stability High This compound This compound (C10) 49 kJ/mol Low_Stability Low

Relative ring strain of cycloalkanes.

Conclusion

The analysis of ring strain in cyclohexane, this compound, and cyclododecane reveals a clear trend related to ring size. Cyclohexane's chair conformation allows it to achieve an almost ideal, strain-free state. Medium-sized rings, exemplified by this compound, experience significant destabilization due to the inability to adopt a conformation that simultaneously minimizes angle, torsional, and transannular strain. As the ring size increases to cyclododecane, the greater flexibility allows the molecule to adopt a conformation that significantly reduces these strains, resulting in a much more stable structure. These fundamental principles of conformational analysis and ring strain are indispensable for professionals engaged in the rational design and synthesis of cyclic molecules for therapeutic and other scientific applications.

References

A Comparative Guide to the Validation of HPLC and TLC Methods for Cyclodecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the quantitative analysis of cyclodecane. The information presented is designed to assist researchers in selecting the appropriate analytical technique and developing robust, validated methods for quality control and research purposes.

Due to the limited availability of specific validated methods for this compound in published literature, this guide presents model protocols and comparative data based on the analysis of similar non-polar, macrocyclic, and long-chain hydrocarbon compounds. The provided experimental details and performance data serve as a strong starting point for method development and validation for this compound analysis.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for HPLC and HPTLC (High-Performance Thin-Layer Chromatography), a quantitative enhancement of TLC, for the analysis of a non-polar compound like this compound. These values are illustrative and represent expected performance based on the principles of each technique.

Validation ParameterHPLC Method (Illustrative)HPTLC-Densitometry Method (Illustrative)
Linearity Range 1 - 200 µg/mL50 - 1000 ng/spot
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) - Repeatability < 1.0%< 2.0%
Precision (%RSD) - Intermediate < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 µg/mL10 ng/spot
Limit of Quantitation (LOQ) 0.5 µg/mL30 ng/spot
Specificity High (Excellent peak resolution)Moderate to High (Good spot separation)
Robustness HighModerate

Experimental Protocols

The following are detailed model methodologies for the HPLC and HPTLC analysis of this compound. These protocols are based on established methods for similar non-polar compounds and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). A UV detector is not suitable as this compound lacks a chromophore.

2. Chromatographic Conditions:

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile (B52724) or a mixture of Acetonitrile and Isopropanol (e.g., 80:20 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index Detector (RID) maintained at a constant temperature.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and this compound standard solutions to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day and inter-analyst) by repeating the analysis on different days and by different analysts.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.

High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry Method

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, plate heater, and a TLC scanner (densitometer) with appropriate software.

2. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 cm x 10 cm).

  • Mobile Phase: A non-polar solvent system such as n-Hexane or a mixture of n-Hexane and Ethyl Acetate (e.g., 95:5 v/v). The developing chamber should be saturated with the mobile phase vapor for at least 20 minutes before plate development.

  • Sample Application: Apply the standard and sample solutions as bands of 6 mm width using an automatic applicator.

  • Development: Develop the plate up to a distance of 80 mm in the developing chamber.

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.

  • Derivatization: As this compound is non-UV active and colorless, post-chromatographic derivatization is mandatory. A common method is to spray the plate with a solution of phosphomolybdic acid in ethanol (B145695) followed by heating at 110°C for 10-15 minutes to visualize the spots.

  • Densitometric Analysis: Scan the derivatized plate in absorbance mode at a suitable wavelength (e.g., 520 nm).

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in n-hexane.

  • Working Standard Solutions: Dilute the stock solution to prepare working standards in the range of 10 - 200 µg/mL.

  • Sample Preparation: Dissolve the sample in n-hexane to obtain a concentration within the linear range.

4. Method Validation Parameters:

  • Specificity: Analyze blank, placebo, and standard spots to ensure the separation of this compound from other components.

  • Linearity: Apply different amounts of the standard solutions on the plate and develop the chromatogram. After derivatization and scanning, plot the peak area against the amount of this compound to obtain a calibration curve.

  • Accuracy: Perform recovery studies by applying known amounts of this compound to a sample matrix at three different levels.

  • Precision: Evaluate repeatability by applying and analyzing the same standard solution six times. Assess intermediate precision by repeating the analysis on a different day.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the scanned chromatogram.

  • Robustness: Introduce small variations in the mobile phase composition, development distance, and saturation time to check the method's robustness.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both HPLC and TLC techniques.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Target Profile B Select Analytical Technique (HPLC/TLC) A->B C Optimize Method Parameters (Mobile Phase, Stationary Phase, etc.) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J K Documentation & Reporting J->K

Caption: Workflow for the development and validation of an analytical method.

Logical Relationship for Method Selection

The choice between HPLC and TLC for this compound analysis depends on several factors. The following diagram outlines the decision-making process.

G A Analytical Requirement for this compound B High Sensitivity & Quantitation Required? A->B C High Sample Throughput Needed? B->C No D HPLC (High Precision, Lower LOD/LOQ) B->D Yes E HPTLC (Cost-effective, Parallel Sample Analysis) C->E Yes F Simple Qualitative Screening? C->F No F->E No G Conventional TLC (Rapid, Low Cost) F->G Yes

Caption: Decision tree for selecting an analytical method for this compound.

A Researcher's Guide to Cross-Referencing New Spectroscopic Data with Published Cyclodecane Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation is paramount. This guide provides a comprehensive comparison of new spectroscopic data for cyclodecane with a curated collection of published spectra. By presenting quantitative data in easily digestible tables, detailing experimental methodologies, and illustrating data analysis workflows, this resource aims to streamline the process of spectral cross-referencing and enhance confidence in structural assignments.

Experimental Protocols

To ensure accurate comparison, it is crucial to understand the conditions under which spectroscopic data are acquired. The following sections outline standardized experimental protocols for the key techniques used to analyze this compound. While specific parameters may vary between instruments and laboratories, these methodologies provide a foundation for reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is typically dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is generally sufficient.

    • Spectral Width: A spectral width of 0-12 ppm is typically used to encompass all proton resonances.

    • Acquisition Time: An acquisition time of 2-4 seconds is common.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is employed to allow for full nuclear relaxation between pulses.

    • Number of Scans: 16 to 64 scans are usually accumulated to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phase- and baseline-corrected.

¹³C NMR Spectroscopy:

  • Sample Preparation: Similar to ¹H NMR, 10-50 mg of the this compound sample is dissolved in a deuterated solvent.

  • Instrumentation: An NMR spectrometer with a carbon frequency of 75 MHz or higher is typically used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H splitting and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[1]

    • Spectral Width: A wide spectral width, typically 0-220 ppm, is set to cover the expected range of carbon chemical shifts.[1]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally used.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is common for qualitative spectra.[1]

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound at room temperature, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates, creating a thin capillary film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is commonly coupled with a mass spectrometer (GC-MS) for sample introduction and separation from any impurities. The sample is injected into the GC, where it is vaporized and carried through a capillary column by an inert gas, leading to its separation before entering the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of alkanes.[3] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).[3]

  • Mass Analysis: The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable structural information.

Data Presentation

The following tables summarize the key spectroscopic data for this compound gathered from various published sources.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolventSpectrometer Frequency (MHz)Source
~1.54singlet20H-CH₂-CDCl₃300ChemicalBook[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)AssignmentSolventSource
~25.1-CH₂-Not specifiedConformational Study of this compound[5]
~24.4-CH₂-CDCl₃ChemicalBook
Table 3: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignmentSample PreparationSource
~2920StrongC-H stretch (asymmetric)Capillary Cell: NeatPubChem[2]
~2850StrongC-H stretch (symmetric)Capillary Cell: NeatPubChem[2]
~1465Medium-CH₂- scissoringCapillary Cell: NeatPubChem[2]
~1445Medium-CH₂- scissoringCapillary Cell: NeatPubChem[2]
Table 4: Major Mass Spectrometry Fragments for this compound (Electron Ionization)
m/zRelative AbundanceProposed FragmentSource
140Base Peak[C₁₀H₂₀]⁺• (Molecular Ion)NIST WebBook, ChemicalBook
97High[C₇H₁₃]⁺NIST WebBook, ChemicalBook
83High[C₆H₁₁]⁺NIST WebBook, ChemicalBook
69High[C₅H₉]⁺NIST WebBook, ChemicalBook
55High[C₄H₇]⁺NIST WebBook, ChemicalBook
41High[C₃H₅]⁺NIST WebBook, ChemicalBook

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships involved in cross-referencing new spectroscopic data with published spectra.

cross_referencing_workflow cluster_new_data New Spectroscopic Data Acquisition cluster_published_data Published Spectra Database cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion new_sample New this compound Sample nmr_acq NMR Data Acquisition (¹H, ¹³C) new_sample->nmr_acq ir_acq IR Data Acquisition new_sample->ir_acq ms_acq MS Data Acquisition new_sample->ms_acq compare_nmr Compare NMR Data (Chemical Shifts, Multiplicity) nmr_acq->compare_nmr compare_ir Compare IR Data (Peak Positions, Intensities) ir_acq->compare_ir compare_ms Compare MS Data (Molecular Ion, Fragmentation) ms_acq->compare_ms pub_nmr Published NMR Spectra pub_nmr->compare_nmr pub_ir Published IR Spectra pub_ir->compare_ir pub_ms Published MS Spectra pub_ms->compare_ms structure_confirmation Structure Confirmation/ Discrepancy Identification compare_nmr->structure_confirmation compare_ir->structure_confirmation compare_ms->structure_confirmation

Caption: Workflow for cross-referencing new and published spectroscopic data.

logical_relationship cluster_data_input Data Input cluster_analysis Analysis Steps cluster_interpretation Interpretation cluster_output Output new_data New Raw Spectra peak_picking Peak Picking & Data Extraction new_data->peak_picking published_data Published Reference Spectra published_data->peak_picking parameter_comparison Comparison of Key Parameters peak_picking->parameter_comparison pattern_recognition Fragmentation/ Pattern Recognition parameter_comparison->pattern_recognition structural_consistency Structural Consistency Check pattern_recognition->structural_consistency final_report Final Report: Confirmation or Further Investigation structural_consistency->final_report

Caption: Logical flow of spectroscopic data analysis and comparison.

References

A Comparative Analysis of Substituted vs. Unsubstituted Cyclodecane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The conformational landscape of cyclodecane, a ten-membered cycloalkane, has long been a subject of significant interest in organic chemistry and drug design. Its inherent flexibility gives rise to a multitude of low-energy conformations, a characteristic that is profoundly influenced by the presence of substituents. This guide provides a comparative study of the conformational preferences of unsubstituted and substituted cyclodecanes, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting the three-dimensional structures of these important cyclic systems.

Unsubstituted this compound: A Dynamic Equilibrium of Conformers

Unsubstituted this compound is not a rigid molecule but rather exists as a dynamic equilibrium of several conformations. The two most significant and lowest-energy conformations are the boat-chair-boat (BCB) and the twist-boat-chair-chair (TBCC) .[1][2] Early research, including X-ray diffraction studies of this compound derivatives, predominantly identified the BCB conformation in the solid state.[1] However, subsequent studies using low-temperature 13C NMR spectroscopy and computational methods have revealed the presence of the TBCC conformer in solution, existing in equilibrium with the BCB form.[1][2]

Molecular mechanics calculations (MM3 and MM4) and ab initio methods have been instrumental in elucidating the subtle energy differences between these conformers.[1][3] While the BCB conformation is often calculated to have a lower enthalpy, the TBCC conformation can be slightly favored in terms of free energy at room temperature, partly due to its existence as a mixture of d and l forms.[1] Other conformations, such as the twist-boat-chair (TBC), also lie relatively close in energy and may be present in small populations.[1]

Quantitative Conformational Analysis of Unsubstituted this compound

The relative populations and energy differences between the major conformers of unsubstituted this compound have been determined experimentally and computationally. The following table summarizes key quantitative data:

ConformerPopulation (%) at -146.1 °C[1]Calculated Population (%) at 298 K (MM4)[1]Calculated Relative Free Energy (kcal/mol) at -171.1 °C (MM3)[2]
BCB 94.8300.00
TBCC 5.2370.72
TBC -100.72

Substituted this compound: The Influence of Steric Hindrance

The introduction of substituents onto the this compound ring can dramatically alter the conformational equilibrium. The primary driving force for this shift is the avoidance of steric strain, particularly transannular H-H repulsions and unfavorable 1,3-diaxial-like interactions.[1] Substituents larger than hydrogen will preferentially occupy positions that minimize these steric clashes.

For instance, in the BCB conformation, there are two sets of three hydrogens with significant non-bonded interactions.[1] A bulky substituent will avoid these strained positions, potentially forcing the ring into a different conformation that can better accommodate it. X-ray crystallographic studies have provided concrete examples of substituted cyclodecanes adopting conformations other than the BCB form to alleviate steric strain.[1]

In a study of chlorothis compound, low-temperature 13C and 1H NMR spectroscopy revealed the presence of three distinct conformations at -165.5 °C.[2] These were proposed to be two different BCB conformations with the chlorine in equatorial-like (2e BCB) and axial-like (2a BCB) positions, and a TBCC conformation.[3] This demonstrates that even a single substituent can lead to a more complex conformational mixture compared to the parent cycloalkane.

Comparative Data for Substituted this compound

The following table presents data for chlorothis compound, illustrating the impact of a substituent on conformer population:

Conformer of Chlorothis compoundPopulation (%) at -165.5 °C[3]
2e BCB 31.2
2a BCB 14.9
TBCC 53.9

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the conformational data.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To slow down the rate of interconversion between conformers to the NMR timescale, allowing for the observation of distinct signals for each populated conformation.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative (e.g., 0.4% in a suitable solvent like CF₂Cl₂ or propane) is prepared in an NMR tube.[1]

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • The sample is cooled to a low temperature (e.g., -146.1 °C for this compound, -165.5 °C for chlorothis compound).[1][2]

    • ¹³C NMR spectra are acquired. For quantitative analysis, it is essential to ensure full relaxation of the nuclei between pulses, often by using a long relaxation delay.

    • The relative populations of the conformers are determined by integrating the signals corresponding to each species.

  • Data Analysis: The free-energy difference (ΔG°) between conformers can be calculated from their relative populations using the equation ΔG° = -RTlnK, where K is the equilibrium constant (ratio of populations).

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a molecule in the solid state, providing definitive evidence of a particular conformation.

Methodology:

  • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate a final molecular structure.

Visualization of Conformational Pathways and Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the key relationships in this compound conformational analysis.

conformational_interconversion BCB Boat-Chair-Boat (BCB) TBCC Twist-Boat-Chair-Chair (TBCC) BCB->TBCC TBC Twist-Boat-Chair (TBC) BCB->TBC Other Other Conformations TBCC->Other TBC->TBCC

Caption: Conformational interconversion pathways for this compound.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Low-Temp NMR Low-Temp NMR Conformer Populations\n& ΔG° Conformer Populations & ΔG° Low-Temp NMR->Conformer Populations\n& ΔG° X-ray Crystallography X-ray Crystallography Solid-State Structure Solid-State Structure X-ray Crystallography->Solid-State Structure Molecular Mechanics (MM3, MM4) Molecular Mechanics (MM3, MM4) Relative Strain Energies Relative Strain Energies Molecular Mechanics (MM3, MM4)->Relative Strain Energies Ab Initio Calculations Ab Initio Calculations Relative Free Energies Relative Free Energies Ab Initio Calculations->Relative Free Energies Final Conformational Model Final Conformational Model Conformer Populations\n& ΔG°->Final Conformational Model Solid-State Structure->Final Conformational Model Relative Strain Energies->Final Conformational Model Relative Free Energies->Final Conformational Model

Caption: Workflow for the conformational analysis of this compound.

References

A Researcher's Guide to Benchmarking Computational Methods for Cyclodecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate conformational analysis of cyclic molecules like cyclodecane is crucial for understanding their chemical behavior and biological activity. This compound, with its inherent flexibility, presents a significant challenge for computational methods. This guide provides an objective comparison of various computational techniques for analyzing the conformational landscape of this compound, supported by experimental data.

Data Presentation: A Comparative Overview of Computational Methods

The following table summarizes the performance of several computational methods in determining the relative free energies and populations of the most stable this compound conformers at low temperatures. The experimental data is derived from low-temperature 13C NMR spectroscopy.[1] The boat-chair-boat (BCB) conformation is used as the reference (0.00 kcal/mol).

ConformerExperimentalMM3MM4HF/6-31G*
Relative Free Energy (kcal/mol) at -146.1 °C
BCB0.000.000.140.00
TBCC0.720.930.001.11
TBC0.720.830.441.13
Population (%) at -146.1 °C
BCB89.686.430.085.1
TBCC5.26.837.07.4
TBC5.26.812.07.5

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature 13C NMR Spectroscopy

Detailed experimental protocols are essential for reproducing and validating computational results. The following is a summary of the methodology used to obtain the experimental data for this compound conformer populations.[1]

Sample Preparation:

  • A 0.4% solution of this compound (purity > 99.5%) in a suitable solvent mixture for low-temperature measurements (e.g., CF₂Cl₂) is prepared in a 5-mm thin-walled screw-capped NMR tube.

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.

  • Due to the high pressure that can develop, the sample tube should be stored and handled below 0 °C.

NMR Data Acquisition:

  • ¹³C NMR spectra are recorded on a spectrometer equipped with a variable temperature unit.

  • The temperature is carefully calibrated and controlled over a range from room temperature down to as low as -171.1 °C.

  • Spectra are acquired at various temperatures to observe the decoalescence of signals and the emergence of distinct peaks for different conformers.

  • For quantitative analysis, spectra are recorded with broadband proton decoupling.

Data Analysis:

  • The relative populations of the conformers are determined by integrating the areas of their corresponding peaks in the slow-exchange regime.

  • The free-energy difference (ΔG) between conformers is calculated from their populations using the Boltzmann distribution equation.

Computational Protocol: Conformational Search and Energy Calculation

A general workflow for the computational analysis of this compound involves an initial conformational search using a computationally inexpensive method, followed by more accurate energy calculations for the low-energy conformers.

1. Initial Conformational Search:

  • Method: A common approach is to use a molecular mechanics force field such as MMFF94s.

  • Software: Programs like CONFLEX or the conformational search modules within suites like Schrödinger's MacroModel or MOE can be utilized.

  • Procedure:

    • Build an initial 3D structure of this compound.

    • Perform a systematic or stochastic conformational search to generate a large number of possible conformers. This is often done by rotating around single bonds.

    • The generated conformers are then minimized using the chosen force field.

    • The resulting conformers are filtered based on a specified energy window (e.g., within 10 kcal/mol of the global minimum) to identify a set of low-energy candidates.

2. Geometry Optimization and Energy Calculation:

  • Methods: The low-energy conformers identified in the initial search are then subjected to more accurate calculations using higher-level methods.

    • Molecular Mechanics (MM): Force fields like MM3 and MM4 have been specifically parameterized for hydrocarbons and can provide accurate geometries and relative energies.[1]

    • Hartree-Fock (HF): An ab initio method that can be used for geometry optimization and energy calculations. A basis set such as 6-31G* is a common choice.[1]

    • Density Functional Theory (DFT): A popular quantum mechanical method that offers a good balance between accuracy and computational cost. Functionals like B3LYP or M06-2X with basis sets like 6-31G(d) or larger are frequently used.

    • AMBER and OPLS: While specific quantitative data for this compound with these force fields were not found in the reviewed literature, they are widely used for conformational analysis of organic molecules. The general protocol would involve using the appropriate parameters (e.g., GAFF for AMBER) to perform geometry optimization and energy calculations on the candidate conformers.

  • Software: Gaussian, GROMACS, AMBER, and other quantum chemistry and molecular dynamics packages are commonly used.

  • Procedure:

    • For each low-energy conformer from the initial search, perform a full geometry optimization using the chosen method (MM, HF, or DFT).

    • Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

    • Calculate the single-point energy of each optimized conformer.

    • Calculate the relative free energies of the conformers by including zero-point vibrational energies (ZPVE) and thermal corrections from the frequency calculations.

Visualizations

This compound Conformational Interconversion Pathway

The following diagram illustrates the relationships and potential interconversion pathways between the low-energy conformers of this compound. The boat-chair-boat (BCB) conformation is a central hub in this landscape.

G This compound Conformational Pathways BCB Boat-Chair-Boat (BCB) TBC Twist-Boat-Chair (TBC) BCB->TBC Interconversion TBCC Twist-Boat-Chair-Chair (TBCC) BCC Boat-Chair-Chair (BCC) TBCC->BCC TBC->TBCC Interconversion TCC Twist-Chair-Chair (TCC) TBC->TCC

Caption: Interconversion pathways for major this compound conformers.

Computational Analysis Workflow

This diagram outlines the logical steps involved in a typical computational workflow for the conformational analysis of this compound.

G Computational Analysis Workflow for this compound cluster_initial_search Initial Conformational Search cluster_refinement Geometry Optimization & Energy Calculation cluster_analysis Analysis start Build Initial 3D Structure search Perform Conformational Search (e.g., MMFF94s) start->search filter Filter by Energy Window search->filter optimize Optimize Geometries (MM, HF, DFT) filter->optimize frequency Frequency Calculation (Confirm Minima, ZPVE) optimize->frequency energy Calculate Relative Free Energies optimize->energy frequency->energy populations Calculate Conformer Populations energy->populations compare Compare with Experimental Data populations->compare

Caption: Workflow for computational this compound analysis.

References

A Comparative Guide to the Experimental and Calculated IR and NMR Spectra of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental and calculated infrared (IR) and nuclear magnetic resonance (NMR) spectral data for cyclodecane. Understanding the conformational landscape of cyclic molecules like this compound is crucial in various fields, including drug design and materials science. This document summarizes key quantitative data, details experimental methodologies, and illustrates the workflow for spectral analysis.

Introduction to this compound's Conformational Complexity

This compound (C₁₀H₂₀) is a fascinating cycloalkane that, due to its ring size, exhibits significant conformational flexibility. Unlike smaller, more rigid rings, this compound can adopt several low-energy conformations. Experimental and computational studies have shown that the boat-chair-boat (BCB) conformation is the most stable and therefore the most populated at low temperatures.[1] However, other conformations, such as the twist-boat-chair-chair (TBCC) , are also present in equilibrium, albeit at lower concentrations.[1] Spectroscopic techniques like IR and NMR are powerful tools for identifying and quantifying the components of this conformational mixture.

Comparison of Experimental and Calculated ¹³C NMR Spectra

Low-temperature ¹³C NMR spectroscopy is instrumental in "freezing out" the different conformations of this compound, allowing for the observation of distinct signals for each. The comparison between experimental chemical shifts and those calculated using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method provides a powerful means of assigning these signals to specific conformations.

Below is a summary of experimental and calculated ¹³C NMR chemical shifts for the major (BCB) and minor (TBCC) conformers of this compound at low temperature.

ConformationCarbon AtomExperimental Chemical Shift (δ, ppm) at -131.0 °C[1]Calculated Chemical Shift (δ, ppm) (GIAO/HF/6-311G*)[1]
BCB C1, C628.428.9
C2, C5, C7, C1022.423.1
C3, C4, C8, C919.219.9
TBCC -~23.7 (broad)24.5 (average)

Note: The experimental spectrum at -131.0 °C shows a broad, overlapping peak for the minor TBCC conformation. The calculated value represents an average of the predicted chemical shifts for the non-equivalent carbons in this conformation.

Comparison of Experimental and Calculated IR Spectra

The infrared spectrum of this compound is characterized by absorptions arising from C-H stretching and bending vibrations, typical for alkanes. The complexity of the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), is influenced by the molecule's specific conformation.

Vibrational ModeExperimental Frequency (cm⁻¹) (Gas Phase)Expected Calculated Frequency Range (cm⁻¹)
C-H Stretching~2850-2950~2850-3000
CH₂ Scissoring~1450-1470~1450-1480
CH₂ Wagging/Twisting~1200-1350~1200-1350
Ring VibrationsFingerprint Region (<1500)Fingerprint Region (<1500)

Note: The experimental frequencies are sourced from the NIST WebBook. The expected calculated frequencies are based on typical values for alkanes and would be refined by specific DFT calculations for the BCB and TBCC conformers of this compound.

Comparison of Experimental and Calculated ¹H NMR Spectra

The room temperature ¹H NMR spectrum of this compound shows a single broad peak due to the rapid interconversion of its various conformations. At low temperatures, this signal broadens and begins to resolve into multiple overlapping peaks, reflecting the different chemical environments of the protons in the "frozen" conformers.

ConformationProton EnvironmentExperimental Chemical Shift (δ, ppm) at -162 °C[1]Expected Calculated Chemical Shift Range (δ, ppm)
BCB & TBCC Axial and Equatorial Protons~1.3-1.7 (broad, overlapping)~1.0-2.0

Note: A detailed assignment of the overlapping experimental proton signals is challenging. Computational methods, such as DFT-based GIAO calculations, can predict the chemical shifts for each unique proton in the BCB and TBCC conformations, aiding in the interpretation of the experimental spectrum.

Experimental and Computational Protocols

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy [1]

  • Sample Preparation: A dilute solution (e.g., 0.4%) of this compound is prepared in a suitable solvent for low-temperature measurements, such as dichlorofluoromethane (B1207983) (CF₂Cl₂), in a 5-mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer equipped with a variable temperature probe. For ¹³C NMR, a typical operating frequency is 75.58 MHz.

  • Data Acquisition:

    • The sample is cooled to the desired temperature (e.g., down to -171.1 °C).

    • A standard pulse program for ¹³C acquisition with proton decoupling is used.

    • Parameters are optimized to obtain an adequate signal-to-noise ratio, which may involve a large number of acquisitions (e.g., 2800-3200 scans) and the application of a line-broadening factor (e.g., 3.0 Hz).

Infrared (IR) Spectroscopy

  • Sample Preparation (Condensed Phase):

    • Neat Liquid: If this compound is in a liquid state, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): A small amount of solid this compound (1-2 mg) is finely ground with spectroscopic grade KBr (~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Computational Protocols

Geometry Optimization and Vibrational Frequency Calculations (for IR Spectra)

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: The geometries of the different conformers of this compound (e.g., BCB and TBCC) are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculation: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding IR intensities. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

NMR Chemical Shift Calculations

  • Software: A quantum chemistry software package with NMR calculation capabilities is employed.

  • Method: The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach for calculating NMR chemical shifts.

  • Procedure:

    • The geometries of the conformers are first optimized as described above.

    • A GIAO NMR calculation is then performed on the optimized structures. A higher-level basis set (e.g., 6-311+G(2d,p)) is often used for more accurate chemical shift predictions.

    • The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically TMS, computed at the same level of theory: δ = σ(TMS) - σ(sample).

Workflow for Comparing Experimental and Calculated Spectra

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's conformations using a combined experimental and computational approach.

G Workflow for Conformational Analysis of this compound cluster_exp Experimental Analysis cluster_calc Computational Analysis cluster_comp Comparison and Assignment exp_sample This compound Sample exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire Low-Temp NMR Spectra (¹H, ¹³C) exp_sample->exp_nmr exp_data Experimental Spectral Data exp_ir->exp_data exp_nmr->exp_data compare Compare Experimental and Calculated Spectra exp_data->compare calc_struct Propose Initial Conformer Structures (e.g., BCB, TBCC) calc_opt Geometry Optimization (DFT) calc_struct->calc_opt calc_freq Frequency Calculation (IR Spectrum) calc_opt->calc_freq calc_nmr NMR Shielding Calculation (GIAO) calc_opt->calc_nmr calc_data Calculated Spectral Data calc_freq->calc_data calc_nmr->calc_data calc_data->compare assign Assign Spectral Features to Conformations compare->assign conclusion Determine Relative Populations and Energies assign->conclusion

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The combination of experimental spectroscopy and computational chemistry provides a robust framework for elucidating the complex conformational behavior of this compound. Low-temperature ¹³C NMR is particularly effective in identifying the major BCB and minor TBCC conformers, with calculated chemical shifts showing good agreement with experimental data. While experimental ¹H NMR and IR spectra are more complex due to signal overlap and conformational averaging, computational predictions for the stable conformers are invaluable for their interpretation. The detailed protocols and workflow presented in this guide offer a comprehensive approach for researchers engaged in the structural analysis of flexible molecules.

References

A Comparative Analysis of Cycloalkane Reactivity: The Case of Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of cyclodecane and other cycloalkanes. The reactivity of these saturated cyclic hydrocarbons is intrinsically linked to their structural stability, which is primarily dictated by ring strain. Understanding these relationships is crucial for researchers and professionals involved in synthetic chemistry and drug development, where cyclic moieties are common structural motifs.

The stability and, consequently, the reactivity of cycloalkanes are determined by a combination of factors that contribute to the overall ring strain. These include angle strain, torsional strain, and steric strain.[1][2][3] Early attempts to explain this relationship, such as Baeyer's Strain Theory, correctly predicted the high reactivity of small, highly strained rings like cyclopropane (B1198618) but were inaccurate for larger rings as they failed to account for their non-planar, puckered conformations.[4][5][6] Modern understanding relies on experimental data, primarily heats of combustion, to quantify the strain and predict reactivity.

Types of Ring Strain
  • Angle Strain: This arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[7] It is the dominant factor in small rings like cyclopropane (60° angles) and cyclobutane (B1203170) (90° angles), making them highly reactive and prone to ring-opening reactions.[1][8]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of C-H bonds on adjacent carbon atoms.[3] Rings adopt puckered conformations to minimize this strain. For example, cyclohexane (B81311) exists in a strain-free "chair" conformation where all adjacent C-H bonds are staggered.[9]

  • Steric Strain (van der Waals Strain): This is caused by repulsive interactions when atoms that are not directly bonded are forced into close proximity. A specific type, transannular strain , is significant in medium-sized rings (7 to 13 carbons), including this compound, where atoms across the ring crowd each other.[9][10][11]

Quantitative Comparison of Cycloalkane Stability

The most effective method for quantifying the total ring strain in a cycloalkane is by measuring its heat of combustion. The more strain a molecule possesses, the higher its internal energy, and the more heat is released upon complete combustion to CO₂ and H₂O.[12][13] By comparing the heat of combustion per methylene (B1212753) (-CH₂) group with that of a strain-free, open-chain alkane (approx. 157.4 kcal/mol or 658.6 kJ/mol), the strain energy can be calculated.[3][14]

Table 1: Strain Energies of Common Cycloalkanes

CycloalkaneNo. of CH₂ UnitsTotal Heat of Combustion (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Total Strain Energy (kcal/mol)
Cyclopropane3499.8166.627.6
Cyclobutane4655.9164.026.4
Cyclopentane5793.5158.76.5
Cyclohexane6944.5157.40
Cycloheptane71108.3158.36.3
Cyclooctane81269.2158.69.6
Cyclononane91429.5158.812.6
This compound 10 1586.0 158.6 12.0
Cyclopentadecane152362.5157.51.5
Acyclic Alkanen-157.40

Data compiled from various sources.[1][14][15][16]

Analysis of Data:

  • Small Rings (C3, C4): Exhibit high strain energy, primarily due to severe angle strain, making them the most reactive cycloalkanes.[1]

  • Common Rings (C5, C6): Cyclopentane has low strain, while cyclohexane is considered strain-free, adopting a perfect chair conformation.[2][9] This makes cyclohexane the most stable and least reactive of the common cycloalkanes.

  • Medium Rings (C7-C13): Strain energy increases again after cyclohexane, peaking around cyclononane.[9] This is not due to angle strain but to a combination of torsional strain and significant transannular steric strain.[10] this compound possesses a notable amount of strain (12.0 kcal/mol), making it considerably more reactive than cyclohexane. This strain arises from hydrogen atoms crowding across the ring in its most stable boat-chair-boat conformation.[17]

  • Large Rings (C14+): Very large rings are flexible enough to adopt conformations that minimize all types of strain, behaving similarly to open-chain alkanes.[12][16]

Experimental Protocols

Determination of Ring Strain via Bomb Calorimetry

This protocol outlines the determination of the heat of combustion for a cycloalkane, which is then used to calculate its ring strain.

Objective: To measure the heat released during the complete combustion of a cycloalkane and calculate its strain energy.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified liquid cycloalkane is placed into a sample crucible.

  • Calorimeter Setup: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fine iron wire is positioned to touch the sample to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a precisely known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Measurement: The sample is ignited by passing an electric current through the iron wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded after thermal equilibrium is reached.

  • Calculation:

    • The total heat evolved (q_total) is calculated from the temperature change (ΔT) and the predetermined heat capacity of the calorimeter system.

    • Corrections are made for the heat of combustion of the ignition wire.

    • The molar heat of combustion (ΔH_comb) is calculated by dividing the corrected heat by the number of moles of the cycloalkane sample.

    • The heat of combustion per CH₂ group is determined by dividing ΔH_comb by the number of carbon atoms in the ring.

    • The strain energy per CH₂ group is the difference between this value and the value for a strain-free alkane (~157.4 kcal/mol).

    • Total strain energy is calculated by multiplying the strain energy per CH₂ group by the number of carbons in the ring.[14]

G cluster_exp Experimental Measurement cluster_calc Calculation Workflow cluster_ref Reference Data weigh Weigh Cycloalkane Sample combust Combust in Bomb Calorimeter weigh->combust measure_temp Measure Temperature Change (ΔT) combust->measure_temp calc_q Calculate Total Heat (q_total) measure_temp->calc_q calc_mol Calculate Molar Heat of Combustion (ΔH_comb) calc_q->calc_mol calc_ch2 Normalize per CH₂ Group calc_mol->calc_ch2 calc_strain Calculate Total Strain Energy calc_ch2->calc_strain result Relative Reactivity Index calc_strain->result ref_val Unstrained CH₂ Value (~157.4 kcal/mol) ref_val->calc_strain

Caption: Workflow for determining cycloalkane ring strain and reactivity.

Comparative Free-Radical Halogenation

This protocol describes a method to compare the reactivity of different C-H bonds in cycloalkanes, which is influenced by the stability of the resulting cycloalkyl radical.

Objective: To compare the relative reaction rates of chlorination for this compound, cyclohexane, and cyclopropane.

Methodology:

  • Reaction Setup: Prepare three separate reaction vessels, each containing an equimolar solution of a cycloalkane (this compound, cyclohexane, or cyclopropane) in an inert solvent (e.g., CCl₄). The reactions should be conducted under identical conditions of temperature and light intensity.

  • Initiation: Initiate the reaction by exposing the solutions to a controlled UV light source. Simultaneously, bubble chlorine gas (Cl₂) through each solution at an identical, controlled rate.[18]

  • Monitoring: The progress of the reaction can be monitored over time by taking aliquots and quenching the reaction. The consumption of the cycloalkane starting material and the formation of monochlorinated products can be quantified using Gas Chromatography (GC).

  • Analysis:

    • The initial rates of reaction are determined by plotting the concentration of the cycloalkane against time.

    • A higher initial rate of consumption indicates greater reactivity of that cycloalkane towards free-radical substitution.[19]

    • Expected Outcome: Due to its higher ring strain, the C-H bonds in this compound are expected to be weaker and more reactive than those in the strain-free cyclohexane. Cyclopropane, despite its high strain, reacts differently and is more likely to undergo ring-opening.[9] The overall reaction follows a standard free-radical mechanism involving initiation, propagation, and termination steps.[18][20]

G cluster_initiation Initiation cluster_propagation Propagation Cycle Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light RH Cycloalkane (R-H) Cl_rad->RH R_rad Cycloalkyl Radical (R•) RH->R_rad + Cl• HCl HCl RCl Monochloroalkane (R-Cl) R_rad->RCl + Cl₂ RCl->RH regenerates Cl• Cl_rad_prop Cl• Cl2_2 Cl₂

Caption: Free-radical substitution mechanism in cycloalkanes.

Conclusion

The reactivity of this compound is significantly influenced by its moderate ring strain of approximately 12.0 kcal/mol. This strain is primarily due to transannular steric interactions between hydrogen atoms across the ten-membered ring. When compared to other cycloalkanes, this compound is substantially more strained and therefore more reactive than the highly stable, strain-free cyclohexane. However, it is less reactive than small, highly strained rings like cyclopropane and cyclobutane, which are dominated by severe angle strain. These fundamental differences in stability and reactivity, quantifiable through experimental methods like bomb calorimetry, are critical for predicting the chemical behavior of these cyclic structures in various research and development applications.

References

Navigating the Flexible World of Cyclodecane: A Guide to Predicting Conformer Populations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of cyclic molecules like cyclodecane is paramount. The spatial arrangement of atoms dictates a molecule's properties and interactions, making accurate prediction of conformer populations a critical aspect of molecular design and analysis. This guide provides a comparative overview of computational and experimental methods used to assess the accuracy of predicted this compound conformer populations, supported by experimental data and detailed protocols.

This compound, a ten-membered cycloalkane, is a classic example of a conformationally flexible molecule. Its relatively large ring size allows for a multitude of low-energy conformations, posing a significant challenge for predictive modeling. The most stable and frequently discussed conformers are the boat-chair-boat (BCB), twist-boat-chair-chair (TBCC), and the twist-boat-chair (TBC). The subtle energy differences among these structures make their population distribution sensitive to temperature and the method of analysis.

The Computational Gauntlet: Methods for Predicting Conformer Populations

A variety of computational chemistry techniques are employed to predict the relative energies and, consequently, the populations of this compound conformers. These methods range from computationally inexpensive molecular mechanics to more rigorous but demanding quantum mechanical calculations.

Molecular Mechanics (MM): Force fields like MM2, MM3, MM4, and MMFF94s are widely used for initial conformational searches due to their speed.[1][2] These methods model molecules as a collection of atoms interacting via a set of classical potential energy functions. While efficient, their accuracy is dependent on the quality of the force field parameters. For this compound, MM3 and MM4 have shown reasonable success in identifying the key low-energy conformers.[3] For instance, MM4 calculations at 298 K predicted a complex mixture of conformers, with the BCB and TBCC being major contributors.[3]

Quantum Mechanics (QM): For more accurate energy calculations, quantum mechanical methods are indispensable.

  • Hartree-Fock (HF): This is a foundational ab initio method that, while less accurate than more advanced techniques due to its neglect of electron correlation, can provide useful initial geometries and relative energies.[3]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between accuracy and computational cost.[4] They have been successfully used to investigate the potential energy surface of cycloalkanes.

  • High-Level Correlated Methods: For benchmark-quality results, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) are employed, though their computational expense often limits their use to single-point energy calculations on geometries optimized at a lower level of theory.[5]

The following DOT script illustrates the general workflow for computational assessment of this compound conformer populations.

G cluster_input Input cluster_computational Computational Workflow cluster_output Output Start This compound Structure ConfSearch Conformational Search (e.g., MMFF94s) Start->ConfSearch Initial Structure GeomOpt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) ConfSearch->GeomOpt Low-energy conformers EnergyCalc Single-Point Energy (e.g., CCSD(T)) GeomOpt->EnergyCalc Optimized geometries PopCalc Population Calculation (Boltzmann Distribution) EnergyCalc->PopCalc Relative energies Results Predicted Conformer Populations PopCalc->Results

Computational workflow for predicting conformer populations.

Experimental Validation: The Ground Truth

Experimental techniques provide the crucial data needed to validate and benchmark computational predictions. For this compound, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining conformer populations in solution.

Low-Temperature 13C NMR Spectroscopy: By cooling a sample of this compound to temperatures where the interconversion between conformers is slow on the NMR timescale, distinct signals for each populated conformer can be observed. The relative areas of these signals correspond directly to the relative populations of the conformers. For example, low-temperature 13C NMR spectra of this compound have shown the presence of a major BCB conformer and a minor TBCC conformer.[3] At -146.1 °C, the populations were determined to be approximately 94.8% for BCB and 5.2% for TBCC.[3]

Other Experimental Methods:

  • X-ray Crystallography: This technique provides the precise solid-state structure of a molecule. While it can definitively identify a conformer, it doesn't provide information about the conformational equilibrium in solution or the gas phase. Several crystalline derivatives of this compound have been shown to adopt the BCB conformation.[3]

  • Gas-Phase Electron Diffraction: This method can determine the structure of molecules in the gas phase. Studies on this compound have suggested the presence of multiple conformations.[3]

The following diagram outlines the experimental workflow for determining conformer populations using low-temperature NMR.

G cluster_input Sample Preparation cluster_experimental Experimental Workflow cluster_output Data Analysis Sample This compound in suitable solvent (e.g., CF2Cl2) Cooling Cooling to Low Temperature (e.g., -171.1 °C) Sample->Cooling NMR 13C NMR Spectroscopy Cooling->NMR Slow exchange Integration Signal Integration NMR->Integration Distinct signals Populations Experimental Conformer Populations Integration->Populations Relative areas

Experimental workflow for NMR-based population analysis.

Comparison of Predicted and Experimental Data

The accuracy of computational methods can be assessed by comparing their predicted conformer populations with experimental values. The following tables summarize key findings from various studies.

Method Conformer Calculated Relative Free Energy (kcal/mol) Calculated Population (%) at -171.1 °C
MM3 BCB0.0097.3
TBCC0.732.7
TBC0.72-
HF/6-31G *BCB0.00-
TBCC0.72-
TBC0.72-

Table 1: Calculated relative free energies and populations for this compound conformers at -171.1 °C using different computational methods. Data sourced from a study by Noe et al.[3]

Experimental Data (Low-Temperature 13C NMR)
Temperature -146.1 °C
Conformer Population (%)
BCB94.8
TBCC5.2
Temperature -171.1 °C (estimated)
Conformer Population (%)
BCB97.3
TBCC2.7

Table 2: Experimentally determined and estimated populations of this compound conformers from low-temperature 13C NMR spectroscopy.[3]

As the data indicates, both MM3 and HF calculations provide a reasonable estimate of the relative energies, leading to predicted populations that are in good agreement with the experimental NMR data at low temperatures.[3] However, it is important to note that the accuracy of these predictions can vary, and more advanced methods may be necessary for a more quantitative agreement, especially when considering a wider range of temperatures and solvent effects.

Experimental Protocols

Low-Temperature 13C NMR Spectroscopy for this compound Conformer Analysis

This protocol is based on the methodology described in the literature.[3]

  • Sample Preparation:

    • Dissolve this compound (e.g., 98% purity) in a suitable low-freezing point solvent such as dichlorodifluoromethane (B179400) (CF2Cl2). A typical concentration is around 0.4%.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference.

    • Transfer the solution to a 5-mm thin-walled screw-capped NMR tube.

    • Caution: The sample will be under high pressure at room temperature. Handle and store the NMR tube below 0 °C.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a variable temperature unit capable of reaching temperatures as low as -171.1 °C.

    • Tune the spectrometer for 13C observation (e.g., at 75.58 MHz on a 300 MHz instrument).

  • Data Acquisition:

    • Cool the sample to the desired low temperature (e.g., -146.1 °C or -171.1 °C). Allow sufficient time for the temperature to equilibrate.

    • Acquire 13C NMR spectra. Due to the low concentration and potentially long relaxation times, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Record spectra at several temperatures to observe the coalescence of signals and to determine the free energy difference between conformers.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the distinct signals corresponding to the different conformers. For this compound, the major BCB conformer and minor TBCC conformer should be observable at very low temperatures.

    • Integrate the signals corresponding to each conformer. The relative integral areas are proportional to the relative populations of the conformers.

    • Calculate the conformer populations as a percentage of the total.

Conclusion

The accurate prediction of this compound conformer populations requires a synergistic approach, combining robust computational methods with rigorous experimental validation. While molecular mechanics can provide a rapid survey of the conformational landscape, quantum mechanical methods, particularly DFT and higher-level ab initio calculations, are necessary for reliable energy predictions. Low-temperature 13C NMR spectroscopy remains the gold standard for experimental determination of conformer populations in solution, providing the essential data to benchmark and refine computational models. For researchers in drug development and materials science, a thorough understanding of these methods and their comparative performance is crucial for making informed decisions in molecular design and analysis.

References

Validating the Purity of Synthesized Cyclodecane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step to guarantee reliable experimental outcomes and the safety of potential therapeutic agents. Cyclodecane, a ten-carbon cycloalkane, serves as a valuable building block in various synthetic applications. The rigorous validation of its purity is therefore paramount. This guide provides an objective comparison of key analytical techniques for validating the purity of synthesized this compound: Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols and illustrative comparative data to assist in selecting the most suitable method for your analytical needs.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

FeatureGas Chromatography (GC)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[1]Quantification of a compound by comparing the integral of its NMR signal to that of a certified internal standard.[1]Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase.[2]
Primary Measurement Retention time and peak area.Signal integral ratio.[1]Retention time and peak area.
Information Provided Purity based on relative peak area, detection of volatile impurities.[1]Absolute purity, structural confirmation, and quantification of impurities without the need for a reference standard of the impurity.[3]Purity based on relative peak area, detection of non-volatile and thermally labile impurities.[2]
Typical Purity Assay >99%>99.5%>99%
Strengths High resolution for volatile compounds, well-established methods.[4]High precision and accuracy, non-destructive, provides structural information.[3]Suitable for a wide range of compounds, including non-volatile and thermally unstable ones.[5]
Limitations Requires volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods, may not detect non-protonated impurities.[6]May require chromophores for UV detection, can be more complex to develop methods.

Experimental Protocols

Principle: GC separates volatile components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.[7] The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).[4]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Detector Temperature: 300°C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane).

  • Inject 1 µL of the prepared solution into the GC.

Data Analysis: The percentage purity is calculated using the following formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[1][10] The signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl3) or other suitable deuterated solvent.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.[9]

  • Accurately weigh approximately 5 mg of the certified internal standard and add it to the same NMR tube.[9]

  • Add approximately 0.7 mL of the deuterated solvent to dissolve the sample and standard.

Data Acquisition and Processing:

  • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

Data Analysis: The purity of this compound is calculated using the following equation: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • W = Weight

  • P = Purity of the standard

Principle: HPLC is a chromatographic technique that separates components of a mixture in a liquid mobile phase through a column packed with a solid stationary phase.[2] For non-chromophoric compounds like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Refractive Index Detector (RID).[9]

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 80:20 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Injection Volume: 10 µL.[9]

  • Detector: RID with the cell temperature maintained at 35°C.[9]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the mobile phase.[9]

  • Filter the solution through a 0.45 µm syringe filter before injection.[9]

Data Analysis: The percentage purity is calculated based on the relative peak area: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Purity Validation synthesis Synthesized this compound sample_prep Sample Preparation synthesis->sample_prep gc GC Analysis sample_prep->gc Volatile qnmr qNMR Analysis sample_prep->qnmr Soluble hplc HPLC Analysis sample_prep->hplc Soluble data_analysis Data Analysis gc->data_analysis qnmr->data_analysis hplc->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: Workflow for validating the purity of synthesized this compound.

Logical Relationship of Purity Validation Techniques

logical_relationship compound Synthesized this compound purity Purity > 99%? compound->purity volatile Volatile & Thermally Stable? purity->volatile Yes further_purification Further Purification purity->further_purification No chromophore Contains Chromophore? volatile->chromophore No gc GC volatile->gc Yes hplc_uv HPLC-UV chromophore->hplc_uv Yes hplc_rid HPLC-RID/ELSD chromophore->hplc_rid No qnmr qNMR gc->qnmr Orthogonal Validation hplc_uv->qnmr Orthogonal Validation hplc_rid->qnmr Orthogonal Validation final_product Final Product qnmr->final_product

Caption: Decision tree for selecting a purity validation technique.

References

comparing the effects of different substituents on cyclodecane conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of cyclic molecules is paramount for rational drug design and the prediction of molecular properties. Cyclodecane, a ten-membered carbocycle, presents a complex conformational landscape that is exquisitely sensitive to the nature and position of its substituents. This guide provides an objective comparison of the effects of different substituents on the conformation of the this compound ring, supported by experimental and computational data.

The conformational space of this compound is dominated by several low-energy structures, with the boat-chair-boat (BCB) conformation being the most stable for the unsubstituted ring. However, the introduction of substituents can dramatically alter this preference, leading to the adoption of other conformations such as the twist-boat-chair-chair (TBCC) or the twist-boat-chair (TBC) to alleviate steric strain. The choice of conformation is a delicate balance of minimizing transannular hydrogen-hydrogen repulsions, torsional strain, and angle strain.

Comparative Analysis of Substituted Cyclodecanes

The following table summarizes key quantitative data from experimental and computational studies on various substituted cyclodecanes, offering a clear comparison of how different functional groups influence the ring's geometry and energy.

SubstituentMethodMost Stable Conformation(s)Key Conformational Parameters (Dihedral Angles, Strain Energies)Reference
None (this compound) Low-temp 13C NMR, MM3, ab initioBCB (major), TBCC (minor)ΔG°(TBCC-BCB) = 0.73 ± 0.3 kcal/mol at -146.1 °C. MM4 calculated populations at 298 K: 30% BCB, 37% TBCC, 12% C1, 10% TBC.[1][2]
Chloro (-Cl) Low-temp 13C & 1H NMR, MM3Mixture of 2e BCB (31.2%), 2a BCB (14.9%), and a TBCC conformation (53.9%) at -165.5 °C.Free-energy barriers for interconversion of BCB conformations at -159.8 °C were 5.4 ± 0.2 and 5.5 ± 0.2 kcal/mol.[1]
Acetate (-OAc) Low-temp 13C NMRSimilar pattern of chemical shifts and intensities to chlorothis compound, suggesting a similar conformational mixture.Not explicitly quantified in the provided text.[1]
Hydroxy (-OH) X-ray CrystallographyOH group in the 2e position of the BCB ring.The BCB conformation is maintained with the substituent in a sterically favorable equatorial-like position.[1]
Ammonium (-NH3+) X-ray CrystallographyNH3+ group at position 3e of the BCB ring.Similar to the hydroxyl substituent, the BCB conformation is preserved with the substituent in an equatorial-like position.[1]
1,1,5,5-Tetramethyl & Carboxylic Acid X-ray Crystallography4:1 mixture of TBC and TBCC conformations.The highly strained intra-annular positioning of a methyl group in the BCB conformation is avoided by adopting alternative conformations.[1]
cis-1,6-Diol X-ray CrystallographyBoth TBCC and BCB conformations were found in the crystals.This indicates a small energy difference between these conformations in the solid state for this disubstituted derivative.[1]

Experimental and Computational Methodologies

The data presented in this guide are derived from a combination of experimental techniques and computational modeling, each providing unique insights into the conformational preferences of this compound derivatives.

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A dilute solution (e.g., 0.4%) of the substituted this compound is prepared in a suitable solvent that remains liquid at very low temperatures, such as dichlorofluoromethane (B1207983) (CF₂Cl₂).

  • Data Acquisition: 13C and 1H NMR spectra are recorded on a high-field NMR spectrometer equipped with a variable temperature unit.

  • Temperature Variation: Spectra are acquired over a range of low temperatures (e.g., from -60 °C down to -171 °C). As the temperature is lowered, the rate of interconversion between different conformations slows down, allowing for the observation of separate signals for each populated conformer ("slow-exchange" regime).

  • Data Analysis: The relative populations of the different conformers are determined by integrating the areas of their corresponding peaks in the 13C NMR spectra. Free-energy differences (ΔG°) between conformers can then be calculated from these populations. Free-energy barriers to interconversion can be estimated from the coalescence temperature of the signals.[1]

X-ray Crystallography

Protocol:

  • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown from an appropriate solvent.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[3][4]

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.[5]

  • Conformational Analysis: The resulting three-dimensional structure provides precise information about bond lengths, bond angles, and torsion angles, unequivocally defining the conformation of the molecule in the solid state.[1][5]

Computational Chemistry

Protocol:

  • Model Building: A three-dimensional model of the substituted this compound molecule is constructed.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

  • Energy Calculations: The steric energies and relative free energies of the identified conformers are calculated using molecular mechanics force fields (e.g., MM3, MM4) or quantum mechanical methods (e.g., ab initio calculations at the HF/6-31G* level).[1][2]

  • Property Prediction: For a more detailed comparison with experimental data, NMR chemical shifts can be calculated for the lowest energy conformations using methods like the Gauge-Including Atomic Orbital (GIAO) method.[2]

Logical Framework for Substituent Effects

The interplay between substituent properties and the resulting conformational preference of the this compound ring can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship.

Substituent_Effects substituent Substituent Properties (Size, Polarity, Position) steric Steric Hindrance (e.g., 1,3-diaxial interactions) substituent->steric influences electronic Electronic Effects (e.g., Dipole-Dipole) substituent->electronic influences strain Ring Strain (Torsional, Angle, Transannular) steric->strain contributes to electronic->strain contributes to conformation Preferred Conformation (BCB, TBCC, TBC, etc.) strain->conformation determines properties Molecular Properties (Reactivity, Biological Activity) conformation->properties governs

Substituent influence on this compound conformation.

References

literature review comparing historical and modern data on cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclodecane (C₁₀H₂₀), a ten-membered cycloalkane, has long been a subject of interest in organic chemistry due to its conformational complexity and its role as a model for medium-sized rings. This guide provides a comprehensive comparison of historical and modern data on this compound, focusing on its synthesis, conformational analysis, and emerging relevance in medicinal chemistry. Quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical techniques are provided.

Synthesis of this compound: From Classical Methods to Modern Strategies

The synthesis of a medium-sized ring like this compound presents unique challenges due to unfavorable entropic factors and transannular strain. Over the years, various synthetic strategies have been developed, evolving from harsh, low-yielding classical methods to more efficient and versatile modern techniques.

Historical Synthetic Methods

Early approaches to this compound synthesis were often multi-step processes with modest yields. Two notable historical methods are the Acyloin condensation and the Ruzicka large-ring synthesis.

  • Acyloin Condensation: This reductive coupling of dicarboxylic esters using metallic sodium was a cornerstone of early macrocycle synthesis. For this compound, the intramolecular acyloin condensation of a C₁₀ dicarboxylic acid ester would be the key step, followed by reduction of the resulting acyloin (α-hydroxy ketone) to the corresponding alkane.[1][2][3][4][5]

  • Ruzicka Large-Ring Synthesis: Developed by Leopold Ruzicka, this method involves the pyrolysis of thorium or cerium salts of dicarboxylic acids to form cyclic ketones, which are then reduced to the corresponding cycloalkanes.[6][7] This method was instrumental in the synthesis of various large-ring ketones, including cyclodecanone.

Modern Synthetic Methods

Modern organic synthesis offers more efficient and milder routes to this compound and its derivatives, with Ring-Closing Metathesis (RCM) being a particularly powerful tool.

  • Ring-Closing Metathesis (RCM): This transition-metal catalyzed reaction has revolutionized the synthesis of cyclic compounds.[8][9][10][11][12] Starting from a linear diene, RCM facilitates the formation of a cyclic alkene, which can then be hydrogenated to yield this compound. The use of well-defined catalysts, such as Grubbs' and Schrock's catalysts, allows for high functional group tolerance and excellent yields under mild reaction conditions.

  • Cope Elimination: This reaction involves the pyrolysis of a tertiary amine oxide to form an alkene and a hydroxylamine.[13][14][15][16][17] While not a direct synthesis of this compound itself, it is a valuable method for introducing unsaturation into cyclic systems, which can then be reduced.

  • Ziegler-Natta Polymerization: While primarily used for the polymerization of alkenes, Ziegler-Natta catalysts can also be employed in the cyclooligomerization of dienes to form macrocycles, which can be precursors to this compound.[18][19][20][21][22]

Conformational Analysis: Unraveling the Complexity of a Flexible Ring

This compound is conformationally complex, with multiple low-energy conformers. The study of its conformational landscape has been a long-standing challenge, addressed by a combination of experimental and computational techniques.

Key Conformations and Their Relative Stabilities

The two most stable and well-characterized conformations of this compound are the boat-chair-boat (BCB) and the twist-boat-chair-chair (TBCC) .[23]

  • Boat-Chair-Boat (BCB): Historically, the BCB conformation was considered the most stable form of this compound, a notion supported by early molecular mechanics calculations and X-ray diffraction studies of its derivatives.[24]

  • Twist-Boat-Chair-Chair (TBCC): More recent and sophisticated computational studies, along with low-temperature ¹³C NMR spectroscopy, have revealed that the TBCC conformation is also significantly populated and, in some calculations, even slightly more stable than the BCB form.[23]

The energy difference between these conformers is very small, leading to a dynamic equilibrium at room temperature.

Experimental and Computational Data

The following tables summarize key quantitative data from historical and modern studies on the conformational analysis of this compound.

Table 1: Conformational Energy Data for this compound

ConformerHistorical Calculated Relative Energy (kcal/mol)Modern Calculated Relative Energy (kcal/mol)Experimental Population at -146.1 °C (%)
BCB 0.00.094.8[23]
TBCC -0.73 ± 0.3[23]5.2[23]

Table 2: Experimental Spectroscopic Data for this compound Conformers

TechniqueHistorical DataModern Data
Low-Temperature ¹³C NMR A limiting spectrum was not recorded due to low solubility. A slow-exchange spectrum was described as having 3 peaks for the BCB conformation in a 4:4:2 ratio.[23]Low-temperature spectra show the presence of both BCB and TBCC conformations.[23]
Gas-Phase Electron Diffraction The structure of gaseous this compound was determined, providing key geometrical parameters.[25]-
Mass Spectrometry -The fragmentation of macrocyclic alkanes shows characteristic losses of C₂H₄ (28 Da) and prominent fragment ions at m/z 69, 83, 97, and 111.[26]

Experimental Protocols

Low-Temperature ¹³C NMR Spectroscopy

Objective: To resolve the signals of individual conformers of this compound by slowing down the rate of interconversion at low temperatures.

Historical Protocol (General Approach): A solution of this compound in a suitable low-freezing solvent (e.g., carbon disulfide or dichlorofluoromethane) was prepared. The sample was cooled in the NMR probe to the lowest achievable temperature, and the ¹³C NMR spectrum was recorded. Due to limitations in spectrometer sensitivity and achievable temperatures, resolving minor conformers was challenging.[23]

Modern Protocol: A dilute solution of this compound (e.g., 0.4% in CF₂Cl₂) is prepared in a 5-mm thin-walled screw-capped NMR tube with a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference.[23] The sample is carefully cooled in a variable-temperature NMR probe to temperatures as low as -171.1 °C.[23] High-field NMR spectrometers (e.g., 500 MHz or higher) are used to acquire the ¹³C NMR spectra with a sufficient number of acquisitions to achieve a high signal-to-noise ratio, allowing for the detection and integration of signals from minor conformers.[23]

Gas-Phase Electron Diffraction

Objective: To determine the molecular structure of this compound in the gas phase, free from intermolecular interactions.

Experimental Workflow: A beam of high-energy electrons is directed at a jet of gaseous this compound. The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a digital detector. The analysis of the diffraction pattern provides information about the internuclear distances and bond angles in the molecule.[25][27][28][29]

experimental_workflow cluster_source Electron Source cluster_sample Sample Introduction cluster_detection Detection e_gun Electron Gun nozzle Gas Nozzle (this compound Vapor) e_gun->nozzle Electron Beam detector Photographic Plate or Detector nozzle->detector Scattered Electrons analysis Data Analysis (Structural Determination) detector->analysis Diffraction Pattern

Caption: Workflow for Gas-Phase Electron Diffraction of this compound.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of this compound and its fragmentation pattern upon ionization.

Experimental Protocol: A sample of this compound is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact. The resulting molecular ion and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum. The fragmentation pattern provides structural information about the molecule.[26][30][31][32][33]

This compound in Drug Development: An Emerging Area

While direct applications of this compound as a therapeutic agent are not established, its structural motif and that of its derivatives are gaining attention in medicinal chemistry. The conformational flexibility of the this compound ring allows it to present substituents in a variety of spatial arrangements, making it an interesting scaffold for drug design.

One notable example is the design and synthesis of 7-azatrithis compound analogues of cocaine, where the this compound framework is part of a more complex, rigid structure. These compounds have shown high potency and selectivity for the serotonin (B10506) transporter, highlighting the potential of this compound-containing scaffolds in the development of new therapeutic agents.[34]

Furthermore, the study of this compound and its derivatives provides valuable insights into the conformational preferences of medium-sized rings, which are present in a number of natural products with biological activity.[24] Understanding the structure-activity relationships of these molecules can guide the design of novel drugs.[35][36][37]

Signaling Pathways and Logical Relationships

The synthesis and analysis of this compound involve a logical progression of steps, from the selection of a synthetic route to the detailed characterization of the final product.

logical_relationship cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_analysis Conformational Analysis historical Historical Methods (Acyloin, Ruzicka) purification Chromatography Distillation historical->purification modern Modern Methods (RCM, Cope) modern->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms xray X-ray/Electron Diffraction purification->xray exp Experimental Validation (Low-Temp NMR) nmr->exp xray->exp comp Computational Modeling (MM, DFT) comp->exp

Caption: Logical workflow for the synthesis and analysis of this compound.

Conclusion

The study of this compound has evolved significantly from early investigations into its synthesis and basic conformational properties to modern, detailed analyses of its complex dynamic behavior. While historical methods laid the groundwork for understanding medium-sized rings, modern techniques like Ring-Closing Metathesis and advanced spectroscopic and computational methods have provided unprecedented insight into its structure and energetics. Although its direct application in drug development is still in its nascent stages, the unique conformational properties of the this compound scaffold offer intriguing possibilities for the design of novel therapeutic agents. This comparative guide serves as a valuable resource for researchers by consolidating key historical and modern data, thereby facilitating further exploration and innovation in this area of chemical science.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclodecane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of cyclodecane, a waxy, solid organic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. The compound is a combustible solid and presents an aspiration hazard if swallowed.[1][2][3] Furthermore, it is recognized as being harmful to aquatic life with long-lasting effects.[4][5]

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-impermeable gloves.

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Not typically required unless generating dust or aerosols.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Avoid the formation of dust, as fine particles can form explosive mixtures with air.[6]

This compound Disposal Protocol

Disposal of this compound and its containers must be carried out in compliance with all local, regional, and national regulations.[2][7] The primary methods involve chemical destruction or incineration.

Step 1: Waste Collection

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container.[2]

  • Do not mix this compound waste with other chemical waste streams to prevent unintended reactions.[2]

  • For spills, carefully collect the material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

Step 2: Waste Storage

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[1]

  • Ensure the container is tightly sealed.

Step 3: Engaging a Licensed Waste Contractor

  • This compound waste is considered hazardous and must be transferred to a licensed chemical waste disposal company.[8]

  • The most common and recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1]

  • Crucially, do not discharge this compound into sewers or drains, as it is harmful to aquatic life and persistent in the environment. [1][5]

Step 4: Container Disposal

  • Empty this compound containers are also considered hazardous waste and must be handled appropriately.[2]

  • Containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, the container can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[1]

Hazard Summary for this compound

To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its primary hazards.

Hazard TypeClassificationKey Considerations
Physical Hazard Combustible Liquid/SolidKeep away from heat and ignition sources.[2]
Health Hazard Aspiration Hazard, Category 1May be fatal if swallowed and enters airways.[1][3]
May be harmful if swallowedDo not ingest.[4]
Environmental Hazard Hazardous to the aquatic environment, long-termHarmful to aquatic life with long-lasting effects.[4][5]

Note on Experimental Protocols: The information provided is based on established safety data sheets and general chemical safety principles. These sources do not contain specific experimental protocols but rather provide guidance on safe handling and disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_start Start: this compound Waste Generation cluster_collection Step 1: Waste Segregation & Collection cluster_disposal_path Step 2: Determine Disposal Path cluster_product_disposal Step 3A: Product Disposal cluster_container_disposal Step 3B: Container Disposal start Generate this compound Waste (Solid or Contaminated Material) collect Collect in a designated, labeled, sealed container. Do not mix with other waste. start->collect is_container Is it an empty container? collect->is_container product_disposal Arrange for pickup by a licensed hazardous waste contractor. is_container->product_disposal No (Product Waste) rinse Triple-rinse container with an appropriate solvent. is_container->rinse Yes (Empty Container) incineration Preferred Method: Controlled Incineration product_disposal->incineration collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate final_container Puncture and dispose in landfill OR offer for recycling/ reconditioning (per regulations). rinse->final_container collect_rinsate->product_disposal

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Cyclodecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Cyclodecane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Laboratory Work (Small Quantities) Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[1][2]Chemical-resistant gloves (e.g., Viton, or heavy-duty nitrile for splash protection only; see notes below)[1]Flame-resistant lab coat and closed-toe shoes[3]Not generally required if work is performed in a well-ventilated area or chemical fume hood[4]
Handling Large Quantities or Heating Face shield in addition to safety goggles[2]Heavy-duty chemical-resistant gloves (e.g., Viton). Double gloving is recommended.Flame-resistant and impervious clothing[1]A full-face respirator with an appropriate organic vapor cartridge may be necessary if exposure limits are exceeded or if ventilation is inadequate[1]
Spill Cleanup Chemical splash goggles and a face shield[2]Heavy-duty chemical-resistant gloves (e.g., Viton)Chemical-resistant suit or apron over a flame-resistant lab coatA self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas[1][5]
Disposal of Waste Safety goggles with side-shields[1][2]Chemical-resistant gloves (e.g., Viton or heavy-duty nitrile)Flame-resistant lab coatNot generally required if handling sealed waste containers in a well-ventilated area

Note on Glove Selection: Standard disposable nitrile gloves may offer limited splash protection against this compound. Studies on similar non-polar solvents like cyclohexane (B81311) have shown significant variability and potentially low breakthrough times for nitrile gloves. For prolonged or direct contact, more robust gloves such as Viton are recommended. Always inspect gloves for any signs of degradation before and during use and change them immediately if contact with this compound occurs.

Quantitative Safety Data
Parameter Value Source
Occupational Exposure Limits (OEL) No established OSHA PEL or ACGIH TLV[6]
Flash Point 65 °C (149 °F) - closed cup[2][7]
Boiling Point 201 °C (394 °F)[1][7][8]
Vapor Pressure 0.447 mmHg at 25 °C[2]
GHS Hazard Statements H227: Combustible liquidH304: May be fatal if swallowed and enters airways[1][9]

Operational Plan for Handling this compound

This section outlines a step-by-step procedure for the safe handling of this compound from receipt to use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The storage area should be designated for combustible liquids and be away from heat, sparks, open flames, and strong oxidizing agents.[5][9]

  • Container Requirements: Ensure the storage container is properly labeled with the chemical name and all relevant GHS hazard symbols.

General Handling Procedures
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, hot surfaces, and electrical equipment that is not intrinsically safe.[1][5][9] Use non-sparking tools when handling containers.[1]

  • Personal Hygiene: Wash hands thoroughly after handling this compound and before eating, drinking, or smoking.[4]

  • Preventing Static Discharge: For transfers of larger quantities, ensure containers are properly bonded and grounded to prevent the buildup of static electricity.[1][5]

Experimental Protocols

The following is a generalized workflow for using this compound in a laboratory experiment.

experimental_workflow Experimental Workflow for this compound prep Preparation ppe Don Appropriate PPE prep->ppe 1. setup Set up Experiment in Fume Hood ppe->setup 2. transfer Transfer this compound setup->transfer 3. reaction Perform Reaction transfer->reaction 4. quench Quench Reaction (if applicable) reaction->quench 5. workup Work-up and Purification quench->workup 6. waste Segregate Waste workup->waste 7. cleanup Decontaminate Glassware and Work Area waste->cleanup 8. disposal Dispose of Waste cleanup->disposal 9. ppe_selection PPE Selection for Handling this compound start Start: Task Involving this compound task_type What is the task? start->task_type routine Routine Work (Small Quantity) task_type->routine Routine large_vol Large Volume or Heating task_type->large_vol Large Volume/ Heating spill Spill or Accidental Release task_type->spill Spill ppe_routine Standard PPE: - Safety Goggles - Chemical-Resistant Gloves - Flame-Resistant Lab Coat routine->ppe_routine ppe_large Enhanced PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Impervious Clothing - Consider Respirator large_vol->ppe_large ppe_spill Emergency PPE: - Chemical Goggles & Face Shield - Heavy-Duty Gloves - Chemical-Resistant Suit - SCBA (if necessary) spill->ppe_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.